molecular formula C11H10OS B1597441 (4-Thien-2-ylphenyl)methanol CAS No. 81443-44-9

(4-Thien-2-ylphenyl)methanol

Cat. No.: B1597441
CAS No.: 81443-44-9
M. Wt: 190.26 g/mol
InChI Key: KHZSWSHUIYOMSH-UHFFFAOYSA-N
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Description

(4-Thien-2-ylphenyl)methanol is a synthetic organic compound that serves as a versatile building block in medicinal chemistry and materials science. This molecule features a benzyl alcohol core substituted with a thiophene ring, a structure commonly found in the development of pharmacologically active compounds. The thienyl-phenyl scaffold is of significant interest in the search for new therapeutic agents, as similar structures have been investigated for their potential as estrogenic agents . Research Applications: • Pharmaceutical Intermediates: This compound is primarily used as a key synthetic precursor in the design and synthesis of novel active molecules. Its structure makes it a valuable intermediate for developing candidates that may interact with specific biological targets. • Materials Science: The conjugated system involving the phenyl and thienyl rings may be exploited in the development of organic electronic materials or polymers. Handling and Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-thiophen-2-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZSWSHUIYOMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383601
Record name [4-(Thiophen-2-yl)phenyl]methanol
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Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81443-44-9
Record name 4-(2-Thienyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81443-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Thiophen-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (4-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Thien-2-ylphenyl)methanol, also known as 2-[4-(hydroxymethyl)phenyl]thiophene or 4-(thien-2-yl)benzyl alcohol, is a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring a thiophene ring linked to a benzyl alcohol moiety, provides a versatile scaffold for the synthesis of a wide range of biologically active compounds and functional materials. This guide presents a comprehensive overview of the prevalent synthetic strategies for this compound, with a focus on the underlying chemical principles and practical experimental considerations. Detailed protocols for a two-step synthesis involving a Suzuki-Miyaura cross-coupling reaction followed by a selective reduction are provided. Furthermore, this document outlines the essential analytical techniques for the thorough characterization of the final product, ensuring its identity, purity, and structural integrity.

Introduction: The Significance of the Thiophene-Aryl Methanol Scaffold

The fusion of a thiophene ring with an aryl methanol core gives rise to a molecular architecture with significant potential in drug discovery and materials science. The thiophene moiety is a well-established bioisostere for the phenyl group, often leading to improved pharmacokinetic properties and enhanced biological activity. The benzyl alcohol functional group serves as a versatile handle for further chemical transformations, enabling the construction of diverse molecular libraries for high-throughput screening. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of the key biaryl intermediate.[2][3]

Synthetic Strategies: A Tale of Two Reactions

The most common and efficient pathway to this compound involves a two-step sequence:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This reaction constructs the core biaryl structure by coupling an appropriate aryl halide with a thiophene boronic acid or ester.

  • Selective Reduction of a Carbonyl Group: The resulting aldehyde or ketone intermediate is then reduced to the desired primary alcohol.

This section will delve into the mechanistic details and practical considerations of each step.

Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-(Thiophen-2-yl)benzaldehyde

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its high yields, broad functional group tolerance, and mild reaction conditions.[3] In the context of synthesizing our target precursor, 4-(thiophen-2-yl)benzaldehyde, the reaction couples 4-bromobenzaldehyde with thiophene-2-boronic acid.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[3]

Experimental Protocol: Synthesis of 4-(Thiophen-2-yl)benzaldehyde

  • Materials and Reagents:

    • 4-Bromobenzaldehyde

    • Thiophene-2-boronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium Carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add a 4:1 mixture of 1,4-dioxane and water to the flask.

    • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

    • Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(thiophen-2-yl)benzaldehyde as a solid.[3]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings due to its stability and ability to readily undergo oxidative addition.

  • Base: Potassium carbonate is crucial for the transmetalation step, activating the boronic acid for reaction with the palladium complex.

  • Solvent System: The dioxane/water mixture provides a suitable medium for dissolving both the organic and inorganic reagents.

  • Inert Atmosphere: Degassing is essential as oxygen can oxidize and deactivate the Pd(0) catalyst.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation R'-B(OR)₂ Base aryl_r_pd_complex Ar-Pd(II)-R'(L₂) transmetalation->aryl_r_pd_complex reductive_elimination Reductive Elimination aryl_r_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step 2: Selective Reduction of 4-(Thiophen-2-yl)benzaldehyde

The reduction of the aldehyde functional group in 4-(thiophen-2-yl)benzaldehyde to a primary alcohol yields the target molecule, this compound. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other functional groups.[4][5]

Reaction Principle: The reduction of an aldehyde with sodium borohydride proceeds via nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon.[4][6] This is followed by protonation of the resulting alkoxide intermediate during an acidic or aqueous workup to yield the alcohol.[4][6][7]

Experimental Protocol: Synthesis of this compound

  • Materials and Reagents:

    • 4-(Thiophen-2-yl)benzaldehyde

    • Sodium Borohydride (NaBH₄)

    • Methanol or Ethanol

    • Dilute Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl) solution

    • Ethyl Acetate

    • Brine

  • Procedure:

    • Dissolve 4-(thiophen-2-yl)benzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask at 0 °C (ice bath).

    • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, carefully quench the reaction by the slow addition of dilute hydrochloric acid or a saturated aqueous solution of ammonium chloride until the effervescence ceases.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product by recrystallization or column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium borohydride is a safe and effective reducing agent that selectively reduces aldehydes and ketones without affecting the thiophene ring or the aromatic system.[5]

  • Solvent: Methanol or ethanol are protic solvents that can participate in the reaction mechanism and are suitable for dissolving both the substrate and the reducing agent.

  • Low Temperature: The initial addition of NaBH₄ at low temperature helps to control the exothermic reaction and prevent potential side reactions.

  • Quenching: The acidic or aqueous workup is necessary to neutralize any excess borohydride and to protonate the intermediate alkoxide to form the final alcohol product.[6][7]

Diagram: Reduction of an Aldehyde with Sodium Borohydride

Aldehyde_Reduction aldehyde R-CHO nucleophilic_attack Nucleophilic Attack aldehyde->nucleophilic_attack NaBH₄ alkoxide R-CH₂O⁻ nucleophilic_attack->alkoxide protonation Protonation alkoxide->protonation H₃O⁺ alcohol R-CH₂OH protonation->alcohol

Caption: Two-step mechanism for the reduction of an aldehyde.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR - A singlet for the benzylic CH₂ protons (around 4.7 ppm).- A singlet for the hydroxyl proton (variable, may exchange with D₂O).- A series of multiplets in the aromatic region (around 7.0-7.6 ppm) corresponding to the protons on the phenyl and thiophene rings.
¹³C NMR - A peak for the benzylic carbon (around 64 ppm).- A series of peaks in the aromatic region (around 120-145 ppm) for the carbons of the phenyl and thiophene rings.
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.- C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹.- C=C stretching vibrations for the aromatic and thiophene rings in the 1400-1600 cm⁻¹ region.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.26 g/mol ).[1]
Physical Properties
PropertyValue
Molecular Formula C₁₁H₁₀OS[1]
Molecular Weight 190.26 g/mol [1]
Appearance Yellow to light brown crystalline powder[1]
CAS Number 81443-44-9[1]

Safety Considerations

  • 4-Bromobenzaldehyde: Irritant. Handle in a well-ventilated fume hood.

  • Thiophene-2-boronic acid: Corrosive. Causes severe skin burns and eye damage.

  • Tetrakis(triphenylphosphine)palladium(0): Toxic and may cause an allergic skin reaction.

  • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas.

  • Organic Solvents (Dioxane, Methanol, Ethanol, Ethyl Acetate): Flammable and should be handled with care in a fume hood away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

Conclusion

The synthesis of this compound is a robust and well-established process that relies on two fundamental reactions in organic chemistry: the Suzuki-Miyaura cross-coupling and the selective reduction of an aldehyde. By understanding the underlying principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science. The provided characterization data serves as a benchmark for verifying the successful synthesis of the target compound.

References

Spectroscopic data for (4-Thien-2-ylphenyl)methanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (4-Thien-2-ylphenyl)methanol

Introduction

This compound, with the chemical formula C₁₁H₁₀OS and a molecular weight of 190.27 g/mol , is a bi-aromatic compound featuring a thiophene ring linked to a phenylmethanol moiety.[1][2] Thiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry and materials science, recognized for their diverse biological and pharmacological properties.[3][4][5] The robust characterization of such molecules is fundamental to ensuring their identity, purity, and structural integrity in research, development, and quality control settings.

This technical guide provides a detailed exploration of the core spectroscopic techniques used to elucidate and confirm the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides an unambiguous structural confirmation. We will delve into the causality behind experimental choices and the logic of spectral interpretation, offering field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Data

The quality of NMR data is critically dependent on proper sample preparation and the selection of appropriate instrumental parameters.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound solid.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a standard 5 mm NMR tube.

    • Causality: Deuterated solvents are used to avoid large, interfering signals from the solvent's own protons.[6] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.[6] DMSO-d₆ is an alternative, particularly for less soluble compounds or when observing exchangeable protons like the hydroxyl (-OH) proton, which appears as a distinct peak in this solvent.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle sonication may be employed.

  • Data Acquisition: Place the NMR tube in the spectrometer's magnet. Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹H NMR, a typical acquisition would involve 16-32 scans. For ¹³C NMR, which has a much lower natural abundance, several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.

  • Referencing: Chemical shifts are typically referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.23 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[6]

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound B Select & Add Deuterated Solvent (e.g., CDCl3) A->B C Dissolve & Homogenize B->C D Insert into Spectrometer C->D E Acquire 1H & 13C Spectra (Pulse Sequences) D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Reference Spectra (e.g., to solvent peak) G->H

Caption: Workflow for NMR sample preparation and data acquisition.

Spectral Interpretation: Decoding the Structure

The chemical structure of this compound gives rise to a distinct pattern of signals in its NMR spectra.

¹H NMR Spectral Data (Predicted in CDCl₃, 400 MHz)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Phenyl (H-a)~ 7.60Doublet~ 8.42H
Phenyl (H-b)~ 7.45Doublet~ 8.42H
Thienyl (H-c, H-e)~ 7.30 - 7.20Multiplet-2H
Thienyl (H-d)~ 7.10Multiplet-1H
Methylene (-CH₂-)~ 4.75Singlet-2H
Hydroxyl (-OH)~ 1.70Singlet (broad)-1H
  • Expertise & Experience: The protons on the phenyl ring (H-a, H-b) appear as two distinct doublets due to their coupling with each other, a characteristic pattern for a 1,4-disubstituted benzene ring. The protons on the thiophene ring often present as a more complex multiplet system. The benzylic methylene protons (-CH₂-) typically appear as a sharp singlet around 4.7 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding and chemical exchange.

¹³C NMR Spectral Data (Predicted in CDCl₃, 100 MHz)

Signal AssignmentChemical Shift (δ, ppm)
Thienyl (C-ipso, attached to phenyl)~ 144.0
Phenyl (C-ipso, attached to CH₂OH)~ 140.0
Phenyl (C-ipso, attached to thienyl)~ 134.0
Phenyl (C-b)~ 127.5
Phenyl (C-a)~ 126.0
Thienyl (C-c, C-d, C-e)~ 128.0 - 123.0
Methylene (-CH₂OH)~ 65.0
  • Expertise & Experience: The ¹³C spectrum complements the ¹H data. Quaternary carbons (ipso-carbons) typically have lower intensity. The chemical shift of the methylene carbon (~65.0 ppm) is characteristic of a benzylic alcohol. The aromatic region will show multiple signals corresponding to the non-equivalent carbons of the phenyl and thienyl rings.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: Obtaining the Vibrational Fingerprint

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a common and convenient method.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the typical mid-IR range (4000 - 400 cm⁻¹).

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Data Acquisition Workflow

IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Acquire Sample Spectrum (4000-400 cm-1) C->D E Generate Final Absorbance Spectrum D->E

Caption: Workflow for IR data acquisition using an ATR accessory.

Spectral Interpretation: Assigning Key Vibrational Bands

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3550 - 3200O-H StretchAlcohol (-OH)Strong, Broad
3100 - 3000C-H StretchAromatic (Phenyl & Thienyl)Medium
3000 - 2850C-H StretchAliphatic (-CH₂-)Medium
1600, 1500, 1450C=C StretchAromatic RingMedium-Weak
1300 - 1000C-O StretchPrimary AlcoholStrong
~820C-H Bending1,4-disubstituted PhenylStrong
  • Trustworthiness: The presence of a strong, broad band in the 3550-3200 cm⁻¹ region is a highly reliable indicator of the hydroxyl (-OH) group, with the broadening caused by intermolecular hydrogen bonding.[7][8] The C-O stretching vibration, typically a strong peak between 1300-1000 cm⁻¹, further corroborates the alcohol functionality.[9] Absorptions just above 3000 cm⁻¹ confirm the aromatic C-H bonds, while those just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the methylene group.[9][10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the exact molecular weight and crucial information about the molecule's composition and connectivity through the analysis of its fragmentation patterns.

Experimental Protocol: Generating and Detecting Ions

Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a standard method for analyzing volatile and thermally stable compounds like this.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).[11]

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample travels through a GC column, which separates the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with high-energy electrons (~70 eV), causing it to lose an electron and form a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion is often unstable and fragments into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

MS Data Acquisition and Analysis Workflow

MS_Workflow cluster_inlet Sample Inlet (GC) cluster_ms Mass Spectrometer A Inject Dilute Solution B Vaporization & Separation A->B C Ionization (EI) B->C D Fragmentation C->D E Mass Analysis (m/z separation) D->E F Detection E->F G Generate Mass Spectrum (Intensity vs. m/z) F->G

Caption: Workflow for GC-MS data acquisition and analysis.

Spectral Interpretation: The Molecular Ion and Fragmentation Pathway

The mass spectrum provides the molecular weight and a structural fingerprint based on fragmentation.

  • Molecular Formula: C₁₁H₁₀OS

  • Molecular Weight: 190.27 Da

  • Molecular Ion (M⁺•): The mass spectrum should show a molecular ion peak at m/z = 190 .

Plausible Fragmentation Pathway:

The fragmentation of this compound is driven by the stability of the resulting ions, particularly resonance-stabilized benzylic and aromatic cations.

Predicted Major Fragment Ions

m/zIon Structure/LossPlausible Formation Pathway
173[M - OH]⁺Loss of a hydroxyl radical (•OH) from the molecular ion.
172[M - H₂O]⁺Loss of a water molecule.
161[M - CH₂OH]⁺Cleavage of the benzylic C-C bond to lose the hydroxymethyl radical.
111[C₅H₃S]⁺Thienyl-phenyl cation after fragmentation.
77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.
  • Authoritative Grounding: The fragmentation of benzyl alcohol derivatives is well-characterized. A common pathway is the loss of a hydrogen or hydroxyl radical from the methylene group to form a stable oxonium or benzylic cation.[11] For instance, the loss of the entire -CH₂OH group (31 mass units) to give a phenyl cation at m/z 77 is a known fragmentation pathway for benzyl alcohol itself. Similarly, α-cleavage next to the oxygen atom is a characteristic fragmentation pattern for alcohols, leading to resonance-stabilized cations.[12]

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the detailed atomic framework, mapping out the proton and carbon skeletons. IR spectroscopy rapidly confirms the presence of key functional groups, specifically the alcohol and aromatic rings. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. Together, these techniques form a self-validating system, providing the high-confidence data required by researchers, scientists, and drug development professionals to ensure molecular identity and purity.

References

Physical and chemical properties of (4-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Thien-2-ylphenyl)methanol for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic moieties is a cornerstone of rational drug design. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a particularly privileged scaffold. Its unique electronic properties, ability to engage in various intermolecular interactions, and its role as a bioisostere for the phenyl group have cemented its importance in the development of novel therapeutics.[1][2] This guide provides a comprehensive technical overview of this compound, a versatile building block that marries the advantageous properties of both the thiophene and phenyl rings, connected by a flexible hydroxymethyl linker.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the physical and chemical properties, synthesis, reactivity, and potential applications of this compound. The information presented herein is curated to empower the scientific community to harness the full potential of this compound in the pursuit of innovative therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the key physical and chemical characteristics of this compound.

Structural and General Properties
PropertyValueSource(s)
Chemical Name This compound
Synonyms 2-[4-(Hydroxymethyl)phenyl]thiophene, 4-(Thien-2-yl)benzyl alcoholCymitQuimica
CAS Number 81443-44-9CymitQuimica
Molecular Formula C₁₁H₁₀OSCymitQuimica
Molecular Weight 190.26 g/mol CymitQuimica
Appearance Yellow to light brown crystalline powderCymitQuimica
Purity ≥95%CymitQuimica
Physical Properties
PropertyValueSource(s)
Melting Point 63-64 °CChemicalBook
Boiling Point 272-274 °C (at 750 Torr)ChemicalBook
Solubility Poorly soluble in water; Soluble in organic solvents such as ethanol, methanol, and acetone.

Spectroscopic Data (Representative)

¹H NMR Spectroscopy

The proton NMR spectrum of a related compound, phenyl(thiophen-2-yl)methanol, provides insight into the expected chemical shifts for this compound. The aromatic protons of the phenyl and thiophene rings would typically appear in the range of δ 7.0-8.0 ppm. The benzylic methylene protons (-CH₂OH) would likely be observed as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.6-4.8 ppm. The hydroxyl proton is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy

Based on analogous structures, the carbon NMR spectrum is expected to show signals for the aromatic carbons of the phenyl and thiophene rings in the region of δ 120-150 ppm. The benzylic carbon (-CH₂OH) would likely appear around δ 65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol. C-H stretching vibrations of the aromatic rings would be observed around 3100-3000 cm⁻¹. The C-O stretching vibration would likely appear in the 1260-1050 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1400 cm⁻¹ range.[3]

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 190. Common fragmentation patterns for benzylic alcohols include the loss of a hydrogen atom to form [M-1]⁺, the loss of a hydroxyl radical to form [M-17]⁺, and the loss of the CH₂OH group to form [M-31]⁺. Cleavage of the bond between the phenyl ring and the thiophene ring could also be observed.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two common and effective methods are the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction.

Synthesis via Suzuki-Miyaura Cross-Coupling

This powerful palladium-catalyzed cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds.

Suzuki_Miyaura_Synthesis A 4-Bromobenzyl alcohol C This compound A->C B Thiophene-2-boronic acid B->C Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->C Base Base (e.g., K₂CO₃) Base->C Solvent Solvent (e.g., Toluene/Water) Solvent->C

Figure 1: Suzuki-Miyaura Synthesis Workflow.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-bromobenzyl alcohol (1.0 eq), thiophene-2-boronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction Execution: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) and heat to reflux (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[4]

Synthesis via Grignard Reaction

The Grignard reaction provides an alternative route, particularly useful if the corresponding Grignard reagent is readily accessible.

Grignard_Synthesis A 2-Bromothiophene C 2-Thienylmagnesium bromide (Grignard Reagent) A->C B Magnesium turnings B->C E (4-(Thiophen-2-yl)phenyl)methanol C->E D 4-Formylphenylboronic acid pinacol ester D->E Solvent Anhydrous Ether Solvent->C Workup Acidic Work-up (e.g., aq. NH₄Cl) Workup->E

Figure 2: Grignard Reaction Synthesis Workflow.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.1 eq). Add a solution of 2-bromothiophene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise. A small crystal of iodine can be added to initiate the reaction. The formation of the Grignard reagent is usually indicated by a color change and gentle reflux.[5][6][7][8][9]

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C and slowly add a solution of 4-formylphenylboronic acid pinacol ester (0.9 eq) in anhydrous THF.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is primarily governed by the benzylic alcohol functional group. This hydroxyl group can undergo a variety of transformations, making it a valuable intermediate for the synthesis of a diverse range of derivatives.

Reactivity_Transformations Start This compound Oxidation Oxidation Start->Oxidation Etherification Etherification Start->Etherification Esterification Esterification Start->Esterification Aldehyde (4-Thien-2-yl)benzaldehyde Oxidation->Aldehyde Mild Oxidant (e.g., PCC, MnO₂) CarboxylicAcid (4-Thien-2-yl)benzoic acid Oxidation->CarboxylicAcid Strong Oxidant (e.g., KMnO₄) Ether Alkyl or Aryl Ether Derivative Etherification->Ether Williamson Ether Synthesis or Acid-catalyzed Ester Ester Derivative Esterification->Ester Fischer Esterification or Acyl Chloride

Figure 3: Key Chemical Transformations.

Oxidation

The benzylic alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent.

  • To Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) can be employed to achieve the selective oxidation to (4-Thien-2-yl)benzaldehyde.[1][10][11]

  • To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will oxidize the alcohol to (4-Thien-2-yl)benzoic acid.[12][13]

Experimental Protocol (Oxidation to Aldehyde):

  • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂).

  • Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel or celite to remove the chromium salts.

  • Concentrate the filtrate to obtain the crude aldehyde, which can be further purified by column chromatography.

Etherification

The hydroxyl group can be converted to an ether through various methods, most commonly the Williamson ether synthesis or acid-catalyzed etherification.[2][14][15][16]

Experimental Protocol (Williamson Ether Synthesis):

  • In a round-bottom flask, treat this compound (1.0 eq) with a strong base such as sodium hydride (NaH) (1.1 eq) in an anhydrous solvent like THF at 0 °C to form the alkoxide.

  • Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract with an organic solvent.

  • Purify the resulting ether by column chromatography.

Esterification

Ester derivatives can be readily prepared via Fischer esterification with a carboxylic acid under acidic conditions or by reaction with an acyl chloride or anhydride in the presence of a base.[17][18][19][20][21]

Experimental Protocol (Esterification with an Acyl Chloride):

  • Dissolve this compound (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane at 0 °C.

  • Slowly add the desired acyl chloride (1.1 eq).

  • Stir the reaction at room temperature until complete.

  • Wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer and concentrate to yield the ester, which can be purified by chromatography.

Applications in Drug Discovery and Development

The thiophene moiety is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs.[1][12] Its ability to act as a bioisosteric replacement for a phenyl ring can lead to improved metabolic stability, enhanced potency, and altered selectivity profiles. This compound, as a versatile building block, provides a gateway to a wide array of novel compounds with potential therapeutic applications.

Role as a Bioisostere

The replacement of a phenyl ring with a thiophene ring is a common strategy in drug design.[2][22] The sulfur atom in the thiophene ring can participate in hydrogen bonding and other polar interactions, which can be advantageous for binding to biological targets. Furthermore, the different electronic distribution of the thiophene ring compared to a phenyl ring can influence the pKa of neighboring functional groups and the overall lipophilicity of the molecule.

Scaffold for Biologically Active Molecules

The (4-thien-2-yl)phenyl motif has been incorporated into a variety of biologically active compounds, including:

  • Anticancer Agents: Thiophene-containing compounds have shown promise as anticancer agents by targeting various cellular pathways.[12]

  • Anti-inflammatory Agents: Derivatives of thiophene have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).

  • Kinase Inhibitors: The thienyl group can serve as a hinge-binding moiety in kinase inhibitors, which are a major class of cancer therapeutics.

The hydroxymethyl group of this compound provides a convenient handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules with tailored biological activities.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

In case of contact, rinse the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of a thiophene ring and a functionalized phenyl group provides a rich platform for the development of novel compounds with diverse biological activities. This guide has provided a comprehensive overview of its physical and chemical properties, synthetic routes, reactivity, and potential applications. It is our hope that this information will serve as a valuable resource for researchers and contribute to the advancement of medicinal chemistry and the development of new therapeutics.

References

An In-depth Technical Guide to (4-Thien-2-ylphenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (4-thien-2-ylphenyl)methanol, a heterocyclic aromatic compound of increasing interest to the scientific community. We will delve into its chemical identity, molecular structure, synthesis methodologies with a focus on palladium-catalyzed cross-coupling reactions, detailed characterization techniques, and its emerging role as a versatile building block in medicinal chemistry and drug development.

Core Identity and Molecular Structure

This compound is an organic compound featuring a phenyl methanol core substituted with a thiophene ring at the para position. This unique combination of a benzyl alcohol moiety and a thiophene heterocycle imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

A precise understanding of a compound's identity is paramount for reproducibility in research. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 81443-44-9[1][2]
Molecular Formula C₁₁H₁₀OS[1][2]
Molecular Weight 190.26 g/mol [1][2]
IUPAC Name (4-Thiophen-2-ylphenyl)methanol[1]
Synonyms 2-[4-(Hydroxymethyl)phenyl]thiophene, 4-(Thien-2-yl)benzyl alcohol[2]
InChI Key KHZSWSHUIYOMSH-UHFFFAOYSA-N[1][2]
SMILES OCc1ccc(-c2cccs2)cc1[1][2]

The structural arrangement of this compound, consisting of a central benzene ring linked to both a hydroxymethyl group and a thiophene ring, is depicted below. This structure is fundamental to its reactivity, particularly the nucleophilicity of the hydroxyl group and the susceptibility of the aromatic rings to further functionalization.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactant1 4-(Hydroxymethyl)phenylboronic Acid Solvent Solvent System (e.g., Dioxane/Water) Reactant2 2-Bromothiophene Catalyst Pd(PPh₃)₄ Base K₃PO₄ or Cs₂CO₃ Temperature Inert Atmosphere (Ar/N₂) Heat (e.g., 90-120 °C) Solvent->Temperature Stir & Heat Quench Quench Reaction Temperature->Quench Monitor by TLC Extract Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Purify Column Chromatography (Silica Gel) Dry->Purify Product This compound Purify->Product

References

An In-depth Technical Guide to (4-Thien-2-ylphenyl)methanol: From Discovery to Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Thien-2-ylphenyl)methanol, a biaryl methanol derivative, represents a significant scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, historical background, and key synthetic methodologies. We will delve into the causality behind experimental choices in its synthesis, particularly focusing on modern cross-coupling strategies. Furthermore, this guide will present detailed experimental protocols, relevant physicochemical data, and explore the compound's potential applications, offering valuable insights for researchers engaged in the development of novel therapeutics and functional materials.

Introduction: The Emergence of a Privileged Scaffold

The fusion of aromatic and heteroaromatic ring systems is a cornerstone of modern drug discovery, giving rise to molecules with unique pharmacological profiles. This compound, which incorporates a thiophene ring linked to a benzyl alcohol moiety, has emerged as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new drugs. The thiophene ring, a bioisostere of a phenyl ring, often imparts improved metabolic stability and enhanced biological activity. The benzyl alcohol group provides a convenient handle for further chemical modifications, allowing for the exploration of a vast chemical space. While the precise date of its first synthesis is not prominently documented in seminal, standalone publications, its appearance in the chemical literature coincides with the rise of powerful cross-coupling reactions in the late 20th and early 21st centuries. Its importance is underscored by its commercial availability and its implicit role as a building block in the synthesis of more complex molecules.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its application in research and development.

PropertyValueReference
CAS Number 81443-44-9[1]
Molecular Formula C₁₁H₁₀OS[2]
Molecular Weight 190.26 g/mol [2]
Appearance Yellow to light brown crystalline powder[2]
Synonyms 2-[4-(Hydroxymethyl)phenyl]thiophene, 4-(Thien-2-yl)benzyl alcohol[2]

Historical Synthesis and Methodological Evolution

The synthesis of biaryl compounds like this compound has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions. While earlier methods for creating carbon-carbon bonds between aromatic rings were often harsh and lacked functional group tolerance, modern catalytic systems offer high efficiency and broad applicability.

Conceptual Synthetic Pathways

The logical disconnection for this compound points towards a cross-coupling strategy as the most efficient approach. Two primary retrosynthetic disconnections are considered:

G cluster_0 Retrosynthetic Analysis cluster_1 Disconnection A: Suzuki-Miyaura cluster_2 Disconnection B: Kumada Coupling Molecule This compound C_C_bond C-C Bond Formation Molecule->C_C_bond Precursor_A1 4-Bromobenzyl alcohol Precursor_A1->C_C_bond Aryl Halide Precursor_A2 Thiophene-2-boronic acid Precursor_A2->C_C_bond Boronic Acid Precursor_B1 4-Bromobenzyl alcohol Precursor_B1->C_C_bond Aryl Halide Precursor_B2 2-Thienylmagnesium bromide (Grignard Reagent) Precursor_B2->C_C_bond Grignard Reagent

Figure 1: Retrosynthetic analysis of this compound.

Disconnection A (Suzuki-Miyaura Coupling): This is arguably the most common and versatile method for the synthesis of biaryl compounds. It involves the reaction of an aryl halide (or triflate) with an organoboron compound, catalyzed by a palladium complex.

Disconnection B (Kumada Coupling): This was one of the first palladium- or nickel-catalyzed cross-coupling reactions developed. It utilizes a Grignard reagent as the organometallic partner. While cost-effective, its application can be limited by the high reactivity of the Grignard reagent, which may not be compatible with certain functional groups.

The Rise of Palladium-Catalyzed Cross-Coupling

The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Kumada couplings, has been pivotal in synthetic organic chemistry. The Suzuki-Miyaura reaction, in particular, has become a workhorse due to the stability and commercial availability of boronic acids, as well as the reaction's tolerance to a wide range of functional groups.

G cluster_0 Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl_complex R¹-Pd(II)L₂-R² Transmetalation->PdII_biaryl_complex RedElim Reductive Elimination PdII_biaryl_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Biaryl Product) RedElim->Product ArylHalide R¹-X (e.g., 4-Bromobenzyl alcohol) ArylHalide->OxAdd Organoboron R²-B(OR)₂ (e.g., Thiophene-2-boronic acid) + Base Organoboron->Transmetalation

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Guide to Synthesis

The following section provides a detailed, step-by-step methodology for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Synthesis of this compound via Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • 4-Bromobenzyl alcohol

  • Thiophene-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzyl alcohol (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water to the flask.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Self-Validation: The success of the synthesis can be validated at each step. The consumption of starting materials and the formation of the product can be monitored by TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Materials Science

The biaryl methanol scaffold present in this compound is a key structural motif in a variety of biologically active molecules.

  • Medicinal Chemistry: Biaryl compounds are prevalent in pharmaceuticals, exhibiting a wide range of activities including anti-inflammatory, anti-cancer, and anti-viral properties. The ability to readily modify the hydroxyl group of this compound allows for the creation of libraries of derivatives for high-throughput screening in drug discovery programs.

  • Materials Science: Thiophene-containing polymers are known for their conductive properties and are used in organic electronics. This compound can serve as a monomer or a precursor to monomers for the synthesis of novel conjugated polymers with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound, while not having a storied history of a landmark discovery, represents a confluence of advancements in synthetic organic chemistry. Its efficient synthesis, primarily through palladium-catalyzed cross-coupling reactions, has made it a readily accessible and valuable building block for both medicinal chemists and materials scientists. The principles and protocols outlined in this guide provide a solid foundation for researchers looking to utilize this versatile scaffold in their own research endeavors. The continued exploration of derivatives of this compound is likely to yield novel compounds with significant therapeutic and technological potential.

References

Solubility and Stability of (4-Thien-2-ylphenyl)methanol: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Thien-2-ylphenyl)methanol is a significant heterocyclic building block in medicinal chemistry and materials science, valued for its unique structural and electronic properties. The efficacy of this compound in any application, from synthesis to formulation, is fundamentally governed by its solubility and stability. This technical guide provides an in-depth analysis of these critical physicochemical parameters. We will explore the theoretical underpinnings of its solubility in various solvent systems, present a systematic protocol for empirical solubility determination, and detail a comprehensive strategy for evaluating its chemical stability under stress conditions, in alignment with established regulatory guidelines. This document is intended to serve as a foundational resource for researchers, enabling robust experimental design and accelerating development timelines.

Introduction: The Significance of this compound

This compound, also known as 2-[4-(hydroxymethyl)phenyl]thiophene, is an aromatic alcohol incorporating both a phenyl and a thiophene ring.[1] This bifunctional aromatic system is a key pharmacophore and a versatile intermediate in the synthesis of more complex molecules. The thiophene moiety, a bioisostere of the benzene ring, often imparts favorable pharmacological properties, while the benzyl alcohol group provides a reactive handle for further chemical modification.

Understanding the solubility and stability of this molecule is not merely an academic exercise; it is a prerequisite for its practical application.

  • For Synthetic Chemists: Knowledge of solubility is crucial for reaction setup, controlling concentration, selecting appropriate purification methods like crystallization or chromatography, and achieving optimal yields.[2]

  • For Pharmaceutical Scientists: In drug development, solubility directly impacts bioavailability. Stability data is essential for determining shelf-life, identifying potential degradants, and ensuring the safety and efficacy of an active pharmaceutical ingredient (API).[3][4][5]

This guide provides the necessary theoretical framework and actionable protocols to thoroughly characterize this compound.

Solubility Profile

The solubility of a compound is a result of the interplay between the solute-solute, solvent-solvent, and solute-solvent intermolecular interactions. The structure of this compound—possessing a polar hydroxyl (-OH) group capable of hydrogen bonding and a large, nonpolar biphenyl-like thiophene-benzene core—suggests a nuanced solubility behavior.

Theoretical Assessment and Solvent Selection Rationale

The principle of "like dissolves like" provides a foundational starting point.[6]

  • Polar Solvents: The hydroxyl group will facilitate interaction with protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). However, the large, hydrophobic aromatic backbone will significantly limit solubility in highly polar solvents like water.

  • Nonpolar Solvents: The thiophene and phenyl rings will favor interactions with nonpolar solvents (e.g., hexane, toluene) through van der Waals forces. However, the high energy required to break the hydrogen bonds between the alcohol moieties in the solid crystal lattice will likely result in poor solubility in purely nonpolar solvents.

  • Intermediate Polarity Solvents: Solvents with both polar and nonpolar characteristics (e.g., acetone, ethyl acetate, THF) are predicted to be the most effective. They can interact with the hydroxyl group while also solvating the nonpolar aromatic structure.[7][8][9]

Based on this analysis, a strategic selection of solvents spanning a range of polarities is essential for a comprehensive solubility screen.

Predicted Solubility in Common Laboratory Solvents
Solvent Solvent Type Predicted Solubility Rationale for Prediction
WaterPolar ProticVery LowThe large hydrophobic thiophene-phenyl moiety dominates over the single polar hydroxyl group.
MethanolPolar ProticModerate to HighCapable of hydrogen bonding with the -OH group and solvating the aromatic rings to some extent.[10]
EthanolPolar ProticModerate to HighSimilar to methanol, with slightly better solvation of the nonpolar part due to its ethyl group.[11]
AcetonePolar AproticHighGood balance of polarity to interact with the -OH group and a nonpolar character to dissolve the aromatic system.[12][13]
Ethyl AcetatePolar AproticHighEffective at solvating both the polar and nonpolar regions of the molecule.[11]
AcetonitrilePolar AproticModerateLess effective than acetone at solvating the nonpolar core, potentially leading to lower but still significant solubility.[9]
Tetrahydrofuran (THF)Polar AproticHighExcellent solvent for compounds with mixed polarity due to its ether oxygen and hydrocarbon ring.[6]
Dichloromethane (DCM)Moderately PolarModerateCan interact with the aromatic system, but less effective at solvating the polar hydroxyl group.
TolueneNonpolarLow to ModeratePrimarily interacts with the aromatic rings; energy may be insufficient to break crystal lattice hydrogen bonds.
HexaneNonpolarVery LowLacks the polarity to interact with the hydroxyl group or effectively disrupt the crystal lattice of the solid.
Experimental Protocol: Equilibrium Solubility Determination

To obtain quantitative data, a standardized equilibrium solubility experiment using the isothermal saturation method is recommended.[11] This protocol ensures that the solvent is fully saturated with the compound at a given temperature, providing a reliable measure of solubility.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Select Solvents B Add Excess Solid to Solvent in Vials A->B C Agitate at Constant Temperature (e.g., 25°C) for 24-48h B->C D Allow Solid to Settle C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Dilute Aliquot with Mobile Phase E->F G Quantify by Validated HPLC/UV-Vis Method F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is critical to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling: Cease agitation and allow the vials to stand in the temperature bath for at least 2 hours for the excess solid to sediment.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter (pre-saturated with the solution to avoid loss by adsorption) into a clean vial. This step is crucial to remove all undissolved particulates.

  • Dilution: Accurately dilute a known volume of the filtered saturate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a standard curve of known concentrations.[14]

  • Calculation: Calculate the concentration in the original saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Chemical Stability Profile

The stability of an API is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[4][15] Stability testing involves subjecting the compound to various environmental conditions to identify potential degradation products and determine degradation kinetics.

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways under stress conditions:

  • Oxidation: The primary alcohol group is susceptible to oxidation, first to an aldehyde (4-(thien-2-yl)benzaldehyde) and potentially further to a carboxylic acid (4-(thien-2-yl)benzoic acid). The electron-rich thiophene ring can also be susceptible to oxidative degradation.[16]

  • Photodegradation: Aromatic systems, particularly those containing heteroatoms like sulfur, can absorb UV light, leading to photolytic cleavage or rearrangement.

  • Acid/Base Hydrolysis: While the molecule lacks readily hydrolyzable groups like esters or amides, extreme pH conditions, especially at elevated temperatures, could potentially promote reactions involving the thiophene ring or dehydration of the alcohol. Thiophene-containing compounds have shown susceptibility to degradation in basic media.[17]

  • Thermal Degradation: High temperatures can provide the energy needed to initiate decomposition, the pathway of which would need to be determined empirically.[18]

Potential Degradation Pathways of this compound

G Parent This compound Ox_Aldehyde 4-(Thien-2-yl)benzaldehyde Parent->Ox_Aldehyde Oxidation [O] Thiophene_Deg Thiophene Ring Degradation Products Parent->Thiophene_Deg Harsh Acid/Base, Oxidation, or Photolysis Ox_Acid 4-(Thien-2-yl)benzoic acid Ox_Aldehyde->Ox_Acid Oxidation [O]

Caption: Plausible degradation pathways under stress conditions.

Experimental Protocol: Forced Degradation Study

A forced degradation or stress testing study is essential to establish the intrinsic stability of the molecule and develop a stability-indicating analytical method.[19] The protocol should follow the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5]

Objective: To generate degradation products under various stress conditions to an extent of 5-20% degradation. This level is sufficient to detect and characterize degradants without completely consuming the parent compound.[19]

Summary of Forced Degradation Conditions

Stress Condition Reagents and Conditions Typical Duration Rationale
Acid Hydrolysis 0.1 M HCl at 60 °C24 - 72 hoursTo assess stability to acidic environments.[19]
Base Hydrolysis 0.1 M NaOH at Room Temp & 60 °C2 - 24 hoursTo assess stability to alkaline environments. Thiophenes can be sensitive to bases.[17]
Oxidative 3% H₂O₂ at Room Temperature24 hoursTo simulate oxidative stress.[19]
Thermal Solid sample at 80 °C48 hoursTo evaluate the effect of heat on the solid-state stability.[4]
Photolytic Solid & Solution exposed to ICH Q1B specified light source (UV/Vis)Per ICH Q1BTo determine light sensitivity.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent mixture where it is highly soluble and stable (e.g., 50:50 acetonitrile:water).

  • Stress Sample Preparation:

    • Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the stock solution to achieve a final acid/base concentration of 0.1 M. Place samples in a temperature-controlled bath.

    • Oxidation: Add an appropriate volume of 30% H₂O₂ to the stock solution to achieve a final concentration of ~3%. Keep at room temperature, protected from light.

    • Thermal (Solution): Heat the stock solution in a sealed vial at the target temperature.

    • Thermal (Solid): Place the solid powder in a thin layer in an open dish within a temperature-controlled oven.

    • Photostability: Expose both solid and solution samples to a calibrated light source as per ICH Q1B guidelines, alongside a dark control.

  • Time-Point Sampling: Withdraw aliquots from the stressed samples at appropriate time intervals (e.g., 2, 6, 12, 24 hours).

  • Quenching: Immediately quench the reaction to prevent further degradation. For acid/base samples, neutralize with an equimolar amount of base/acid.

  • Analysis: Analyze all samples (including a t=0 control) using a stability-indicating HPLC method. This method must be capable of separating the parent peak from all generated degradation product peaks. A photodiode array (PDA) detector is crucial for assessing peak purity and obtaining UV spectra of the degradants.

  • Mass Balance: Evaluate the results to ensure mass balance. The sum of the parent compound and all degradation products should ideally be between 95-105% of the initial concentration, confirming that all major degradants are detected.

Conclusion

The successful application of this compound in research and development hinges on a robust understanding of its solubility and stability. This guide provides a comprehensive framework for this characterization. We have established that the compound is likely to be highly soluble in moderately polar organic solvents and poorly soluble in water. Its primary stability liabilities are anticipated to be oxidation of the benzylic alcohol and potential degradation of the thiophene ring under harsh oxidative or photolytic conditions. The detailed protocols provided herein offer a systematic, industry-standard approach to generating the empirical data required to support any synthesis, formulation, or regulatory endeavor involving this valuable chemical entity.

References

The Rising Therapeutic Potential of (4-Thien-2-ylphenyl)methanol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Moiety as a Privileged Scaffold in Medicinal Chemistry

The landscape of modern drug discovery is continually evolving, with an ever-present demand for novel chemical entities that exhibit high efficacy and selectivity against a multitude of diseases. Within this landscape, heterocyclic compounds, particularly those containing a thiophene ring, have emerged as a cornerstone of medicinal chemistry.[1][2][3] The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs, highlighting its significance in the development of therapeutic agents.[4] Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged scaffold," capable of binding to a diverse array of biological targets.[1][5] This guide focuses on a specific, yet underexplored, class of thiophene-containing compounds: (4-Thien-2-ylphenyl)methanol and its derivatives. By exploring their synthesis, potential biological activities, and the underlying structure-activity relationships, we aim to provide a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

Anticipated Biological Activities: A Landscape of Therapeutic Promise

While direct and extensive biological evaluations of this compound derivatives are not yet widely published, the wealth of data on structurally related thiophene-containing molecules allows for informed predictions of their therapeutic potential. The primary areas of interest for this chemical class include anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Potential: Targeting the Hallmarks of Malignancy

Thiophene derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and progression.[1][3][5] Research into closely related compounds, such as di(3-thienyl)methanol, has provided compelling evidence of their cytotoxic effects against cancer cell lines.[1][5]

Mechanism of Action: The anticancer activity of thiophene derivatives is often attributed to their ability to induce apoptosis, inhibit key enzymes involved in cell proliferation, and disrupt microtubule dynamics.[3][6] For instance, some biaryl analogs of colchicine and combretastatin A4, which share structural similarities with thienylphenyl derivatives, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] Furthermore, certain bisaryl ureas, another class of structurally related compounds, induce cancer cell death by uncoupling mitochondrial oxidative phosphorylation.[3][6]

Structure-Activity Relationship (SAR): The substitution pattern on both the thiophene and phenyl rings is critical in determining the anticancer potency of these derivatives. The presence of electron-withdrawing or electron-donating groups, as well as the overall lipophilicity of the molecule, can significantly influence its interaction with biological targets and its pharmacokinetic properties.[7] For example, in a series of bisaryl ureas, lipophilic electron-withdrawing groups were found to enhance their ability to depolarize mitochondria and reduce cancer cell viability.[3][6]

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent activity against a broad spectrum of pathogens. Thiophene-containing compounds have long been recognized for their antimicrobial properties and represent a promising avenue for the development of new anti-infective agents.[8][9]

Spectrum of Activity: Thiophene derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10][11] The specific spectrum of activity is highly dependent on the nature and position of substituents on the thiophene ring.[8]

Mechanism of Action: The antimicrobial mechanisms of thiophene derivatives are diverse and can include the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid synthesis. For instance, some armed thiophene derivatives have been shown to be potent inhibitors of bacterial growth, with activity comparable to or exceeding that of standard antibiotics like gentamicin.[10][11]

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Thiophene derivatives have demonstrated potential as anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response.[12][13]

Mechanism of Action: The anti-inflammatory effects of compounds containing a methanol group have been linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins.[4][12] This is often achieved through the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[12]

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry reactions. A common and effective approach involves a Suzuki-Miyaura cross-coupling reaction to form the biaryl core, followed by reduction of a suitable carbonyl precursor.

General Synthetic Protocol:

A plausible synthetic route to this compound derivatives is outlined below. This protocol is based on established methods for the synthesis of biaryl methanols.[14]

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add 4-bromobenzaldehyde (1 equivalent), thiophene-2-boronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and a suitable phosphine ligand such as SPhos (0.1 equivalents).

  • Add a suitable base, such as potassium carbonate (2 equivalents), and a solvent system, typically a mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(thiophen-2-yl)benzaldehyde.

Step 2: Reduction to the Methanol Derivative

  • Dissolve the 4-(thiophen-2-yl)benzaldehyde (1 equivalent) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude this compound by column chromatography or recrystallization.

A variety of derivatives can be synthesized by starting with appropriately substituted 4-bromobenzaldehydes or thiophene-2-boronic acids.

Experimental Protocols for Biological Evaluation

To ascertain the biological activities of novel this compound derivatives, a series of well-established in vitro assays should be employed.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][5]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., T98G human brain cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, typically in a final volume of 100-200 µL. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (typically 35-37 °C) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[12]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Data Presentation and Visualization

Quantitative Data Summary

To facilitate the comparison of the biological activities of different this compound derivatives, a clear and concise presentation of quantitative data is essential.

Table 1: Anticancer Activity of this compound Derivatives against T98G Cells

Compound IDR1R2IC₅₀ (µM) after 48h
Parent HHValue
Derivative 1 OCH₃HValue
Derivative 2 ClHValue
Derivative 3 HNO₂Value
Doxorubicin --Value

Table 2: Antimicrobial Activity (MIC) of this compound Derivatives

Compound IDS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
Parent ValueValueValue
Derivative 1 ValueValueValue
Derivative 2 ValueValueValue
Ciprofloxacin ValueValue-
Fluconazole --Value
Diagrams and Workflows

Visual representations of experimental workflows and potential mechanisms of action can significantly enhance the understanding of the technical data.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start Starting Materials (4-bromobenzaldehyde, thiophene-2-boronic acid) suzuki Suzuki-Miyaura Coupling start->suzuki reduction Reduction suzuki->reduction product This compound Derivatives reduction->product characterization Characterization (NMR, MS, etc.) product->characterization anticancer Anticancer Assay (MTT) characterization->anticancer antimicrobial Antimicrobial Assay (Broth Microdilution) characterization->antimicrobial antiinflammatory Anti-inflammatory Assay (NO Inhibition) characterization->antiinflammatory

Caption: General workflow from synthesis to biological evaluation of this compound derivatives.

potential_anticancer_mechanism cluster_pathways Potential Cellular Targets compound This compound Derivative tubulin Tubulin Polymerization compound->tubulin Inhibition mitochondria Mitochondrial Function compound->mitochondria Disruption signaling Proliferation Signaling (e.g., Kinases) compound->signaling Inhibition cell_cycle_arrest Cell Cycle Arrest tubulin->cell_cycle_arrest apoptosis Apoptosis mitochondria->apoptosis signaling->cell_cycle_arrest cell_cycle_arrest->apoptosis

Caption: Hypothetical mechanisms of anticancer activity for this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely untapped, area for the discovery of novel therapeutic agents. Based on the extensive research conducted on related thiophene-containing compounds, derivatives of this core structure are anticipated to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a foundational framework for the synthesis and biological evaluation of these compounds. Future research should focus on the systematic synthesis of a diverse library of this compound derivatives and their comprehensive screening against a wide range of biological targets. Elucidation of their precise mechanisms of action and detailed structure-activity relationship studies will be crucial for optimizing their therapeutic potential and advancing them through the drug discovery pipeline.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of (4-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of (4-Thien-2-ylphenyl)methanol, a key intermediate in pharmaceutical and materials science. In the absence of direct, publicly available experimental data for this specific molecule, this document synthesizes foundational principles of thermogravimetric analysis (TGA) with theoretical decomposition pathways derived from its constituent chemical moieties—a thiophene ring and a benzyl alcohol group. We present a predictive TGA and derivative thermogravimetric (DTG) analysis, a detailed experimental protocol for its empirical validation, and a discussion of the kinetic analysis of the decomposition process. This guide is intended to equip researchers and drug development professionals with the necessary framework to understand and predict the thermal behavior of this compound, ensuring its effective and safe application in thermally sensitive processes.

Introduction: The Significance of Thermal Analysis in Drug Development

This compound is a bifunctional organic molecule that serves as a critical building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. Its structure, featuring a stable thiophene ring coupled with a reactive benzyl alcohol, imparts unique chemical properties that are leveraged in the design of novel therapeutics. The thermal stability of such intermediates is a paramount concern in the pharmaceutical industry.[1][2] Processes such as drying, milling, and formulation often involve elevated temperatures, and a thorough understanding of a compound's thermal decomposition profile is essential to prevent degradation, ensure product purity, and maintain therapeutic efficacy.[1][2]

Thermogravimetric analysis (TGA) is a cornerstone of thermal analysis techniques, offering precise measurements of a material's mass change as a function of temperature in a controlled atmosphere.[3][4] This data is invaluable for determining the thermal stability, predicting shelf-life, and elucidating the decomposition mechanisms of pharmaceutical compounds.[1] This guide will provide a detailed, predictive analysis of the thermal behavior of this compound, grounded in the established thermal properties of thiophene and benzyl alcohol derivatives.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its thermal behavior.

PropertyValueSource(s)
Molecular FormulaC₁₁H₁₀OS[5]
Molecular Weight190.26 g/mol [5]
AppearanceYellow to light brown crystalline powder[5]
Synonyms2-[4-(Hydroxymethyl)phenyl]thiophene, 4-(Thien-2-yl)benzyl alcohol[5]

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique where the mass of a sample is monitored as it is subjected to a controlled temperature program.[4] The resulting data is typically plotted as mass or mass percentage on the y-axis against temperature or time on the x-axis, generating a thermogram. The first derivative of this curve, known as the derivative thermogravimetry (DTG) curve, shows the rate of mass loss and is instrumental in identifying the temperatures at which the most significant thermal events occur.[6]

TGA is widely used to characterize materials by determining:

  • Thermal Stability: The temperature at which a material begins to decompose.[6][7]

  • Compositional Analysis: The quantification of volatile components, such as water and solvents, and non-volatile components like ash.[8]

  • Decomposition Kinetics: The study of the rates and mechanisms of thermal degradation.[9]

Predictive Thermogravimetric Analysis of this compound

4.1. Predicted TGA/DTG Curve

The predicted thermal decomposition of this compound is expected to occur in distinct stages, as illustrated in the hypothetical thermogram below.

Thermal EventPredicted Temperature Range (°C)Predicted Mass Loss (%)Description
Initial Minor Loss50 - 120< 1%Loss of adsorbed moisture or residual solvent.
Stage 1 Decomposition 200 - 350 ~30-40% Initial decomposition, likely initiated at the benzyl alcohol group, involving dehydration and subsequent fragmentation.
Stage 2 Decomposition 350 - 550 ~50-60% Decomposition of the more stable thiophene ring and the remaining phenyl structure.
Final Residue> 550< 5%Formation of a stable carbonaceous residue.

Disclaimer: The quantitative data presented is illustrative and predictive, based on the analysis of analogous chemical structures.

4.2. Interpretation of the Predicted Thermogram

  • Onset of Decomposition (Tonset): The initial significant mass loss is predicted to begin around 200°C. This temperature is critical for defining the upper limit for safe handling and processing of the material.

  • Multi-stage Decomposition: The presence of two distinct decomposition stages in the DTG curve would suggest a sequential degradation process. The benzyl alcohol moiety is anticipated to be less thermally stable than the thiophene ring. The initial stage of decomposition is likely associated with the loss of the hydroxyl group and the methylene bridge.[10][11]

  • Thermal Stability of the Thiophene Ring: Thiophene itself is a thermally stable aromatic heterocycle, with significant decomposition occurring at much higher temperatures.[12][13] The second, higher-temperature mass loss is therefore attributed to the breakdown of the thiophene and phenyl rings.[14][15]

  • Char Residue: The formation of a small amount of char residue at high temperatures is typical for aromatic compounds.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound under an inert atmosphere is likely a complex, multi-step process involving radical mechanisms. A plausible, albeit simplified, pathway is proposed below:

Step 1: Initial Decomposition of the Benzyl Alcohol Moiety The process is likely initiated by the homolytic cleavage of the C-O bond in the benzyl alcohol group, which is generally the weakest bond. This would be followed by a series of reactions including:

  • Dehydration: Intermolecular or intramolecular elimination of water to form ether linkages or polymeric structures.

  • Decarbonylation: Loss of formaldehyde or carbon monoxide.

  • Formation of Toluene-like Intermediates: Fragmentation leading to the formation of 4-thien-2-yltoluene.

Step 2: Decomposition of the Thiophene and Phenyl Rings At higher temperatures, the more stable aromatic rings will begin to fragment. The pyrolysis of thiophene is known to proceed through ring-opening and the formation of various sulfur-containing and hydrocarbon species.[12][14][15]

Decomposition_Pathway cluster_0 Initial Compound cluster_1 Stage 1 Decomposition (200-350°C) cluster_2 Stage 2 Decomposition (350-550°C) cluster_3 Final Products A This compound B Intermediate Radicals A->B Heat C Water (H₂O) B->C D Formaldehyde (CH₂O) B->D E Thiophene Ring Fragmentation B->E F Phenyl Ring Fragmentation B->F G Volatile Hydrocarbons E->G H Sulfur Compounds (e.g., H₂S, CS₂) E->H F->G I Carbonaceous Residue F->I

Caption: Predicted decomposition pathway of this compound.

Experimental Protocol for TGA

To empirically validate the predicted thermal behavior, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

TGA_Workflow cluster_prep 1. Sample Preparation cluster_instrument 2. Instrument Setup cluster_run 3. Thermal Program cluster_analysis 4. Data Analysis prep1 Grind sample to a fine powder prep2 Dry sample to remove residual moisture prep1->prep2 inst1 Calibrate microbalance prep2->inst1 inst2 Set inert gas flow (N₂ at 50 mL/min) inst1->inst2 inst3 Place 5-10 mg sample in alumina crucible inst2->inst3 run1 Equilibrate at 30°C for 5 min inst3->run1 run2 Ramp temperature from 30°C to 800°C run1->run2 run3 Heating rate: 10°C/min run2->run3 ana1 Plot TGA and DTG curves run3->ana1 ana2 Determine T_onset and peak decomposition temperatures ana1->ana2 ana3 Quantify mass loss at each stage ana2->ana3 ana4 Perform kinetic analysis (e.g., Coats-Redfern) ana3->ana4

Caption: Standard workflow for TGA of an organic compound.

6.1. Instrumentation and Consumables

  • Thermogravimetric Analyzer: A calibrated instrument with a high-precision microbalance.

  • Crucibles: Alumina or platinum crucibles.

  • Purge Gas: High-purity nitrogen (99.999%).

  • This compound Sample: High-purity, finely ground powder.

6.2. Step-by-Step Procedure

  • Sample Preparation:

    • Ensure the this compound sample is a homogenous, fine powder to promote uniform heat distribution.

    • Accurately weigh 5-10 mg of the sample into a pre-tared TGA crucible.

  • Instrument Setup:

    • Place the sample crucible in the TGA instrument's autosampler or manual loader.

    • Purge the furnace with nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.[16]

  • Thermal Method:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.[16] This heating rate is standard for initial screening and provides good resolution of thermal events.

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve to generate the DTG curve.

    • From the DTG curve, determine the onset temperature of decomposition and the peak temperatures of maximum decomposition rates.

    • Quantify the percentage of mass loss for each distinct decomposition step.

Kinetic Analysis of Decomposition

To gain deeper insights into the decomposition mechanism, a kinetic analysis of the TGA data can be performed. The Coats-Redfern method is a widely used model-fitting approach to determine the kinetic parameters, including the activation energy (Ea) and the pre-exponential factor (A), from non-isothermal TGA data.[17][18][19]

The Coats-Redfern equation is:

ln[-ln(1-α)/T²] = ln[(AR)/(βEa)] - Ea/(RT) for a first-order reaction.

Where:

  • α is the fraction of mass loss

  • T is the absolute temperature (K)

  • A is the pre-exponential factor

  • R is the ideal gas constant

  • β is the heating rate

  • Ea is the activation energy

By plotting ln[-ln(1-α)/T²] versus 1/T, a straight line should be obtained for a first-order decomposition reaction, from which the activation energy can be calculated from the slope (-Ea/R).

Conclusion and Future Perspectives

This technical guide has provided a comprehensive, albeit predictive, overview of the thermogravimetric analysis of this compound. By leveraging data from analogous structures and fundamental principles of thermal analysis, we have constructed a plausible thermal decomposition profile, proposed a decomposition pathway, and detailed a robust experimental protocol for its empirical validation.

For researchers and professionals in drug development and materials science, this guide serves as a critical resource for understanding the thermal limitations and behavior of this important chemical intermediate. The presented methodologies provide a clear path for obtaining precise, reliable TGA data, which is essential for process optimization, quality control, and ensuring the safety and stability of final products. Future work should focus on obtaining experimental TGA data for this compound and coupling the TGA instrument with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gases and definitively elucidate the decomposition mechanism.

References

Methodological & Application

Synthetic Pathways to (4-Thien-2-ylphenyl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Thien-2-ylphenyl)methanol is a key structural motif and a valuable building block in the fields of medicinal chemistry and materials science. Its biaryl structure, combining a thiophene and a phenyl ring, is present in numerous compounds with significant biological activities and interesting photophysical properties. The benzylic alcohol functionality provides a versatile handle for further synthetic modifications, making it a crucial intermediate in the development of novel therapeutics and functional materials. This application note provides detailed protocols for two distinct and reliable synthetic routes to this compound, designed to be accessible to researchers and drug development professionals. The presented methods are the Suzuki-Miyaura coupling followed by reduction, and a Grignard-based Kumada cross-coupling reaction.

Route 1: Suzuki-Miyaura Coupling and Subsequent Reduction

This elegant and widely applicable two-step route first constructs the central biaryl core via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is followed by a straightforward reduction of an aldehyde functionality to the target benzylic alcohol. This pathway is favored for its high functional group tolerance, generally high yields, and the commercial availability of the starting materials.

Logical Workflow for Route 1

A Starting Materials: 4-Formylphenylboronic Acid 2-Bromothiophene B Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->B C Intermediate: 4-(Thiophen-2-yl)benzaldehyde B->C D Reduction (Sodium Borohydride) C->D E Final Product: This compound D->E F Purification (Column Chromatography) E->F

Caption: Workflow for the synthesis of this compound via Suzuki coupling and reduction.

Step 1: Synthesis of 4-(Thiophen-2-yl)benzaldehyde via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for carbon-carbon bond formation, particularly for the synthesis of biaryls.[1] In this step, 4-formylphenylboronic acid is coupled with 2-bromothiophene using a palladium catalyst.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-formylphenylboronic acid (1.0 equivalent), 2-bromothiophene (1.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents) to the reaction mixture.[2]

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(thiophen-2-yl)benzaldehyde as a solid.[2]

Step 2: Reduction of 4-(Thiophen-2-yl)benzaldehyde to this compound

The reduction of the aldehyde to the primary alcohol is a common and high-yielding transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, as it does not typically reduce other functional groups like esters or amides under standard conditions.[3]

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 4-(thiophen-2-yl)benzaldehyde (1.0 equivalent) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Quench the reaction by the slow addition of water.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography to give this compound.

Route 2: Kumada Cross-Coupling Approach

The Kumada coupling provides an alternative strategy for the crucial C-C bond formation, utilizing a Grignard reagent.[4] This route involves the nickel- or palladium-catalyzed reaction of a thienyl Grignard reagent with a protected 4-bromobenzyl alcohol. A key consideration in this route is the necessity of a protecting group for the benzylic alcohol, as the Grignard reagent is a strong base and would otherwise be quenched by the acidic proton of the alcohol.[5]

Logical Workflow for Route 2

A Starting Materials: 4-Bromobenzyl alcohol B Alcohol Protection (e.g., Benzyl ether formation) A->B C Protected Intermediate: 1-Bromo-4-((benzyloxy)methyl)benzene B->C G Kumada Coupling (Ni or Pd Catalyst) C->G D Starting Material: 2-Bromothiophene E Grignard Formation (Mg, THF) D->E F 2-Thienylmagnesium bromide E->F F->G H Coupled Protected Product G->H I Deprotection (e.g., Hydrogenolysis) H->I J Final Product: This compound I->J

Caption: Workflow for the synthesis of this compound via Kumada coupling.

Step 1: Protection of 4-Bromobenzyl Alcohol

A common and robust protecting group for alcohols is the benzyl ether, which can be readily introduced via a Williamson ether synthesis.[6]

Protocol:

  • Alkoxide Formation: In a round-bottom flask under an inert atmosphere, dissolve 4-bromobenzyl alcohol (1.0 equivalent) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Benzylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-bromo-4-((benzyloxy)methyl)benzene.

Step 2: Kumada Coupling of Protected 4-Bromobenzyl Alcohol with 2-Thienylmagnesium Bromide

This step involves the formation of the Grignard reagent from 2-bromothiophene, followed by the nickel- or palladium-catalyzed cross-coupling with the protected benzyl bromide.

Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromothiophene (1.1 equivalents) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of 2-thienylmagnesium bromide.

  • Kumada Coupling: In a separate flask under an inert atmosphere, dissolve 1-bromo-4-((benzyloxy)methyl)benzene (1.0 equivalent) and a nickel or palladium catalyst, such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)] (0.05 equivalents), in anhydrous THF.[7] Cool the solution to 0 °C.

  • Addition of Grignard Reagent: Add the freshly prepared 2-thienylmagnesium bromide solution dropwise to the catalyst-substrate mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Deprotection of the Benzyl Ether

The final step is the removal of the benzyl protecting group to unveil the target alcohol. Catalytic hydrogenolysis is a clean and efficient method for this transformation.[8]

Protocol:

  • Reaction Setup: Dissolve the protected this compound derivative in ethanol or ethyl acetate in a hydrogenation flask.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield this compound.

Data Summary

RouteKey IntermediateTypical Yield (Coupling)Typical Yield (Reduction/Deprotection)Overall AdvantagesOverall Challenges
1: Suzuki 4-(Thiophen-2-yl)benzaldehyde70-90%[9]>90%[10]High functional group tolerance, mild conditions, commercially available reagents.Palladium catalysts can be expensive; boronic acids can be moisture-sensitive.
2: Kumada Protected this compound60-80%[7]>95%[8]Utilizes readily available Grignard reagents; can be more cost-effective.Requires protection/deprotection steps; Grignard reagents are highly sensitive to moisture and protic functional groups.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expected signals include those for the aromatic protons of the thiophene and phenyl rings, a singlet for the benzylic CH₂ group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Will show characteristic signals for the aromatic carbons and the benzylic carbon.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (190.26 g/mol ) should be observed.[11]

  • Melting Point: The purified compound should have a sharp melting point.

Conclusion

This application note has detailed two robust and versatile synthetic routes to this compound. The choice between the Suzuki-Miyaura and Kumada coupling pathways will depend on the specific requirements of the synthesis, including substrate availability, functional group compatibility, and scale. Both methods, when executed with care and adherence to the provided protocols, offer reliable access to this important synthetic intermediate, thereby facilitating further research and development in medicinal chemistry and materials science.

References

Synthesis of (4-Thien-2-ylphenyl)methanol via Palladium-Catalyzed Suzuki-Miyaura Coupling: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The biaryl structural motif is a cornerstone in modern medicinal chemistry and materials science, frequently appearing in natural products, pharmaceuticals, and organic semiconducting materials.[1][2] Among these, structures incorporating heterocyclic rings like thiophene are of particular interest due to their unique electronic properties and ability to modulate biological activity. The target molecule, (4-Thien-2-ylphenyl)methanol, also known as 2-[4-(Hydroxymethyl)phenyl]thiophene, serves as a valuable building block in the synthesis of more complex molecules.[3][4][5] Its functionalized benzyl alcohol moiety allows for further synthetic transformations, making it a versatile intermediate in drug discovery and development.[3][6]

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds.[1] Its widespread adoption is due to its mild reaction conditions, tolerance of a broad range of functional groups, and the general stability and low toxicity of its organoboron reagents.[1][7][8]

This application note provides a comprehensive guide to the synthesis of this compound using a Suzuki-Miyaura coupling strategy. We will delve into the reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss key parameters for optimization and troubleshooting to ensure a robust and reproducible synthesis.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][9] The cycle consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl halide), forming a new organopalladium(II) complex.[9][10]

  • Transmetalation : In this key step, the organic moiety from the organoboron reagent (the nucleophile) is transferred to the palladium(II) complex. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group and facilitating its transfer to the palladium center.[10][11]

  • Reductive Elimination : The two organic fragments on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][10]

Suzuki_Catalytic_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pdiia Oxidative Addition r1x Aryl Halide (R¹-X) r1x->pdiia pdiib R¹-Pd(II)L₂-R² pdiia->pdiib Transmetalation r2by2 Organoboron (R²-B(OR)₂) r2by2->pdiia base Base (e.g., K₂CO₃) base->pdiia pdiib->pd0 Reductive Elimination product Product (R¹-R²) pdiib->product

Caption: The Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the target compound via the coupling of 2-bromothiophene with (4-(hydroxymethyl)phenyl)boronic acid.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Bromothiophene≥98%Commercial-
(4-(hydroxymethyl)phenyl)boronic acid≥97%CommercialCan be sensitive to protodeboronation.[12]
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%CommercialAir-sensitive. Handle under inert gas.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%CommercialFinely powder before use for better reactivity.
1,4-DioxaneAnhydrousCommercialDegas thoroughly before use.
Deionized Water--Degas thoroughly before use.
Ethyl AcetateACS GradeCommercialFor extraction.
Brine (Saturated NaCl solution)--For washing.
Anhydrous Magnesium Sulfate (MgSO₄)-CommercialFor drying.
Silica Gel230-400 meshCommercialFor column chromatography.

Step-by-Step Procedure

  • Reaction Setup :

    • To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add (4-(hydroxymethyl)phenyl)boronic acid (1.52 g, 10.0 mmol, 1.2 eq.) and potassium carbonate (2.30 g, 16.6 mmol, 2.0 eq.).

    • Seal the flask with a rubber septum, and purge with argon or nitrogen for 15 minutes. This inert atmosphere is crucial to prevent catalyst deactivation and homocoupling of the boronic acid.[13]

  • Reagent Addition :

    • Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.29 g, 0.25 mmol, 3 mol%).

    • In a separate vial, prepare a degassed solvent mixture of 1,4-dioxane (32 mL) and water (8 mL). Degassing can be achieved by sparging with argon for 20-30 minutes.

    • Add the degassed solvent mixture to the Schlenk flask via syringe.

    • Finally, add 2-bromothiophene (0.83 mL, 8.3 mmol, 1.0 eq.) to the reaction mixture via syringe. The mixture should appear as a yellow suspension.

  • Reaction Execution :

    • Immerse the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 12-16 hours.

  • Reaction Monitoring :

    • Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the limiting reagent (2-bromothiophene).

  • Workup and Extraction :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add deionized water (30 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash sequentially with water (20 mL) and then brine (20 mL).[14]

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization :

    • The resulting crude product, typically a yellow to light brown solid[5], should be purified by column chromatography on silica gel. A gradient elution system (e.g., 10-40% ethyl acetate in hexanes) is usually effective.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

    • Characterize the final product, this compound, using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[14] The expected molecular weight is 190.26 g/mol .[5]

Workflow Figure 2: Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Execution cluster_isolation Isolation & Purification setup 1. Reaction Setup (Flask, Reagents, Inert Gas) addition 2. Reagent Addition (Catalyst, Solvents, Substrate) setup->addition execute 3. Heating & Stirring (90 °C, 12-16h) addition->execute monitor 4. Monitoring (TLC / LC-MS) execute->monitor workup 5. Workup & Extraction monitor->workup purify 6. Column Chromatography workup->purify characterize 7. Characterization (NMR, MS) purify->characterize Troubleshooting Figure 3: Troubleshooting Low-Yielding Reactions start Low Yield or No Reaction? cat_check Catalyst Issue? start->cat_check Palladium black observed? reagent_check Reagent Issue? start->reagent_check Starting material remains? cond_check Conditions Issue? start->cond_check Multiple byproducts? cat_sol1 Use fresh catalyst Handle under inert gas cat_check->cat_sol1 cat_sol2 Try bulky, electron-rich ligand (e.g., SPhos) cat_check->cat_sol2 reagent_sol1 Check purity of aryl halide reagent_check->reagent_sol1 reagent_sol2 Use fresh boronic acid (Protodeboronation risk) reagent_check->reagent_sol2 cond_sol1 Ensure thorough degassing (prevents homocoupling) cond_check->cond_sol1 cond_sol2 Try stronger base (K₃PO₄, Cs₂CO₃) cond_check->cond_sol2 cond_sol3 Optimize temperature cond_check->cond_sol3

References

Application Notes & Protocols: (4-Thien-2-ylphenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

The confluence of aromatic scaffolds in single molecular entities has consistently yielded compounds of profound medicinal value. The biaryl motif, where a thiophene ring is coupled with a phenyl group, represents a "privileged scaffold" in drug discovery, with numerous approved drugs featuring this core structure.[1] This guide focuses on (4-Thien-2-ylphenyl)methanol , a compound that, while not extensively characterized in public literature, stands as a molecule of high interest for the development of novel therapeutics, particularly in oncology. Its structural resemblance to known active biaryl compounds suggests its potential as a valuable synthetic intermediate and a pharmacologically active agent in its own right. These notes provide the foundational protocols and scientific rationale for its synthesis and subsequent biological evaluation.

The Thiophene Moiety: A Cornerstone of Modern Medicinal Chemistry

The thiophene ring is an electron-rich five-membered heterocycle containing a sulfur atom. Its unique electronic and structural properties make it a bioisostere of the phenyl ring, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1] Thiophene-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3] In the realm of oncology, thiophene derivatives have been shown to exert their effects through various mechanisms, such as:

  • Topoisomerase Inhibition: Interfering with DNA replication in cancer cells.

  • Tyrosine Kinase Inhibition: Blocking signaling pathways crucial for cancer cell proliferation and survival.

  • Tubulin Interaction: Disrupting microtubule dynamics and inducing mitotic arrest.

  • Induction of Apoptosis: Triggering programmed cell death in malignant cells.[2]

The presence of the hydroxymethyl group on the phenyl ring of this compound offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of more potent and selective drug candidates.

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The most efficient and versatile method for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound (in this case, thiophene-2-boronic acid) and an organohalide (4-bromobenzyl alcohol).

Causality Behind Experimental Choices
  • Catalyst: A Palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly used. The palladium center is crucial for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

  • Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often employed. The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

Materials:

  • 4-Bromobenzyl alcohol

  • Thiophene-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 4-bromobenzyl alcohol (1.0 equiv), thiophene-2-boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow Diagram

Suzuki_Coupling cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification 4-Bromobenzyl_alcohol 4-Bromobenzyl Alcohol Reaction_Setup Combine Reactants in Schlenk Flask 4-Bromobenzyl_alcohol->Reaction_Setup Thiophene-2-boronic_acid Thiophene-2-boronic Acid Thiophene-2-boronic_acid->Reaction_Setup Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Reaction_Setup Base K₂CO₃ Base->Reaction_Setup Solvent Dioxane/H₂O Solvent->Reaction_Setup Inert_Atmosphere Evacuate & Backfill with N₂/Ar Reaction_Setup->Inert_Atmosphere Heating Heat to 90-100 °C Inert_Atmosphere->Heating Monitoring Monitor by TLC Heating->Monitoring Extraction Aqueous Work-up & Extraction Monitoring->Extraction Drying Dry & Concentrate Extraction->Drying Chromatography Silica Gel Chromatography Drying->Chromatography Product This compound Chromatography->Product Biological_Evaluation Compound This compound Compound_Treatment Treatment with Serial Dilutions Compound->Compound_Treatment Cell_Culture Seeding of Cancer Cell Lines Cell_Culture->Compound_Treatment Incubation Incubation (24, 48, 72h) Compound_Treatment->Incubation Viability_Assay MTT Assay Incubation->Viability_Assay Data_Analysis IC₅₀ Determination Viability_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship Analysis Data_Analysis->SAR_Studies Further_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle) Data_Analysis->Further_Studies

References

Application Notes & Protocols: (4-Thien-2-ylphenyl)methanol as a Versatile Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thiophene-Phenyl Architectures

In the landscape of organic electronics, materials based on π-conjugated systems are the cornerstone of innovation. Among these, structures incorporating both thiophene and phenyl rings have emerged as exceptionally promising candidates for active layer components in devices such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). The thiophene moiety offers excellent charge transport properties due to its electron-rich nature and propensity for planarization, while the phenyl ring provides a robust, chemically versatile scaffold.

This application note focuses on (4-Thien-2-ylphenyl)methanol , a key building block that strategically combines these two essential motifs. The critical feature of this molecule is its hydroxymethyl (-CH₂OH) group. This functional handle serves as a reactive site for a multitude of subsequent chemical transformations, allowing researchers to tailor the final material's properties—such as solubility, energy levels, and solid-state packing—to meet specific device requirements. We will provide a comprehensive guide to the synthesis, characterization, and application of this compound, offering field-proven protocols and the scientific rationale behind key experimental choices.

Physicochemical Properties and Specifications

A thorough understanding of a building block's fundamental properties is critical for its successful application. The key specifications for this compound are summarized below.

PropertyValueSource
IUPAC Name (4-Thiophen-2-ylphenyl)methanol[1]
Synonyms 2-[4-(Hydroxymethyl)phenyl]thiophene, 4-(Thien-2-yl)benzyl alcohol[2]
CAS Number 81443-44-9[1][2][3]
Molecular Formula C₁₁H₁₀OS[1][2]
Molecular Weight 190.26 g/mol [1][2]
Appearance Yellow to light brown crystalline powder[2]
Purity ≥95% (typical commercial grade)[2]
SMILES OCc1ccc(-c2cccs2)cc1[2]
InChI Key KHZSWSHUIYOMSH-UHFFFAOYSA-N[1][2]

Synthesis Protocol: A Two-Step Approach

The most reliable and modular method for synthesizing this compound is a two-step process involving a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a selective reduction. This approach offers high yields and functional group tolerance.

Workflow for Synthesis of this compound

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Aldehyde Reduction A 4-Bromobenzaldehyde C 4-(Thien-2-yl)benzaldehyde (Intermediate) A->C Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O 90°C, 12h B 2-Thiopheneboronic acid B->C Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O 90°C, 12h D 4-(Thien-2-yl)benzaldehyde (Intermediate) E This compound (Final Product) D->E NaBH₄ Methanol 0°C to RT, 2h

Caption: Synthetic workflow for this compound.

Part 1: Suzuki-Miyaura Cross-Coupling

This reaction forms the core carbon-carbon bond between the thiophene and phenyl rings. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its reliability and broad applicability.[4][5]

Protocol:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol), 2-thiopheneboronic acid (7.6 g, 59.4 mmol, 1.1 eq), and potassium carbonate (K₂CO₃, 22.4 g, 162 mmol, 3.0 eq).

    • Causality: Potassium carbonate is the base required to activate the boronic acid for the transmetalation step in the catalytic cycle.

  • Solvent Addition: Add a 3:1:1 mixture of toluene (90 mL), ethanol (30 mL), and deionized water (30 mL).

  • Degassing: Bubble argon gas through the mixture for 20 minutes to remove dissolved oxygen.

    • Causality: The Pd(0) species in the catalytic cycle is sensitive to oxidation, which can deactivate the catalyst. Removing oxygen is crucial for achieving high yields.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.25 g, 1.08 mmol, 2 mol%).

  • Reaction: Heat the mixture to 90°C and stir vigorously under an argon atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, add 100 mL of ethyl acetate and 100 mL of water. Separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield 4-(thien-2-yl)benzaldehyde as a pale yellow solid.

Part 2: Selective Aldehyde Reduction

This step converts the aldehyde intermediate into the desired primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it is mild and chemoselective, reducing aldehydes without affecting the aromatic rings.[6]

Protocol:

  • Setup: Dissolve the 4-(thien-2-yl)benzaldehyde (8.0 g, 42.5 mmol) obtained from the previous step in 150 mL of methanol in a 500 mL round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.77 g, 46.8 mmol, 1.1 eq) portion-wise over 15 minutes.

    • Causality: The portion-wise addition at 0°C controls the exothermic reaction and prevents potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M HCl at 0°C to neutralize the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Add 100 mL of ethyl acetate and 100 mL of water. Separate the organic layer, wash with water (2 x 50 mL) and brine (50 mL), then dry over anhydrous Na₂SO₄.

  • Final Product: Concentrate the solution under reduced pressure to obtain this compound as a yellow to light brown crystalline powder.[2] Recrystallization from a mixture of ethyl acetate and hexanes can be performed for further purification if necessary.

Characterization and Validation

Confirming the identity and purity of the synthesized product is a non-negotiable step.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. The expected signals in CDCl₃ are:

    • ~7.5-7.6 ppm (doublet, 2H, aromatic protons ortho to the thiophene ring)

    • ~7.3-7.4 ppm (doublet, 2H, aromatic protons ortho to the -CH₂OH group)

    • ~7.2-7.3 ppm (multiplet, 2H, thiophene protons)

    • ~7.0-7.1 ppm (multiplet, 1H, thiophene proton)

    • ~4.7 ppm (singlet, 2H, benzylic -CH₂ OH protons)

    • ~1.8-2.5 ppm (broad singlet, 1H, -OH proton, may exchange with D₂O)

  • Mass Spectrometry: Electrospray Ionization (ESI-MS) should show a peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 190.26 g/mol .[1][2]

Application Protocol: Fabrication of a Model OTFT Device

This compound is a building block, not typically the final semiconductor. It must first be functionalized. For this protocol, we assume it has been converted into a soluble polymer or small molecule derivative (hereafter referred to as ThPh-SM ) suitable for solution processing. This protocol outlines the fabrication of a standard bottom-gate, top-contact OTFT to evaluate the electronic performance of such a material.[7][8]

Workflow for Bottom-Gate, Top-Contact OTFT Fabrication

G A 1. Substrate Cleaning (Si/SiO₂ Wafer) B 2. Dielectric Surface Treatment (OTS Vapor Deposition) A->B C 3. Semiconductor Deposition (Spin-coat ThPh-SM) B->C D 4. Annealing (Optimize Film Morphology) C->D E 5. Electrode Deposition (Thermal Evaporation of Au) D->E F Device Characterization E->F

Caption: Experimental workflow for OTFT device fabrication.

Protocol:

  • Substrate Preparation: Use heavily n-doped silicon wafers with a 200-300 nm thermally grown silicon dioxide (SiO₂) layer. The doped Si acts as the gate electrode and the SiO₂ as the gate dielectric.

  • Cleaning: Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates under a stream of nitrogen.

  • Dielectric Surface Modification: Place the cleaned substrates in a vacuum desiccator along with a vial containing a few drops of octadecyltrichlorosilane (OTS). Evacuate the desiccator and leave the substrates exposed to the OTS vapor overnight at room temperature.

    • Trustworthiness: This self-assembled monolayer (SAM) treatment is a self-validating system. It passivates the hydroxyl groups on the SiO₂ surface, reducing charge trapping and promoting the growth of a well-ordered semiconductor film, which is critical for achieving high charge carrier mobility.[7]

  • Semiconductor Deposition: Prepare a solution of the active material (ThPh-SM) in a suitable organic solvent (e.g., chlorobenzene, toluene, or a greener solvent like anisole) at a concentration of 5-10 mg/mL.[9] Spin-coat the solution onto the OTS-treated substrates at 2000-3000 rpm for 60 seconds.

  • Thermal Annealing: Transfer the coated substrates to a hotplate in a nitrogen-filled glovebox and anneal at a temperature optimized for the specific material (typically 80-120°C) for 30-60 minutes.

    • Expertise: Annealing provides thermal energy that allows the organic molecules to self-organize into more crystalline domains. This improved molecular ordering is directly correlated with higher charge carrier mobility, as it facilitates more efficient π-π stacking for charge hopping.[8]

  • Source-Drain Electrode Deposition: Using a shadow mask with the desired channel length (L) and width (W), deposit 50 nm thick gold (Au) source and drain electrodes via thermal evaporation at a rate of ~0.1-0.2 Å/s. A thin (5 nm) layer of chromium (Cr) or titanium (Ti) can be used as an adhesion layer.

  • Device Characterization: The completed OTFTs can now be characterized using a semiconductor parameter analyzer. The key performance metrics to extract from the transfer and output curves are:

    • Field-Effect Mobility (µ): A measure of how quickly charge carriers move through the semiconductor channel.

    • On/Off Current Ratio (I_on/I_off): The ratio of the current in the 'on' state to the 'off' state, indicating the device's switching capability.

    • Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct.

Conclusion

This compound is more than just a chemical compound; it is an enabling platform for materials innovation in organic electronics. Its strategic design, combining the favorable electronic properties of thiophene with the versatility of a functionalized phenyl ring, provides a powerful entry point for synthesizing novel high-performance organic semiconductors. The protocols detailed herein offer a reliable and reproducible pathway from synthesis to device fabrication, empowering researchers to explore the vast potential of this molecular architecture.

References

Asymmetric Synthesis of (4-Thien-2-ylphenyl)methanol: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral (4-Thien-2-ylphenyl)methanol in Medicinal Chemistry

The architectural complexity of bioactive molecules frequently hinges on the precise three-dimensional arrangement of their constituent atoms. Chiral alcohols, particularly those incorporating heterocyclic and aromatic moieties, represent a privileged class of intermediates in the synthesis of pharmaceuticals. This compound, with its thiophene and phenyl rings, is a key structural motif. The thiophene ring, a bioisostere of the phenyl group, is prevalent in numerous approved drugs, where it often enhances metabolic stability, modulates lipophilicity, and improves target binding affinity.

The introduction of a stereogenic center at the benzylic carbon of this compound unlocks access to a diverse range of chiral building blocks. These enantiomerically enriched synthons are critical for the development of novel therapeutics where stereochemistry dictates pharmacological activity and safety profiles. For instance, chiral diarylmethanols are core components of antihistamines, anticholinergics, and agents targeting the central nervous system.[1] The ability to selectively synthesize either the (R)- or (S)-enantiomer of this compound is therefore of paramount importance for structure-activity relationship (SAR) studies and the identification of lead compounds in drug discovery.

This technical guide provides an in-depth exploration of robust and scalable methods for the asymmetric synthesis of this compound. We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for three powerful strategies: biocatalytic reduction, Corey-Bakshi-Shibata (CBS) reduction, and Noyori asymmetric hydrogenation.

Strategic Approaches to the Asymmetric Synthesis of this compound

The primary route to chiral this compound involves the enantioselective reduction of the prochiral ketone, 4-(thiophen-2-yl)acetophenone. The choice of synthetic strategy depends on factors such as desired enantiopurity, scalability, cost of reagents, and available equipment.

Asymmetric_Synthesis_Strategies cluster_methods Asymmetric Reduction Methods Prochiral_Ketone 4-(Thiophen-2-yl)acetophenone Biocatalysis Biocatalytic Reduction (e.g., Lactobacillus sp.) Prochiral_Ketone->Biocatalysis Whole Cells/Enzymes CBS Corey-Bakshi-Shibata (CBS) Reduction (Oxazaborolidine Catalyst) Prochiral_Ketone->CBS Borane Source Noyori Noyori Asymmetric Hydrogenation (Ru-BINAP Catalyst) Prochiral_Ketone->Noyori H2 Gas Chiral_Alcohol (R)- or (S)-(4-Thien-2-ylphenyl)methanol Biocatalysis->Chiral_Alcohol CBS->Chiral_Alcohol Noyori->Chiral_Alcohol

Figure 1: Overview of major strategies for the asymmetric synthesis of this compound.

Methodology 1: Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a powerful and sustainable approach to asymmetric synthesis, offering high enantioselectivity under mild reaction conditions.[2] Whole-cell biotransformations, in particular, provide a cost-effective solution by utilizing the cell's own machinery for cofactor regeneration.

Causality Behind Experimental Choices

The selection of the microorganism is the most critical parameter. Different species and strains of bacteria and yeast possess a diverse array of oxidoreductases with varying substrate specificities and stereoselectivities. Lactobacillus species, for example, are known to efficiently reduce a wide range of aryl ketones with high enantiopurity.[3] The protocol detailed below is based on the successful application of Lactobacillus paracasei for the synthesis of (S)-phenyl(thiophen-2-yl)methanol, demonstrating its applicability to this class of compounds.[3] The choice of a whole-cell system obviates the need for expensive isolated enzymes and external cofactor regeneration systems. The reaction conditions, such as pH and temperature, are optimized to maintain the viability and enzymatic activity of the microorganism.

Experimental Protocol: Bioreduction using Lactobacillus paracasei

This protocol is adapted from a reported procedure for a structurally related substrate and is expected to be effective for 4-(thiophen-2-yl)acetophenone.[3]

Materials:

  • 4-(Thiophen-2-yl)acetophenone

  • Lactobacillus paracasei (e.g., ATCC strain)

  • MRS Broth (or suitable growth medium)

  • Glucose

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

  • Phosphate buffer (pH 6.5)

Equipment:

  • Autoclave

  • Incubator shaker

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Chiral HPLC system for enantiomeric excess (ee) determination

Procedure:

  • Cultivation of Microorganism: Inoculate a sterile culture medium (e.g., MRS Broth) with Lactobacillus paracasei. Incubate at 30°C with shaking (e.g., 150 rpm) for 24-48 hours, or until a sufficient cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 rpm for 10 minutes). Wash the cell pellet with sterile phosphate buffer (pH 6.5) and centrifuge again.

  • Bioreduction: Resuspend the cell pellet in phosphate buffer (pH 6.5) containing glucose (as a co-substrate for cofactor regeneration). Add 4-(thiophen-2-yl)acetophenone (e.g., 1 mmol). The substrate can be added directly or dissolved in a minimal amount of a water-miscible co-solvent like ethanol to aid solubility.

  • Reaction Monitoring: Incubate the reaction mixture at 30°C with gentle shaking. Monitor the progress of the reduction by TLC or GC/HPLC analysis of aliquots taken at regular intervals.

  • Work-up and Extraction: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified this compound by chiral HPLC.

Data Presentation
SubstrateBiocatalystConversion (%)Enantiomeric Excess (ee, %)Configuration
4-(Thiophen-2-yl)acetophenoneLactobacillus paracasei>99>99(S)

Data is based on expected outcomes from analogous reactions.[3]

Methodology 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and versatile method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[4][5] The reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF.[6][7]

Causality Behind Experimental Choices

The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid catalyst-borane-ketone complex.[5] The chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-proline, coordinates with the borane source, enhancing the Lewis acidity of the boron atom. The ketone then coordinates to this complex in a sterically controlled manner, with the larger substituent oriented away from the bulky group on the catalyst. This pre-organization facilitates the intramolecular transfer of a hydride from the borane to one face of the carbonyl group, leading to the formation of the chiral alcohol with high predictability. The use of an in-situ generated catalyst from a stable precursor can improve reproducibility.[1]

CBS_Mechanism CBS_Catalyst Chiral Oxazaborolidine Catalyst_Borane Catalyst-Borane Complex CBS_Catalyst->Catalyst_Borane Borane BH3 Source (e.g., BMS) Borane->Catalyst_Borane Ketone 4-(Thiophen-2-yl)acetophenone Transition_State Ternary Complex (Transition State) Ketone->Transition_State Coordination Chiral_Alcohol This compound Catalyst_Borane->Transition_State Transition_State->CBS_Catalyst Catalyst Regeneration Transition_State->Chiral_Alcohol Hydride Transfer

Figure 2: Simplified workflow of the CBS reduction mechanism.

Experimental Protocol: CBS Reduction of 4-(Thiophen-2-yl)acetophenone

Materials:

  • 4-(Thiophen-2-yl)acetophenone

  • (R)- or (S)-Methyl CBS oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Dry glassware (oven- or flame-dried)

  • Schlenk line or inert atmosphere glovebox

  • Syringes

  • Magnetic stirrer with cooling bath

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), charge a dry round-bottom flask with a solution of 4-(thiophen-2-yl)acetophenone in anhydrous THF.

  • Catalyst Addition: Cool the solution to the desired temperature (e.g., 0°C or -20°C). Add the (R)- or (S)-Methyl CBS oxazaborolidine catalyst (e.g., 5-10 mol%) dropwise.

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex (e.g., 0.6-1.0 equivalents) dropwise via syringe, maintaining the internal temperature.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC.

Methodology 3: Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of a broad range of ketones and other functional groups.[6][8] It typically employs a ruthenium catalyst coordinated with a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and proceeds under a hydrogen atmosphere.[8]

Causality Behind Experimental Choices

The efficacy of the Noyori hydrogenation stems from the formation of a chiral ruthenium hydride species in situ.[6] The C2-symmetric BINAP ligand creates a well-defined chiral environment around the metal center.[6][9] The substrate coordinates to the ruthenium, and the hydrogenation occurs through a six-membered pericyclic transition state. The stereochemical outcome is dictated by the chirality of the BINAP ligand, with (R)-BINAP generally affording the (R)-alcohol and (S)-BINAP yielding the (S)-alcohol. This method is highly chemoselective for the carbonyl group, often leaving other reducible functional groups, such as alkenes and alkynes, intact.[9]

Experimental Protocol: Noyori Hydrogenation of 4-(Thiophen-2-yl)acetophenone

Materials:

  • 4-(Thiophen-2-yl)acetophenone

  • [RuCl2((R)- or (S)-BINAP)]

  • Anhydrous ethanol or methanol

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Schlenk flask and Schlenk line

  • Inert atmosphere glovebox

Procedure:

  • Catalyst and Substrate Preparation: In a glovebox or under an inert atmosphere, charge the high-pressure reactor vessel with [RuCl2((R)- or (S)-BINAP)] (e.g., 0.1-1 mol%), 4-(thiophen-2-yl)acetophenone, and anhydrous ethanol.

  • Reaction Setup: Seal the reactor and connect it to the hydrogenation apparatus.

  • Hydrogenation: Purge the reactor several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10-100 atm H2). Heat the reaction mixture to the desired temperature (e.g., 30-80°C) with stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction can also be monitored by taking aliquots (after safely depressurizing and purging the reactor) for HPLC or GC analysis.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Purification: Filter the reaction mixture to remove the catalyst (if heterogeneous). Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Comparative Data Summary
MethodCatalystReductantTypical ee (%)AdvantagesDisadvantages
Biocatalytic Reduction Whole Cells (Lactobacillus sp.)Glucose (in-situ)>99Green, mild conditions, high ee, cost-effective for cofactor regenerationSubstrate scope can be limited, requires fermentation expertise
CBS Reduction (R)- or (S)-Methyl CBS OxazaborolidineBorane Source90-99High ee, predictable stereochemistry, broad substrate scopeAir- and moisture-sensitive reagents, stoichiometric borane
Noyori Hydrogenation [RuCl2((R)- or (S)-BINAP)]H2 Gas95-99High ee, high atom economy, low catalyst loading, chemoselectiveRequires high-pressure equipment, expensive catalyst

Conclusion and Future Perspectives

The asymmetric synthesis of this compound is readily achievable with high enantioselectivity using several modern synthetic methodologies. The choice between biocatalysis, CBS reduction, and Noyori hydrogenation will be dictated by the specific requirements of the research or development program. Biocatalysis offers an environmentally benign and highly selective route, particularly for the (S)-enantiomer. The CBS reduction provides a predictable and versatile method adaptable to various scales. For large-scale industrial applications where efficiency and atom economy are paramount, the Noyori asymmetric hydrogenation stands out as a powerful option.

As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of chiral building blocks like this compound will remain a key focus of research in organic synthesis and drug development.

References

High-Throughput Screening of (4-Thien-2-ylphenyl)methanol Derivatives for the Discovery of Novel Angiogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of a chemical library composed of (4-thien-2-ylphenyl)methanol derivatives. The primary objective is to identify and characterize novel inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis and a validated target in oncology.[1][2] This guide details a strategic, multi-step screening cascade, beginning with a robust biochemical assay for direct target engagement, followed by a physiologically relevant cell-based secondary assay, and culminating in recommendations for mechanism of action and selectivity profiling. The protocols provided herein are designed to be adaptable and serve as a foundational framework for drug discovery professionals engaged in the identification of new anti-cancer therapeutics.

Introduction: The Therapeutic Potential of the this compound Scaffold

The thiophene moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and recognized for its diverse biological activities.[3] Thiophene-containing compounds have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1][4] The this compound core represents a versatile starting point for the synthesis of focused chemical libraries. Its structural features allow for systematic modifications to explore the chemical space around a given biological target.

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[1] VEGFR-2 is a receptor tyrosine kinase that plays a central role in this process, making it a highly attractive target for anti-cancer drug development.[2] This application note outlines a comprehensive HTS workflow designed to systematically screen this compound derivatives to discover novel and potent VEGFR-2 inhibitors with therapeutic potential.

The High-Throughput Screening Cascade: A Strategic Workflow

A successful HTS campaign is a multi-step process designed to efficiently identify true hits from a large compound library while minimizing false positives.[5][6] Our proposed screening cascade is a hierarchical approach that progresses from a high-throughput biochemical assay to lower-throughput, more complex cell-based assays for hit validation and characterization.[7][8]

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screen cluster_2 Hit Confirmation & Secondary Screen cluster_3 Mechanism of Action & Selectivity Lib_Prep Compound Library of This compound Derivatives Plate Assay-Ready Plates (384-well format, 10 µM final conc.) Lib_Prep->Plate Primary_HTS Biochemical HTS: VEGFR-2 Kinase Assay (e.g., TR-FRET) Plate->Primary_HTS Data_Analysis1 Data Analysis: Z'-factor > 0.5, % Inhibition Primary_HTS->Data_Analysis1 Primary_Hits Primary Hits Identified (e.g., >50% Inhibition) Data_Analysis1->Primary_Hits Dose_Response Dose-Response Analysis: IC50 Determination Primary_Hits->Dose_Response Secondary_Screen Cell-Based Secondary Assay: HUVEC Proliferation/Viability Dose_Response->Secondary_Screen Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits MOA Mechanism of Action Studies: Orthogonal Assays Confirmed_Hits->MOA Selectivity Kinase Selectivity Profiling MOA->Selectivity Lead_Candidates Validated Lead Candidates Selectivity->Lead_Candidates

Caption: A schematic of the HTS workflow.

Part 1: Primary High-Throughput Screening - A Biochemical Approach

The primary screen is designed to rapidly identify compounds that directly interact with the target protein.[8][9] For this purpose, a biochemical assay is ideal as it is generally more robust, less prone to interference, and more easily miniaturized than cell-based assays. We will utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a sensitive and homogeneous method well-suited for HTS.[8]

Principle of the TR-FRET Kinase Assay

The TR-FRET assay measures the phosphorylation of a substrate peptide by the VEGFR-2 kinase. The assay components include the VEGFR-2 enzyme, a biotinylated substrate peptide, ATP, a Europium-labeled anti-phospho-tyrosine antibody (donor), and a Streptavidin-allophycocyanin (SA-APC) conjugate (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal. Active inhibitors will prevent phosphorylation, leading to a decrease in the FRET signal.

Detailed Protocol: VEGFR-2 TR-FRET Assay

Materials:

  • VEGFR-2 kinase domain (recombinant)

  • Biotinylated poly-GT peptide substrate

  • ATP

  • Europium-labeled anti-phospho-tyrosine antibody

  • Streptavidin-APC

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT

  • Stop/Detection Buffer: 50 mM HEPES (pH 7.5), 50 mM EDTA, 0.01% Brij-35

  • This compound derivative library in 384-well plates (1 mM in 100% DMSO)

  • Positive Control: A known VEGFR-2 inhibitor (e.g., Sorafenib)

  • Negative Control: DMSO

  • 384-well low-volume, white assay plates

  • Multichannel pipettes, plate readers capable of TR-FRET detection

Procedure:

  • Compound Plating: Using an automated liquid handler, transfer 50 nL of each compound from the library plate to the assay plate. Also, add 50 nL of the positive and negative controls to designated wells.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate mix in Assay Buffer containing the VEGFR-2 kinase and biotinylated peptide. Add 5 µL of this mix to each well of the assay plate.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate Reaction: Prepare a 2X ATP solution in Assay Buffer. Add 5 µL of this solution to each well to start the kinase reaction. The final volume is 10 µL, with a final compound concentration of 10 µM and DMSO concentration of 0.5%.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Stop Reaction and Add Detection Reagents: Add 10 µL of Stop/Detection Buffer containing the Europium-labeled antibody and SA-APC to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.

Data Analysis and Hit Selection
  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))

  • Assess Assay Quality: Calculate the Z'-factor for each plate to ensure the robustness of the screen.[10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Avg_pos_ctrl - Avg_neg_ctrl|

  • Hit Criteria: Primary hits are typically defined as compounds exhibiting a percent inhibition greater than a certain threshold (e.g., >50%) or a Z-score > 3.

Table 1: Representative Primary HTS Data

Compound ID% InhibitionZ-ScoreHit?
TPD-0018.20.4No
TPD-00265.74.1Yes
TPD-00312.50.8No
TPD-00488.15.5Yes

Part 2: Secondary Screening and Hit Confirmation - A Cell-Based Approach

Primary hits from the biochemical screen must be validated in a more biologically relevant context.[8][11] A cell-based assay can confirm the activity of the compounds in a cellular environment and begin to assess properties like cell permeability and cytotoxicity.[12][13] A cell viability/proliferation assay using Human Umbilical Vein Endothelial Cells (HUVECs), which are dependent on VEGFR-2 signaling for proliferation, is an excellent secondary screen.[2]

Principle of the Cell Viability Assay

This assay measures the metabolic activity of HUVECs as an indicator of cell viability and proliferation. A reagent such as resazurin is added to the cells, which is reduced by metabolically active cells to the fluorescent product resorufin. A decrease in fluorescence in the presence of a compound indicates either cytotoxic or anti-proliferative effects, consistent with the inhibition of VEGFR-2 signaling.

Detailed Protocol: HUVEC Viability Assay

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • VEGF-A

  • Primary hit compounds, re-sourced and prepared in a dose-response format

  • Resazurin solution

  • 96-well, clear-bottom, black-walled, tissue culture-treated plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HUVECs into 96-well plates at a density of 5,000 cells per well in 100 µL of EGM-2 and incubate overnight.

  • Compound Addition: The next day, perform a serial dilution of the primary hit compounds (e.g., from 100 µM to 1 nM). Add the compounds to the cells.

  • Stimulation: Add VEGF-A to a final concentration of 50 ng/mL to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plates for 72 hours in a CO₂ incubator.

  • Viability Measurement: Add 20 µL of resazurin solution to each well and incubate for 4 hours.

  • Plate Reading: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.

Data Analysis and Hit Confirmation
  • Data Normalization: Normalize the fluorescence data, setting the VEGF-stimulated, vehicle-treated cells as 100% viability and the unstimulated cells as the baseline.

  • IC₅₀ Determination: Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

  • Hit Confirmation: Confirmed hits are compounds that demonstrate a dose-dependent inhibition of HUVEC viability with a potent IC₅₀ (e.g., < 10 µM).

Table 2: Representative Secondary Screening Data

Compound IDPrimary Screen % InhibitionHUVEC Viability IC₅₀ (µM)Confirmed Hit?
TPD-00265.72.1Yes
TPD-00488.10.8Yes
TPD-00955.2> 50No (False Positive)

Part 3: Mechanism of Action and Selectivity Profiling

Confirmed hits should be further characterized to understand their mechanism of action and selectivity, which are critical for progression into lead optimization.[11]

Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis TPD_Compound This compound Derivative (e.g., TPD-004) TPD_Compound->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Orthogonal Assays

To confirm that the observed cellular activity is due to on-target VEGFR-2 inhibition, an orthogonal assay should be performed. This could include a Western blot analysis to directly measure the phosphorylation of VEGFR-2 and downstream signaling proteins like AKT and ERK in treated HUVECs. A reduction in phosphorylation would provide strong evidence for on-target activity.

Kinase Selectivity Profiling

Potent hits should be profiled against a panel of other kinases to assess their selectivity. Broad-spectrum kinase inhibitors can lead to off-target toxicities. A highly selective compound is often a more desirable starting point for a drug discovery program. This is typically done through fee-for-service providers who maintain large panels of purified kinases.

Conclusion

The workflow described in this application note provides a robust and efficient strategy for the high-throughput screening of this compound derivatives to identify novel VEGFR-2 inhibitors. By employing a systematic cascade of biochemical and cell-based assays, researchers can effectively triage large compound collections to identify potent and selective hits for further development as anti-angiogenic cancer therapeutics. This structured approach, grounded in established HTS principles, maximizes the probability of success in the early stages of drug discovery.

References

Application Notes & Protocols: Strategic Use of (4-Thien-2-ylphenyl)methanol in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thienylphenyl scaffold is a privileged structure in medicinal chemistry, frequently incorporated into small molecules designed to modulate the activity of protein kinases.[1] Its unique electronic properties and ability to engage in various non-covalent interactions within ATP-binding sites have made it a cornerstone for the development of targeted therapeutics, particularly in oncology.[1][2][3] This document provides an in-depth guide on the strategic application of (4-thien-2-ylphenyl)methanol , a versatile starting material, in the synthesis of potent kinase inhibitors. We will explore the rationale behind its use, focusing on the synthesis of a representative Src kinase inhibitor, and provide detailed, field-proven protocols for its chemical transformations.

Introduction: The Thienylphenyl Moiety as a Kinase-Targeting Pharmacophore

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The thiophene ring, a five-membered sulfur-containing heterocycle, is a bioisostere of the phenyl ring and is valued for its ability to improve metabolic stability and modulate electronic properties.[1] When coupled with a phenyl ring, as in the (4-thien-2-ylphenyl) scaffold, it creates a rigid, planar structure that can effectively occupy the hydrophobic regions of a kinase's ATP-binding pocket.

This compound serves as an ideal starting material due to the versatility of its benzylic alcohol functionality. This hydroxyl group can be readily oxidized to an aldehyde for use in condensation reactions or converted to a leaving group for nucleophilic substitution, providing a chemical handle to construct more complex heterocyclic systems common in kinase inhibitors, such as quinolines and pyrimidines.[5]

Target Focus: Src Family Kinases and VEGFR

While the thienylphenyl scaffold is versatile, it has shown particular promise in the development of inhibitors for several key kinase families implicated in cancer progression.

  • Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, migration, and survival.[4][6] Its overactivation is common in many solid tumors, making it a prime therapeutic target.[6] Several classes of Src inhibitors incorporating thienylphenyl or similar bi-aryl systems have been developed, demonstrating potent, low nanomolar inhibitory activity.[1][5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2][3] Thieno[2,3-d]pyrimidine and related scaffolds have been successfully employed to create potent VEGFR-2 inhibitors.[7] The (4-thien-2-ylphenyl) moiety can serve as a core fragment that, when appropriately functionalized, can effectively target the VEGFR-2 active site.[2][8]

The following sections will detail a representative synthetic pathway to a novel Src kinase inhibitor, starting from this compound.

Simplified Src Signaling Pathway

The diagram below illustrates a simplified view of the Src signaling pathway, highlighting its role in downstream signaling cascades that promote cell proliferation and survival. The synthesized inhibitor aims to block the catalytic activity of Src, thereby disrupting these oncogenic signals.

Src_Pathway cluster_downstream Downstream Pathways RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Integrin Integrins FAK FAK/Paxillin Integrin->FAK RAS_RAF RAS/RAF/MEK/ERK Pathway Src->RAS_RAF STAT3 STAT3 Pathway Src->STAT3 Src->FAK Inhibitor (4-Thien-2-ylphenyl)-based Inhibitor Inhibitor->Src Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation STAT3->Proliferation Migration Migration & Invasion FAK->Migration

Caption: Simplified Src kinase signaling pathway and point of inhibition.

Synthetic Workflow: From Starting Material to Final Inhibitor

The overall strategy involves a three-step synthesis to construct a 4-anilino-7-(thien-2-yl)-3-quinolinecarbonitrile, a class of compounds known to exhibit potent Src kinase inhibition.[1]

  • Oxidation: The benzylic alcohol of this compound is oxidized to the corresponding aldehyde.

  • Condensation/Cyclization: The aldehyde undergoes a Gewald-type reaction followed by cyclization with an appropriate aniline to form the quinoline core.

  • Nucleophilic Aromatic Substitution (SNAr): A substituted aniline is introduced at the C4 position of the quinoline core to complete the synthesis of the target inhibitor.

Synthesis_Workflow Start This compound (Starting Material) Intermediate1 4-(Thien-2-yl)benzaldehyde (Intermediate A) Start->Intermediate1 Step 1: Oxidation (PCC) Intermediate2 2-Amino-4-(thien-2-yl) benzonitrile (Intermediate B) Intermediate1->Intermediate2 Step 2: Gewald Reaction Final Target Src Kinase Inhibitor (Substituted Quinoline) Intermediate2->Final Step 3: Friedländer Annulation & Substitution

Caption: Overall synthetic workflow for the target Src kinase inhibitor.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 4-(Thien-2-yl)benzaldehyde (Intermediate A)

This protocol describes the oxidation of the starting material to the key aldehyde intermediate.

  • Rationale: Pyridinium chlorochromate (PCC) is a reliable and relatively mild oxidizing agent for converting primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert to PCC and dissolves both the starting material and the product.

Reagent/MaterialM.W.AmountMoles
This compound190.265.0 g26.3 mmol
Pyridinium chlorochromate (PCC)215.568.5 g39.4 mmol
Dichloromethane (DCM), anhydrous-150 mL-
Celite® or Silica Gel-20 g-

Step-by-Step Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, add pyridinium chlorochromate (PCC) (8.5 g, 39.4 mmol, 1.5 equiv).

  • Add anhydrous dichloromethane (DCM) (100 mL) to the flask to form a suspension.

  • Dissolve this compound (5.0 g, 26.3 mmol) in 50 mL of anhydrous DCM in a separate flask.

  • Add the solution of the alcohol dropwise to the stirring PCC suspension over 15 minutes. The mixture will turn dark brown/black.

  • Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Upon completion, add 20 g of Celite® or silica gel to the reaction mixture and stir for 10 minutes.

  • Filter the mixture through a short pad of silica gel in a sintered glass funnel, washing the pad thoroughly with DCM (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is a yellow-to-brown solid. Purify by flash column chromatography on silica gel (gradient elution, 100% hexanes to 9:1 hexanes/ethyl acetate) to afford 4-(thien-2-yl)benzaldehyde as a pale yellow solid.

  • Expected Yield: 85-95%. Purity (by NMR/LC-MS): >95%.

Protocol 2: Synthesis of a Representative Src Kinase Inhibitor

This protocol outlines a plausible Friedländer annulation to construct the quinoline core, followed by substitution.

  • Rationale: The Friedländer synthesis is a classic and efficient method for constructing quinoline rings. It involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In this case, we use the synthesized aldehyde and 2-aminoacetonitrile. The subsequent substitution with a substituted aniline like 3-chloro-4-fluoroaniline is a common step in building potent kinase inhibitors, where these groups often interact with the hinge region of the kinase.

Reagent/MaterialM.W.AmountMoles
4-(Thien-2-yl)benzaldehyde188.252.0 g10.6 mmol
2-Aminoacetonitrile hydrochloride92.531.08 g11.7 mmol
3-Chloro-4-fluoroaniline145.561.69 g11.6 mmol
Potassium Carbonate (K₂CO₃)138.214.39 g31.8 mmol
N,N-Dimethylformamide (DMF)-40 mL-
p-Toluenesulfonic acid (p-TsOH)172.200.20 g1.1 mmol

Step-by-Step Procedure:

  • Combine 4-(thien-2-yl)benzaldehyde (2.0 g, 10.6 mmol), 2-aminoacetonitrile hydrochloride (1.08 g, 11.7 mmol), and potassium carbonate (2.93 g, 21.2 mmol) in 20 mL of DMF in a 100 mL round-bottom flask.

  • Heat the mixture to 80 °C and stir for 4 hours. This step forms the o-aminobenzonitrile intermediate.

  • Cool the reaction to room temperature. Add 3-chloro-4-fluoroaniline (1.69 g, 11.6 mmol) and p-toluenesulfonic acid (0.20 g, 1.1 mmol).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor by TLC or LC-MS.

  • After cooling, pour the reaction mixture into 200 mL of ice-water with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with water (3 x 50 mL) and then with a small amount of cold diethyl ether.

  • Dry the crude solid under vacuum.

  • Purify the product by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: gradient of DCM to 1-5% methanol in DCM) to yield the final product, a substituted 4-anilino-7-(thien-2-yl)-3-quinolinecarbonitrile, as a solid.

  • Expected Yield: 40-60%. Characterization: ¹H NMR, ¹³C NMR, HRMS, LC-MS.

Data Presentation and Expected Outcomes

Table 1: Physicochemical Properties of Synthesized Compounds
CompoundStructureFormulaM.W. ( g/mol )Expected Form
This compoundC₁₁H₁₀OS190.26Yellow to light brown crystalline powder
4-(Thien-2-yl)benzaldehydeC₁₁H₈OS188.25Pale yellow solid
Target Inhibitor C₂₂H₁₃ClFN₃S417.88Off-white to yellow solid
Table 2: Representative Biological Activity Profile

The biological activity of the final compound would need to be determined experimentally. However, based on published data for structurally similar 4-anilino-3-quinolinecarbonitriles, the following profile would be anticipated.[1][5]

Target KinaseAssay TypeAnticipated IC₅₀Reference Compounds
Src Kinase Enzymatic Assay1 - 50 nMDasatinib, Saracatinib[9]
Lck KinaseEnzymatic Assay5 - 100 nMDasatinib, PP2[9]
VEGFR-2Enzymatic Assay> 500 nM (selectivity)Sorafenib, Sunitinib[2][3]
Cellular Assay (Src-transformed fibroblasts)Anti-proliferative50 - 500 nM-

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. The protocols outlined here provide a robust framework for its conversion into a potent, clinically relevant scaffold targeting Src family kinases. The synthetic route is adaptable, allowing for the introduction of diverse substituents on both the thiophene and aniline rings to optimize potency, selectivity, and pharmacokinetic properties. Future work should focus on exploring these structure-activity relationships (SAR) to develop next-generation inhibitors with improved therapeutic profiles.

References

Application Notes & Protocols: Catalytic Functionalization of (4-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the catalytic functionalization of (4-thien-2-ylphenyl)methanol. This versatile building block possesses multiple reactive sites, including a primary alcohol, a benzylic position, and two distinct aromatic rings (phenyl and thienyl), making it a valuable scaffold for creating diverse molecular architectures. These application notes move beyond simple procedural outlines to explain the mechanistic rationale behind protocol design, offering detailed, field-proven methodologies for oxidation, C(sp³)–H bond functionalization, C(sp²)–H bond arylation, and direct cross-coupling via C–O activation.

Introduction: The Strategic Value of this compound

This compound, also known as 4-(thien-2-yl)benzyl alcohol, is a bifunctional organic compound that serves as a pivotal intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] Its structure, featuring a hydroxylmethyl group attached to a phenyl ring which is itself substituted with a thiophene moiety, presents a rich landscape for selective chemical modification. The thiophene ring is a common isostere for a phenyl ring in medicinal chemistry, often modulating pharmacokinetic properties, while the biaryl-methanol framework is a precursor to a wide array of more complex structures.

The ability to selectively functionalize one or more of its reactive sites—the alcohol, the adjacent benzylic carbon, the phenyl ring, or the thiophene ring—is crucial for library synthesis and lead optimization. This guide details robust catalytic methods that leverage modern synthetic principles to achieve these transformations with precision and efficiency.

Physicochemical Properties of this compound

A clear understanding of the substrate's properties is fundamental for experimental design.

PropertyValueSource
CAS Number 81443-44-9[1][2]
Molecular Formula C₁₁H₁₀OS[1][2]
Molecular Weight 190.26 g/mol [1][2]
Appearance Yellow to light brown crystalline powder[1]
Purity ≥95-97% (typical commercial grade)[1][2]
Synonyms 2-[4-(Hydroxymethyl)phenyl]thiophene, 4-(Thien-2-yl)benzyl alcohol[1][2]
SMILES OCc1ccc(-c2cccs2)cc1[1]
InChI Key KHZSWSHUIYOMSH-UHFFFAOYSA-N[1][2]

Catalytic Oxidation of the Hydroxyl Group

The conversion of the primary alcohol in this compound to the corresponding aldehyde, (4-thien-2-yl)benzaldehyde, is a foundational transformation. The resulting aldehyde is a versatile intermediate for reactions such as reductive amination, Wittig reactions, and further oxidation to the carboxylic acid. While many stoichiometric oxidants exist, catalytic methods using molecular oxygen or a co-oxidant are preferred for their environmental and economic advantages.

Scientific Rationale

Catalytic aerobic oxidation often involves transition metal catalysts, such as those based on silver, gold, or palladium, which can activate molecular oxygen.[3][4] For substrates like benzylic alcohols, supported catalysts can offer high activity and selectivity, preventing over-oxidation to the carboxylic acid.[3][5] The choice of a supported silver catalyst is based on its established industrial use for methanol oxidation, providing high yields and operational simplicity.[3]

Workflow for Catalytic Aerobic Oxidation

sub This compound in Toluene setup Reaction Setup (Heated, Stirred Vessel with Gas Inlet & Condenser) sub->setup cat Ag/TiO2-SiO2 Catalyst (e.g., 1.5-2.0 wt% Ag) cat->setup reagents Molecular Oxygen (O2) (or Dry Air) reagents->setup reaction Catalytic Oxidation (e.g., 90-110 °C) setup->reaction workup Filtration & Solvent Evaporation (Remove Catalyst, Remove Toluene) reaction->workup product Purification (Column Chromatography) -> (4-Thien-2-yl)benzaldehyde workup->product

Caption: Workflow for the aerobic oxidation of this compound.

Protocol 2.1: Silver-Catalyzed Aerobic Oxidation

Objective: To synthesize (4-thien-2-yl)benzaldehyde via selective catalytic oxidation.

Materials:

  • This compound (1.0 g, 5.26 mmol)

  • Ag/TiO₂-SiO₂ catalyst (e.g., 1.7 wt% Ag, ~100 mg, ~10 wt%)[3]

  • Toluene (anhydrous, 25 mL)

  • Oxygen (balloon or gas cylinder with flow controller)

  • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate

  • Celite or filter paper for filtration

  • Silica gel for chromatography

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g) and the Ag/TiO₂-SiO₂ catalyst (100 mg).

  • Solvent Addition: Add anhydrous toluene (25 mL) to the flask.

  • Inerting (Optional but Recommended): Briefly flush the system with nitrogen or argon.

  • Reaction Initiation: Attach a balloon filled with oxygen to the top of the condenser (or establish a slow, steady stream of O₂ or dry air through the reaction mixture).

  • Heating: Heat the mixture to 100 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The starting material will have a lower Rf than the more nonpolar aldehyde product.

  • Work-up: Upon completion (typically 4-8 hours, as indicated by TLC), cool the reaction mixture to room temperature.

  • Catalyst Removal: Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove the solid catalyst. Wash the filter pad with additional ethyl acetate (2 x 10 mL).

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure (4-thien-2-yl)benzaldehyde.

Expected Outcome:

  • Yield: >90%

  • Product: A pale yellow solid.

Catalytic Functionalization of the Benzylic C(sp³)–H Bond

Directly converting C–H bonds into C–C or C–X bonds is a highly atom-economical strategy. The benzylic C–H bonds of this compound are activated due to their proximity to the phenyl ring and are prime targets for such transformations.

Benzylic C–H Etherification

Scientific Rationale: Traditional ether synthesis often requires pre-functionalization to a benzyl halide. A more advanced approach involves the direct oxidative coupling of the benzylic C–H with an alcohol. One innovative method proceeds through a deprotonative pathway rather than a radical-based one.[6] This is achieved by using a strong base (e.g., potassium tert-butoxide) to generate a benzyl anion, which is then trapped by a halogen transfer reagent (e.g., 2-iodothiophene). The in situ-formed benzyl iodide subsequently undergoes nucleophilic substitution with an alcohol to form the desired ether.[6] This method offers excellent site-selectivity guided by C–H acidity.[6]

Catalytic Cycle for Deprotonative C-H Etherification

A Ar-CH2OH (Substrate) B Ar-CH(-)OH (Benzylic Anion) A->B Deprotonation C Ar-CHI-OH (In-situ Halide) B->C Halogen Transfer tBuOH tBuOH B->tBuOH D Ar-CH(OR')OH (Product) C->D Substitution (SN2) IodoThioAnion Thienyl Anion C->IodoThioAnion KI KI D->KI Base KOtBu (Base) Base->A Iodo 2-Iodothiophene (Halogen Source) Iodo->B Alc R'-OH (Alcohol) Alc->C

Caption: Mechanism of base-promoted C-H etherification via halogen transfer.

Protocol 3.1.1: Base-Promoted Direct Benzylic C–H Etherification

Objective: To synthesize a benzyl ether derivative directly from the benzylic C–H bond.

Materials:

  • This compound (190 mg, 1.0 mmol)

  • Potassium tert-butoxide (KOtBu) (224 mg, 2.0 mmol, 2.0 equiv.)

  • 2-Iodothiophene (420 mg, 2.0 mmol, 2.0 equiv.)

  • Cyclohexanol (or other desired alcohol) (1.5 mmol, 1.5 equiv.)

  • Dimethylformamide (DMF), anhydrous (5 mL)

  • Schlenk flask, magnetic stir bar, nitrogen/argon line

Procedure:

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound, KOtBu, and a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL), followed by the alcohol (e.g., cyclohexanol) and 2-iodothiophene via syringe.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically rapid; monitor by TLC for the consumption of the starting material (usually complete within 1-2 hours).

  • Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Expected Outcome:

  • Yield: 60-85%

  • Product: A new ether, e.g., 2-((4-(cyclohexyloxymethyl)phenyl)thiophene.

Catalytic Functionalization of the Thiophene C(sp²)–H Bond

The thiophene ring is electron-rich and its C5 position (para to the phenyl substituent) is a prime site for electrophilic attack and direct C–H functionalization. Palladium-catalyzed direct arylation is a powerful tool for forging C–C bonds without the need for pre-functionalizing the thiophene ring into an organometallic reagent.[7]

Scientific Rationale

This transformation typically follows a concerted metalation-deprotonation (CMD) mechanism. A palladium catalyst, often in the presence of a phosphine-free system and an acid additive like pivalic acid (PivOH), coordinates to the thiophene. A base then assists in the deprotonation of the C5-H bond to form a palladacycle intermediate. This intermediate undergoes oxidative addition with an aryl bromide, followed by reductive elimination to form the C-C bond and regenerate the active catalyst.[7] The use of a phosphine-free palladium complex can be cost-effective and simplify purification.[7]

Protocol 4.1: Palladium-Catalyzed Direct C5–H Arylation of the Thiophene Ring

Objective: To synthesize a C5-arylated derivative of this compound.

Materials:

  • This compound (190 mg, 1.0 mmol)

  • Aryl bromide (e.g., 4-bromoanisole) (1.2 mmol, 1.2 equiv.)

  • Bis(alkoxo)palladium complex or Pd(OAc)₂ (0.002 mmol, 0.2 mol%)

  • Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv.)

  • Pivalic acid (PivOH) (0.3 mmol, 30 mol%)

  • N,N-Dimethylacetamide (DMAc), anhydrous (4 mL)

  • Schlenk tube, magnetic stir bar, nitrogen/argon line

Procedure:

  • Setup: To an oven-dried Schlenk tube, add this compound, the aryl bromide, K₂CO₃, PivOH, and the palladium catalyst under an inert atmosphere.

  • Solvent Addition: Add anhydrous DMAc (4 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours. Monitor reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (2 x 15 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the C5-arylated product.

Expected Outcome:

  • Yield: 70-95%[7]

  • Product: A tri-aryl methanol derivative, e.g., (4-(5-(4-methoxyphenyl)thiophen-2-yl)phenyl)methanol.

Direct Cross-Coupling via Benzylic C–O Activation

The hydroxyl group of a benzyl alcohol can be directly utilized as a leaving group in cross-coupling reactions, bypassing the need for conversion to a halide or triflate. This approach is highly step- and atom-economical.[8]

Scientific Rationale

The Suzuki-Miyaura coupling is a robust method for forming C(sp³)–C(sp²) bonds.[9] In this context, a palladium(0) catalyst, such as Pd(PPh₃)₄, can perform an oxidative addition into the benzylic C–O bond, likely facilitated by coordination to the π-system of the aromatic ring. The resulting palladium(II) intermediate then undergoes transmetalation with an organoboron species (from the boronic acid and base) followed by reductive elimination to yield the diarylmethane product and regenerate the Pd(0) catalyst.[8][10] This reaction proceeds efficiently without any special additives under mild conditions.[8]

Reaction Scheme: Suzuki Coupling of Benzyl Alcohol

sub <<table><tr><td><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.cgi?cid=2795254&t=l' />td>tr><tr><td>(4-Thien-2-ylphenyl)methanoltd>tr>table>> plus1 + arrow <<table><tr><td>Pd(PPh₃)₄, Base (K₂CO₃)td>tr><tr><td>Solvent (e.g., Dioxane), Heattd>tr>table>> sub->arrow boronic <<table><tr><td><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.cgi?cid=70668&t=l' />td>tr><tr><td>Arylboronic Acidtd>tr>table>> boronic->arrow prod <<table><tr><td><imgsrc='https://i.imgur.com/u74vYVj.png' />td>tr><tr><td>Diarylmethane Producttd>tr>table>> arrow->prod

Caption: Pd-catalyzed Suzuki-Miyaura coupling via C-O activation.

Protocol 5.1: Additive-Free Suzuki-Miyaura Coupling

Objective: To synthesize a diarylmethane derivative by coupling the benzyl alcohol with an arylboronic acid.

Materials:

  • This compound (190 mg, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (183 mg, 1.5 mmol, 1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Schlenk tube, magnetic stir bar, nitrogen/argon line

Procedure:

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-100 °C for 12-16 hours.

  • Work-up: After cooling to room temperature, add water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration & Purification: Remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the diarylmethane product.

Expected Outcome:

  • Yield: 75-90%[8]

  • Product: A diarylmethane, e.g., 2-(4-benzylphenyl)thiophene.

Summary of Catalytic Methods

This table summarizes the discussed functionalization strategies, highlighting the targeted bond and the key catalytic components.

Functionalization TypeTarget BondKey Catalyst / ReagentsProduct Class
Aerobic Oxidation O–H / C–H (alcohol)Ag/TiO₂-SiO₂, O₂Aldehyde
C–H Etherification Benzylic C(sp³)–HKOtBu, 2-IodothiopheneBenzyl Ether
Direct C–H Arylation Thiophene C5(sp²)–HPd(OAc)₂, K₂CO₃, PivOH2,5-Disubstituted Thiophene
Suzuki-Miyaura Coupling Benzylic C–OPd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂Diarylmethane

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for (4-Thien-2-ylphenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-thien-2-ylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the protocols to your specific laboratory context.

Introduction: The Synthetic Challenge

This compound is a valuable biaryl building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges typical of heteroaryl cross-coupling reactions. The most common and robust synthetic strategy involves a two-step sequence:

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the C-C bond between the phenyl and thiophene rings.

  • Reduction of a carbonyl group on the phenyl ring to the desired benzyl alcohol.

This guide focuses on optimizing this pathway, addressing common pitfalls such as low coupling yields, catalyst deactivation, and problematic side reactions like protodeboronation and homocoupling.

Recommended Synthetic Pathway & Protocol

The most reliable route involves the Suzuki-Miyaura coupling of a 4-halobenzaldehyde with a thiophene boronic acid or its ester, followed by reduction. This approach is often favored over coupling with a (4-halophenyl)methanol due to potential complications with the free hydroxyl group interfering with the catalyst.

Experimental Protocol: Two-Step Synthesis

Step 1: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde with 2-Thienylboronic Acid

  • Materials:

    • 4-Bromobenzaldehyde (1.0 mmol, 1.0 equiv)

    • 2-Thienylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • SPhos (Buchwald Ligand) (0.04 mmol, 4 mol%)

    • Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde, 2-thienylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

    • Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the exclusion of oxygen, which is critical to prevent catalyst and ligand oxidation.[1][2]

    • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for at least 20 minutes. Add 10 mL of the degassed solvent to the reaction flask via syringe.

    • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

    • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 4-bromobenzaldehyde starting material is consumed (typically 12-24 hours).[2]

    • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(thiophen-2-yl)benzaldehyde.

Step 2: Reduction to this compound

  • Materials:

    • Crude 4-(thiophen-2-yl)benzaldehyde (from Step 1)

    • Methanol (20 mL)

    • Sodium borohydride (NaBH₄) (1.5 equiv relative to starting aldehyde)

    • Water

    • 1 M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolution: Dissolve the crude 4-(thiophen-2-yl)benzaldehyde in methanol in a round-bottom flask with stirring.

    • Reduction: Cool the solution in an ice bath (0 °C). Add sodium borohydride portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.

    • Reaction: Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the aldehyde spot.

    • Quenching: Carefully quench the reaction by slowly adding water, followed by 1 M HCl to neutralize excess NaBH₄ and hydrolyze borate esters.[3]

    • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purification: Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Part 1: Suzuki-Miyaura Coupling Issues

Q1: My Suzuki coupling reaction has a very low yield or has stalled. What are the most common initial checks?

A1: Low yields can often be traced to a few key areas. A systematic check is the best approach:

  • Reagent Quality:

    • Boronic Acid: Heteroaryl boronic acids, especially thiophene-based ones, can be susceptible to decomposition and protodeboronation.[4] Use fresh, high-purity 2-thienylboronic acid. Consider converting it to a more stable pinacol ester or aryltrifluoroborate if issues persist.[1][5]

    • Aryl Halide: The reactivity order is I > Br > OTf >> Cl.[1] While we recommend 4-bromobenzaldehyde, if you are using an aryl chloride, a more specialized, highly active catalyst system is required.[6]

    • Catalyst & Ligand: Palladium catalysts and phosphine ligands are sensitive to air.[1][2] Ensure they are fresh and have been stored correctly under an inert atmosphere. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often crucial for improving the catalytic activity in heteroaryl couplings.[2]

  • Reaction Atmosphere: The Pd(0) active catalyst is readily oxidized by oxygen. Ensure your reaction vessel was properly flame-dried and purged with an inert gas (argon or nitrogen).[2]

  • Solvent and Base: Use anhydrous, degassed solvents. Ensure your base is finely powdered for maximum surface area and reactivity.

Q2: I suspect protodeboronation of my 2-thienylboronic acid is the main problem. How can I minimize this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is a major culprit for low yields with heteroaryl boronic acids.[4][7] Here are strategies to mitigate it:

  • Choice of Base: The base is crucial for activating the boronic acid to a more reactive boronate species, but harsh conditions can promote protodeboronation.[2] While K₂CO₃ is a good starting point, you can screen milder bases like K₃PO₄ or Cs₂CO₃, which can sometimes give better results.

  • Use More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate protects it from premature decomposition.[1][5] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[2]

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with a base like potassium phosphate (K₃PO₄) in a solvent like THF or dioxane can suppress this side reaction.[2]

  • Reaction Time and Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. Prolonged reaction times at high temperatures can exacerbate decomposition.[1]

Q3: I am observing a significant amount of bi-thiophene (homocoupling) in my crude product. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid is another common side reaction that consumes starting material.

  • Presence of Oxygen: The primary cause is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][2] Rigorous degassing of your solvent and maintaining a strictly inert atmosphere are the most critical preventative measures.

  • Catalyst System: Some catalyst systems are more prone to promoting homocoupling than others. If the problem persists despite rigorous degassing, screening different palladium sources or ligands may be necessary.

Part 2: Reduction & Purification Issues

Q4: The reduction of the intermediate aldehyde is incomplete. What can I do?

A4: Incomplete reduction is typically due to insufficient reducing agent or deactivation.

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of NaBH₄ (we recommend 1.5 equivalents). The aldehyde may not be perfectly pure from the first step.

  • Reagent Quality: Sodium borohydride can degrade upon exposure to moisture. Use fresh, dry reagent.

  • Solvent Choice: Methanol is generally effective. If solubility is an issue, THF can be used, but you may need to switch to a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄).[8] Note: LiAlH₄ requires strictly anhydrous conditions and is much more reactive than NaBH₄.

Q5: I'm having trouble purifying the final alcohol product. What are the likely impurities?

A5: Common impurities include:

  • Biphenyl: If your starting 4-bromobenzaldehyde was contaminated with bromobenzene, you might form 2-phenylthiophene.

  • Bi-thiophene: From the homocoupling side reaction in the Suzuki step.

  • Unreacted Aldehyde: If the reduction was incomplete.

  • Boron Impurities: Residual boronic acid or its byproducts can sometimes be tricky to remove. An acidic wash during the workup can help remove these.

Purification Strategy: Flash column chromatography on silica gel is typically the most effective method. A gradient elution from a non-polar solvent (like hexane) to a more polar mixture (hexane/ethyl acetate) will allow for the separation of these compounds. The desired alcohol is significantly more polar than the homocoupled byproducts and the unreacted aldehyde.

Data & Optimization Parameters

For a successful synthesis, systematic optimization of the Suzuki-Miyaura coupling is key. The following tables provide a starting point for screening conditions.

Table 1: Screening of Catalysts and Ligands
Catalyst (mol%)Ligand (mol%)Typical Yield Range (%)Notes & Rationale
Pd(OAc)₂ (2)SPhos (4)75-95%Recommended. Bulky, electron-rich phosphine ligands like SPhos are highly effective for heteroaryl couplings, promoting both oxidative addition and reductive elimination.[2]
Pd(PPh₃)₄ (4)-40-70%A common "workhorse" catalyst, but often less efficient for challenging heteroaryl substrates compared to modern Buchwald ligands.[9]
Pd₂(dba)₃ (1)XPhos (3)70-90%XPhos is another excellent choice of ligand, often interchangeable with SPhos.
PdCl₂(PPh₃)₂ (3)-30-60%Can be effective but generally requires higher temperatures and may give lower yields.[10]
Table 2: Screening of Bases and Solvents
Base (equiv)Solvent SystemTemperature (°C)Notes & Rationale
K₂CO₃ (2)Dioxane/H₂O (4:1)90-100Recommended. A robust, general-purpose system that works well for many substrates.[2]
K₃PO₄ (2)Toluene or Dioxane100-110Often used in anhydrous conditions to minimize protodeboronation of sensitive boronic acids.
Cs₂CO₃ (2)THF/H₂O (4:1)70-80A stronger, more soluble base that can sometimes accelerate the reaction at lower temperatures.
NaHCO₃ (2)DMF/H₂O (4:1)80-100A milder base, which may be useful if the substrate is base-sensitive, but often results in slower reactions.[11]

Visualized Workflows and Mechanisms

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_biaryl Boronate R²-B(OR)₃⁻ Boronate->Transmetal Base Base (e.g., K₂CO₃) BoronicAcid R²-B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate Activation RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Reduction & Purification Setup 1. Combine Reactants (Halide, Boronic Acid, Catalyst, Base) Inert 2. Purge with Inert Gas Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React1 4. Heat and Stir Solvent->React1 Workup1 5. Aqueous Workup & Extraction React1->Workup1 CrudeAldehyde Crude Aldehyde Product Workup1->CrudeAldehyde Dissolve 6. Dissolve in Methanol CrudeAldehyde->Dissolve Reduce 7. Add NaBH₄ at 0°C Dissolve->Reduce Quench 8. Quench with H₂O/HCl Reduce->Quench Workup2 9. Extraction Quench->Workup2 Purify 10. Column Chromatography Workup2->Purify FinalProduct This compound Purify->FinalProduct

Caption: Step-by-step workflow for the two-step synthesis.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Start Low Suzuki Coupling Yield CheckReagents Check Reagent Purity & Age (Boronic Acid, Halide, Catalyst) Start->CheckReagents CheckAtmosphere Verify Inert Atmosphere (Proper Degassing & Purging) CheckReagents->CheckAtmosphere Reagents OK Success Yield Improved CheckReagents->Success Issue Found OptimizeCatalyst Optimize Catalyst System (Screen Buchwald Ligands) CheckAtmosphere->OptimizeCatalyst Atmosphere OK CheckAtmosphere->Success Issue Found OptimizeBase Optimize Base & Solvent (Try K₃PO₄, Anhydrous Conditions) OptimizeCatalyst->OptimizeBase No Improvement OptimizeCatalyst->Success Improvement UseEster Problem Persists? (Protodeboronation Suspected) OptimizeBase->UseEster No Improvement OptimizeBase->Success Improvement ConvertBoronic Convert to Pinacol or MIDA Boronate Ester UseEster->ConvertBoronic Yes ConvertBoronic->Success

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling step.

References

Troubleshooting side reactions in the synthesis of (4-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Thien-2-ylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important biaryl methanol intermediate. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions to ensure the integrity and success of your experiments.

I. Troubleshooting Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of this compound, typically involving the coupling of a boronic acid or ester with an aryl halide.[1][2][3] However, several side reactions can diminish yield and complicate purification.

FAQ 1: Low Yield of this compound and Presence of a Major Byproduct with a Mass Corresponding to a Bi-thienyl or Biphenyl Compound.

Question: My Suzuki-Miyaura reaction for the synthesis of this compound is showing low conversion, and I'm observing a significant amount of what appears to be homocoupled byproducts. What is causing this and how can I prevent it?

Answer: This is a classic case of homocoupling, a common side reaction in Suzuki-Miyaura couplings.[4] It can occur with either the boronic acid or the aryl halide, leading to the formation of symmetrical biaryls (e.g., 2,2'-bithiophene or 4,4'-bis(hydroxymethyl)biphenyl).

Root Causes and Mechanistic Insights:

  • Oxygen-Induced Homocoupling: The presence of molecular oxygen is a primary culprit in the homocoupling of boronic acids.[4] Oxygen can participate in an alternative catalytic cycle that favors the dimerization of the boronic acid.

  • Palladium(0) Instability: If the palladium(0) catalyst is not effectively stabilized by the ligand, it can precipitate as palladium black, which can also promote homocoupling.

  • Base-Induced Proto-deboronation: Certain bases, especially in aqueous media, can lead to the cleavage of the carbon-boron bond of the boronic acid, which can then lead to other side reactions.

Troubleshooting Protocol:

  • Thorough Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. This is critical to remove dissolved oxygen.[4]

  • Ligand and Catalyst Selection: Ensure you are using an appropriate ligand to stabilize the palladium catalyst. Bulky, electron-rich phosphine ligands are often effective. For some substrates, pre-formed palladium complexes can offer better stability and reactivity.

  • Choice of Base: The choice of base is crucial.[5] While inorganic bases like carbonates or phosphates are common, their strength and solubility can impact the reaction.[1][5] Consider using a milder base or a non-aqueous base if proto-deboronation is suspected.

  • Reaction Temperature: While Suzuki couplings often require heating, excessive temperatures can lead to catalyst decomposition and side reactions.[6] Try running the reaction at a lower temperature for a longer period.

Visualizing the Side Reaction:

Suzuki_Homocoupling cluster_desired Desired Cross-Coupling cluster_side Homocoupling Side Reaction A (4-hydroxymethyl)phenyl halide C This compound A->C Pd(0), Base B 2-thienylboronic acid B->C Pd(0), Base D 2-thienylboronic acid E 2,2'-bithiophene D->E O2, Pd(0)

Caption: Desired vs. side reaction in Suzuki coupling.

FAQ 2: My Product is Contaminated with a Dehalogenated Starting Material.

Question: I have successfully synthesized this compound, but it is contaminated with benzyl alcohol. How is this happening?

Answer: The presence of benzyl alcohol indicates a dehalogenation side reaction of your aryl halide starting material.

Root Causes and Mechanistic Insights:

  • Source of Hydride: Dehalogenation occurs when a hydride species is present in the reaction mixture. This can be generated from the solvent (e.g., alcohols), the base (e.g., amines), or impurities.[1]

  • Mechanism: After the oxidative addition of the aryl halide to the palladium(0) catalyst, the resulting complex can react with a hydride source. A subsequent reductive elimination step then releases the dehalogenated product.[1]

Troubleshooting Protocol:

  • Solvent Choice: If you are using an alcohol as a solvent, consider switching to an aprotic solvent such as dioxane, THF, or toluene.[1]

  • Base Selection: Certain amine bases can be a source of hydrides. If you are using an amine base, consider switching to an inorganic base like K₂CO₃ or K₃PO₄.[1]

  • Purity of Reagents: Ensure all your reagents and solvents are pure and dry, as impurities can sometimes act as hydride donors.

II. Troubleshooting Grignard Reaction Approaches

A Grignard reaction is another common method for synthesizing this compound. This can be achieved either by reacting a thienyl Grignard reagent with 4-formylbenzaldehyde or a phenyl Grignard reagent with thiophene-2-carboxaldehyde.[7]

FAQ 3: My Grignard Reaction Fails to Initiate or Proceeds with Very Low Yield.

Question: I am trying to form a Grignard reagent, but the reaction doesn't start, or if it does, the subsequent reaction with the aldehyde gives a very low yield of this compound. What's going wrong?

Answer: The initiation of a Grignard reaction is highly sensitive to the reaction conditions, particularly the presence of water and the quality of the magnesium.[8][9][10]

Root Causes and Mechanistic Insights:

  • Magnesium Oxide Layer: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the organic halide.[8]

  • Presence of Water: Grignard reagents are extremely strong bases and will react with even trace amounts of water in the glassware or solvent, effectively quenching the reagent.[9]

  • Wurtz Coupling: A major side reaction is the coupling of the Grignard reagent with the starting organic halide, which is more prevalent with primary and benzylic halides.[11]

Troubleshooting Protocol:

  • Rigorous Drying of Glassware and Solvents: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.[11] Solvents like diethyl ether or THF must be anhydrous.

  • Activation of Magnesium: The magnesium turnings need to be activated to remove the oxide layer. This can be done by:

    • Adding a small crystal of iodine.[11]

    • Adding a few drops of 1,2-dibromoethane.

    • Mechanically crushing the magnesium turnings in a dry flask.

  • Initiation: Add a small amount of the organic halide to the activated magnesium. You should observe bubbling or a slight warming of the flask, indicating the reaction has started. If not, gentle heating may be required.

  • Slow Addition of Halide: Once the reaction has initiated, add the remaining organic halide dropwise to maintain a gentle reflux and minimize the Wurtz coupling side reaction.[8]

Visualizing the Grignard Reaction and Side Reactions:

Grignard_Troubleshooting cluster_reagent Grignard Reagent Formation cluster_desired Desired Reaction cluster_side Common Side Reactions A Organic Halide (R-X) C Grignard Reagent (R-MgX) A->C B Mg B->C E Alcohol Product C->E G Quenched Reagent (R-H) C->G Reacts with H Wurtz Coupling Product (R-R) C->H Reacts with R-X D Aldehyde/Ketone D->E F Water (H2O) F->G Reacts with

Caption: Grignard reaction pathways and common pitfalls.

III. Troubleshooting Ketone Reduction Approaches

An alternative synthesis of this compound involves the reduction of the corresponding ketone, (4-thien-2-yl)phenyl ketone.

FAQ 4: My Reduction Reaction is Incomplete, or I am Observing Over-reduction.

Question: I am attempting to reduce (4-thien-2-yl)phenyl ketone to the desired methanol, but the reaction is sluggish, or I am seeing byproducts that suggest over-reduction. How can I optimize this step?

Answer: The choice of reducing agent and reaction conditions are critical for a clean and complete reduction of a ketone to a secondary alcohol.[12][13]

Root Causes and Mechanistic Insights:

  • Reactivity of Reducing Agent: Sodium borohydride (NaBH₄) is a milder reducing agent and is generally selective for aldehydes and ketones.[13][14] Lithium aluminum hydride (LiAlH₄) is much more reactive and can reduce a wider range of functional groups, but it also reacts violently with protic solvents like water and alcohols.[12][13][14]

  • Solvent Effects: The choice of solvent can influence the rate of reduction. NaBH₄ reductions are typically carried out in alcoholic solvents like methanol or ethanol.[13] LiAlH₄ reductions require anhydrous aprotic solvents like ether or THF.[12]

  • Over-reduction: While less common for this specific transformation, strong reducing agents under harsh conditions could potentially lead to the reduction of the thiophene ring, although this is generally difficult.

Troubleshooting Protocol and Comparative Data:

ParameterSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Milder, selective for aldehydes/ketonesVery strong, reduces many functional groups
Solvent Protic (e.g., Methanol, Ethanol)Anhydrous Aprotic (e.g., Ether, THF)
Workup Simple aqueous workupCareful quenching with water/acid required
Safety Relatively safeReacts violently with water, pyrophoric

Recommended Protocol for Reduction:

  • Using NaBH₄ (Recommended for selectivity and safety):

    • Dissolve the (4-thien-2-yl)phenyl ketone in methanol or ethanol.

    • Cool the solution in an ice bath.

    • Add NaBH₄ portion-wise with stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Perform an aqueous workup to isolate the product.

  • Using LiAlH₄ (If NaBH₄ is ineffective):

    • Ensure all glassware is scrupulously dry.

    • Dissolve the ketone in anhydrous ether or THF under an inert atmosphere.

    • Carefully add a solution of LiAlH₄ in ether/THF dropwise at 0 °C.

    • After the reaction is complete, quench the excess LiAlH₄ by the slow, careful addition of ethyl acetate, followed by water and then aqueous acid or base.[12]

IV. General Purification Strategies

Question: How can I effectively purify this compound from the common side products?

Answer: Column chromatography is generally the most effective method for purifying the final product from the side products discussed.

  • From Suzuki Reactions: Homocoupled products like 2,2'-bithiophene and biphenyl derivatives are typically less polar than the desired alcohol. A silica gel column using a gradient of ethyl acetate in hexanes or dichloromethane should allow for effective separation.

  • From Grignard Reactions: The Wurtz coupling product (if formed) will be significantly less polar than the desired alcohol. Unreacted aldehyde can also be separated by chromatography.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from an appropriate solvent system can be an effective final purification step.

References

Technical Support Center: Purification of Crude (4-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-Thien-2-ylphenyl)methanol (CAS No. 81443-44-9).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We understand that obtaining a pure compound is critical for reliable and reproducible results in downstream applications, from biological screening to advanced materials science.[4]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols based on established principles of organic chemistry.[5][6] this compound is typically a yellow to light brown crystalline powder, a physical characteristic that is central to the purification strategies discussed herein.[1]

Understanding Potential Impurities

Effective purification begins with understanding the potential impurities in your crude material. The nature of these impurities is dictated by the synthetic route used to prepare the target molecule. Common synthetic pathways include Suzuki coupling, Grignard reactions, or the reduction of the corresponding ketone, each with its own profile of potential contaminants.

  • Unreacted Starting Materials: Residual aryl halides, boronic acids, or the corresponding ketone precursor.

  • Reaction By-products: Homocoupling products (e.g., biphenyl or bithiophene species), or over-reduction/side-reaction products.

  • Catalyst Residues: Traces of palladium, iridium, or other transition metals used in cross-coupling or reduction reactions.[7]

  • Reagents and Solvents: Residual bases (e.g., carbonates), acids, or solvents used during the reaction and workup.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Recrystallization Issues

Recrystallization is often the preferred method for purifying crystalline solids like this compound, as it can be highly efficient for removing small amounts of impurities.[8]

Q1: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common issue when the solution is supersaturated or cools too quickly.

  • Causality: The high concentration of the solute dramatically lowers its melting point, often in combination with impurities.

  • Solution Steps:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount (5-10% more) of the hot "good" solvent to reduce the saturation level.[9]

    • Allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or a few paper towels and covering it with a beaker to create a chamber of slowly cooling air.[9]

    • If the problem persists, consider a different solvent system. A solvent with a lower boiling point may prevent the solution from reaching the depressed melting point of your compound upon saturation.[10]

Q2: No crystals have formed, even after the solution has cooled to room temperature and been placed in an ice bath. What went wrong?

A2: Crystal formation requires nucleation, the initial seeding of crystal growth. If the solution is too dilute or too clean, spontaneous nucleation may not occur.

  • Causality: The concentration of your compound is below the saturation point at the cooler temperature, or there are no nucleation sites.

  • Solution Steps:

    • Induce Nucleation: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide a surface for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the solution to act as a template.

    • Increase Concentration: If nucleation techniques fail, your solution is likely too dilute. Gently heat the solution and boil off a portion of the solvent to increase the concentration.[11] Then, allow it to cool again.

    • Consider an Anti-Solvent: If you are using a single solvent system, you can sometimes induce crystallization by adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy, then warm slightly to clarify and cool again.

Q3: My recovery from recrystallization is very low. How can I improve the yield?

A3: Low recovery typically points to using too much solvent or the compound having significant solubility in the cold solvent.

  • Causality: The goal is to create a solution that is saturated at high temperature but supersaturated at low temperature. Using an excessive volume of solvent means a significant amount of your product will remain dissolved even when cold.

  • Solution Steps:

    • Minimize Solvent: During the dissolution step, use the absolute minimum amount of boiling solvent required to fully dissolve the crude product. Add the solvent in small portions, allowing the solution to return to a boil between additions.[11]

    • Cool Thoroughly: Ensure the solution is cooled sufficiently. After cooling to room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[11]

    • "Second Crop" Recovery: Do not discard the filtrate (mother liquor) immediately. Concentrate the filtrate by boiling off the solvent and cool the remaining solution to obtain a second, though likely less pure, batch of crystals.[9]

Column Chromatography Issues

Flash column chromatography is a powerful technique for separating compounds with different polarities and is useful when recrystallization is ineffective, especially for very impure samples.[5][12]

Q4: My compound is streaking on the TLC plate and not giving a clean spot. What does this mean for my column?

A4: Streaking on a TLC plate often indicates that the compound is either too polar for the chosen eluent, acidic/basic in nature, or the sample is overloaded.

  • Causality: Strong interactions with the silica gel (an acidic stationary phase) can cause the compound to move unevenly. The hydroxyl group in this compound can lead to this behavior.

  • Solution Steps:

    • Adjust Eluent Polarity: Add a small amount (0.5-1%) of a polar modifier to your eluent system. For a hexane/ethyl acetate system, adding a bit of methanol can often resolve streaking for alcohols.

    • Neutralize the Silica: If you suspect your compound is sensitive to the acidity of silica gel, you can use a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a base, such as triethylamine (typically 1% in the eluent), which is then included in the mobile phase.[13]

    • Check Sample Concentration: Ensure the sample you spot on the TLC plate is not too concentrated, as this can cause streaking.

Q5: The separation between my product and an impurity is very poor (ΔRf < 0.1). How can I improve the resolution?

A5: Poor resolution means the eluent is moving both your product and the impurity at very similar rates. You need to change the relative interaction of the compounds with the stationary phase.

  • Causality: The polarity difference between your product and the impurity is insufficient for separation with the current eluent.

  • Solution Steps:

    • Decrease Eluent Polarity: A less polar eluent will slow down the movement of all polar compounds, often exaggerating the small differences between them and improving separation. If you are using 30% ethyl acetate in hexanes, try 15-20%. The goal is to get the Rf of your target compound between 0.2 and 0.4 for optimal column separation.

    • Change Solvents: Sometimes, changing the nature of the polar solvent in the eluent can dramatically alter selectivity. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/hexanes system can change the interactions and improve separation.

    • Use a Finer Mesh Silica: Using a higher-grade silica gel with a smaller particle size can increase the surface area and improve the efficiency of the separation, though it will require higher pressure to run.

Q6: I suspect my compound is degrading on the silica gel column. What are my options?

A6: Benzyl alcohols can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or dimerization.

  • Causality: The Lewis acid sites on the silica surface can catalyze unwanted reactions.

  • Solution Steps:

    • Deactivate the Silica: As mentioned in A4, run the column with an eluent containing a small amount of a base like triethylamine (~1%) to neutralize the acidic sites.[13]

    • Switch the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. You will need to re-screen TLC plates with alumina to find a suitable eluent system. Florisil is another alternative.[13]

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance so you can load the sample, run the column, and collect the fractions efficiently.

Frequently Asked Questions (FAQs)

Q1: Which purification method should I choose: Recrystallization or Column Chromatography?

A1: The choice depends on the purity of your crude material and the scale of your reaction.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of material (>90% pure). It is fast, inexpensive, and scalable.

  • Column Chromatography is superior for separating complex mixtures with multiple components or when the desired product is present in a lower concentration (<90% pure). It offers finer control over separation but is more time-consuming and uses more solvent.

A common and highly effective strategy is to first perform a rapid column chromatography to remove the bulk of impurities, and then recrystallize the resulting partially-purified solid to achieve very high purity.

Q2: How do I determine the purity of my final product?

A2: A combination of methods is recommended for a comprehensive assessment of purity:

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple eluent systems.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities will broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities. Integration of the proton signals can be used for quantification.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC can provide a precise purity value (e.g., >99.5%).[14]

Q3: The crude product is a persistent oil, but it's supposed to be a solid. How should I proceed with purification?

A3: If your crude product is an oil, it is likely due to a high concentration of impurities (such as residual solvent or by-products) that are depressing the melting point.

  • Initial Cleanup: First, ensure all solvents are removed under high vacuum. If it remains an oil, an initial purification by flash column chromatography is the best approach.[15] This will remove the impurities causing the melting point depression.

  • Induce Crystallization: After chromatography, the purified fractions containing your product may still be an oil or a waxy solid. Dissolve this material in a minimal amount of a suitable solvent (like diethyl ether or dichloromethane), and then add a non-polar anti-solvent (like hexanes or pentane) dropwise until it becomes cloudy. You can then attempt to cool this mixture to induce crystallization.

Data & Protocols

Comparison of Primary Purification Techniques
FeatureRecrystallizationFlash Column Chromatography
Primary Use Case High-to-final purity enhancement (>90% crude)Gross purification of complex mixtures (<90% crude)
Scalability Excellent; easily performed on multi-gram scaleGood; can be scaled but requires large columns/solvent
Speed Fast for single batchesMore time-consuming (packing, running, analysis)
Solvent Consumption Low to moderateHigh
Achievable Purity Can be very high (>99.5%)Good to high (>98%), often needs a final polish
Key Challenge Finding a suitable solvent system; "oiling out"Achieving good separation; potential for compound degradation
Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexanes)

This protocol is effective for this compound, which has good solubility in moderately polar solvents and poor solubility in non-polar hydrocarbons.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (ethyl acetate) dropwise while heating the mixture to a gentle boil. Use the absolute minimum amount of hot ethyl acetate needed to fully dissolve the solid.[11]

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (hexanes) dropwise. Continue adding until the solution becomes persistently cloudy (turbid). This indicates you have reached the saturation point.

  • Clarification: Add a few more drops of the hot "good" solvent (ethyl acetate) until the solution becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[4]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3. A good starting point for this compound is 20-30% ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[12]

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the fractions being collected using TLC. Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Visualization of Workflows

General Purification Workflow

G cluster_high_purity >90% Pure cluster_low_purity <90% Pure / Oily crude Crude this compound assess Assess Crude Purity (TLC/¹H NMR) crude->assess recryst Recrystallization assess->recryst High Purity chrom Flash Column Chromatography assess->chrom Low Purity / Complex final_product Pure Product recryst->final_product recryst_polish Optional Recrystallization Polish chrom->recryst_polish recryst_polish->final_product analyze Purity Analysis (TLC, MP, NMR) final_product->analyze

Caption: Decision workflow for purifying crude this compound.

Troubleshooting Recrystallization

G start Solution Cooled q1 Crystals Formed? start->q1 oil_check Oiled Out? start->oil_check success Collect Crystals (Vacuum Filtration) q1->success Yes induce Induce Nucleation (Scratch / Seed Crystal) q1->induce No q1_yes Yes q1_no No q2 Crystals Form? induce->q2 q2->success Yes concentrate Concentrate Solution (Boil off solvent) & Re-cool q2->concentrate No concentrate->q1 oil_check->q1 No oil_remedy Re-heat, Add More Solvent, Cool Slowly oil_check->oil_remedy Yes oil_remedy->start

Caption: Troubleshooting flowchart for common recrystallization problems.

References

Stability issues of (4-Thien-2-ylphenyl)methanol under specific conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of (4-Thien-2-ylphenyl)methanol

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for this compound (CAS No. 81443-44-9). This document is intended for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. We provide in-depth troubleshooting advice, validated protocols, and mechanistic insights to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns stem from its two key structural motifs: the benzyl alcohol group and the thiophene ring. The benzyl alcohol moiety is susceptible to oxidation, which can convert the primary alcohol to an aldehyde and subsequently to a carboxylic acid.[1] The thiophene ring, while generally aromatic and stable, can be reactive toward certain species like singlet oxygen, indicating a potential for photodegradation.[2][3]

Q2: What are the ideal long-term storage conditions for this compound?

A2: For solid material, we recommend storing this compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[4][5] For enhanced stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is advisable to minimize oxidative and thermal degradation.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a thiophene ring can exhibit photosensitivity.[6] Thiophene moieties can absorb UV radiation, which may lead to photo-oxidation or other photochemical reactions.[2][7] Therefore, it is critical to protect both the solid material and solutions from light by using amber vials or wrapping containers in aluminum foil.

Q4: How does pH affect the stability of this compound in solution?

A4: The benzylic alcohol is prone to acid-catalyzed dehydration or rearrangement. While specific data for this molecule is limited, related aryl-ether linkages are known to be cleaved under acidic conditions, suggesting that low pH environments could promote unwanted side reactions.[8] Highly basic conditions may also pose a risk, although typically the primary concern for benzylic alcohols is oxidation, which can be pH-dependent.

Q5: What specific reagents are incompatible with this compound?

A5: Strong oxidizing agents are the primary incompatibility.[4] Reagents such as hydrogen peroxide, permanganates, and dichromates can readily oxidize the benzylic alcohol. Care should also be taken with strong acids due to the potential for acid-catalyzed reactions.

Section 2: Troubleshooting Guide: Common Experimental Issues

This guide provides a problem-and-solution framework for issues you may encounter during your experiments.

Q: My sample of this compound has developed a yellow or brown tint over time. What is the cause?

  • Possible Cause: Discoloration is a common indicator of degradation, most likely due to oxidation or photodecomposition. The formation of conjugated aldehydes or other chromophoric degradation products can lead to a visible color change from its typical yellow to light brown crystalline powder form.[9]

  • Troubleshooting Steps:

    • Verify Purity: Analyze the discolored sample using a stability-indicating HPLC method (see Protocol 3.3) to quantify the purity and identify potential degradation peaks.

    • Review Storage: Confirm that the material has been stored with strict exclusion of light and air. If stored in solution, ensure the solvent was de-gassed and stored in a sealed, light-protected container.

    • Implement Preventative Measures: For future work, aliquot the solid material upon receipt to minimize repeated exposure of the bulk sample to the atmosphere. When preparing solutions, use fresh, high-purity, de-gassed solvents and store them under an inert headspace.

Q: I am observing new, unexpected peaks in my HPLC or LC-MS analysis of an aged sample solution. What are these impurities?

  • Possible Cause: The new peaks are likely degradation products. Based on the structure, the most probable degradants are the corresponding aldehyde (4-(Thien-2-yl)benzaldehyde) and carboxylic acid (4-(Thien-2-yl)benzoic acid) formed via oxidation of the methanol group. Other possibilities include dimers formed through radical mechanisms or products from the opening of the thiophene ring under harsh photolytic conditions.

  • Troubleshooting Steps:

    • Characterize Degradants: If your system is connected to a mass spectrometer, determine the mass of the impurity peaks. An M-2 peak (loss of 2 H atoms) would suggest the aldehyde, while an M+14 peak (net addition of O, loss of 2 H) would suggest the carboxylic acid.

    • Perform a Forced Degradation Study: Intentionally stress the compound under controlled oxidative, acidic, basic, thermal, and photolytic conditions (see Protocol 3.2).[10][11] This will help you generate the potential degradation products and confirm their identities by comparing their retention times and mass spectra with the unknown peaks in your aged sample.

G start Unexpected Peak Observed in HPLC/LC-MS check_mass Determine Mass of Unexpected Peak start->check_mass compare_mass Compare Mass to Potential Degradants (Aldehyde, Acid) check_mass->compare_mass perform_fds Perform Targeted Forced Degradation Study (e.g., Oxidative) compare_mass->perform_fds  Mass Match no_match Mass does not match common degradants compare_mass->no_match No Match confirm_id Confirm Degradant Identity by Retention Time & Mass perform_fds->confirm_id broad_fds Perform Broad Forced Degradation Study (Thermal, Photo, pH) no_match->broad_fds broad_fds->confirm_id

Q: My compound's purity seems to decrease when using a low pH mobile phase for chromatography. Why is this happening?

  • Possible Cause: The benzylic alcohol functional group can undergo acid-catalyzed elimination (dehydration) to form a reactive carbocation intermediate, which could then lead to dimerization or other side reactions. This would explain the loss of the parent compound.[8]

  • Troubleshooting Steps:

    • pH Adjustment: If the separation allows, increase the pH of the mobile phase to a near-neutral range (e.g., pH 6-7).

    • Temperature Control: Run the chromatography at a reduced temperature (e.g., 4°C) to slow the rate of any on-column degradation.

    • Minimize Residence Time: Use a shorter analysis time if possible. Prepare samples in a neutral buffer or the mobile phase and analyze them immediately after preparation. Avoid letting samples sit in the autosampler for extended periods.

Section 3: Protocols for Stability Assessment

These protocols provide standardized procedures for handling and testing the stability of this compound.

Protocol 3.1: Recommended Storage and Handling
  • Solid Storage: Upon receipt, store the container in a desiccator at 2-8°C, protected from light. If the compound will be used over a long period, consider aliquoting it into smaller, single-use vials under an inert atmosphere.

  • Solution Preparation: Use high-purity, de-gassed solvents (e.g., by sparging with nitrogen or argon for 15 minutes). Prepare solutions in amber glass vials or clear vials wrapped in aluminum foil.

  • Solution Storage: For short-term storage (e.g., < 24 hours), keep solutions at 2-8°C. For longer-term storage, flash-freeze aliquots and store them at -20°C or below. Avoid repeated freeze-thaw cycles.

Protocol 3.2: Forced Degradation Study Workflow

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[7] A target degradation of 5-20% is generally recommended to avoid the formation of secondary, irrelevant degradants.[11]

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Apply Stress Conditions: Treat aliquots of the stock solution as described in the table below. Include a control sample stored at 2-8°C in the dark.

Stress ConditionReagent / ConditionTypical Duration & TemperatureNeutralization Step (before analysis)
Acid Hydrolysis 0.1 M HCl2-24 hours at 60°CAdd equivalent moles of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH2-24 hours at 60°CAdd equivalent moles of 0.1 M HCl
Oxidation 3% H₂O₂2-24 hours at Room TempQuench with sodium bisulfite if needed
Thermal Solid & Solution24-72 hours at 80°C (Dry Heat)Cool to room temperature
Photolytic Solid & SolutionExpose to ≥1.2 million lux hoursN/A
  • Analysis: After the specified time, neutralize the samples as required, dilute to a suitable concentration, and analyze by HPLC-UV/MS against the control sample.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) prep_stock->acid base Basic (0.1M NaOH, 60°C) prep_stock->base oxid Oxidative (3% H₂O₂, RT) prep_stock->oxid photo Photolytic (UV/Vis Light) prep_stock->photo thermal Thermal (80°C) prep_stock->thermal neutralize Neutralize / Quench (as needed) acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze compare Compare to Control & Identify Degradants analyze->compare

Protocol 3.3: General-Purpose HPLC Method for Purity Assessment

This method can be used as a starting point for stability-indicating analysis.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 10 µL

Section 4: Key Degradation Pathways

Understanding the chemical mechanisms of degradation is crucial for developing mitigation strategies.

  • Oxidative Degradation: This is the most probable degradation pathway under ambient conditions. The benzylic alcohol is oxidized first to the corresponding aldehyde and then potentially to the carboxylic acid. This process can be catalyzed by trace metals, light, or reactive oxygen species.

mol1 [label=< this compound

>];

mol2 [label=< (4-(Thien-2-yl)benzaldehyde)

>];

mol3 [label=< (4-(Thien-2-yl)benzoic acid)

>];

mol1 -> mol2 [label=" [O]\n(Mild Oxidation)"]; mol2 -> mol3 [label=" [O]\n(Further Oxidation)"]; } caption [label="Fig. 3: Proposed primary oxidative degradation pathway.", shape=plaintext, fontsize=10];

  • Photodegradation: Thiophene-containing photosensitizers are known to react with singlet oxygen, which can lead to the formation of endoperoxide intermediates and subsequent ring-opening.[3] While this is more pronounced during photodynamic therapy, exposure to high-intensity light over time could initiate similar, albeit slower, degradation pathways.

  • Acid-Catalyzed Degradation: In the presence of strong acids, the benzylic hydroxyl group can be protonated, forming a good leaving group (water). Departure of water generates a resonance-stabilized benzylic carbocation. This reactive intermediate can then be attacked by a nucleophile or undergo elimination to form various byproducts.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of (4-Thien-2-ylphenyl)methanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (4-Thien-2-ylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its production. Our focus is on providing practical, field-proven insights to ensure the successful and safe execution of your synthetic protocols.

Introduction

This compound, a key building block in the synthesis of various pharmaceuticals and functional materials, presents unique challenges during its production, particularly during scale-up.[1][2][3] The primary synthetic routes often involve organometallic intermediates, which are notoriously sensitive to reaction conditions. This guide will address common issues encountered during synthesis via Grignard reaction and Suzuki-Miyaura coupling, offering solutions grounded in chemical principles to enhance yield, purity, and safety.

Synthetic Strategies: An Overview

Two primary synthetic routes are commonly employed for the synthesis of this compound and its precursors:

  • Grignard Reaction: This classic method involves the reaction of a Grignard reagent, such as 4-bromophenylmagnesium bromide, with 2-thiophenecarboxaldehyde. While cost-effective, this pathway is highly sensitive to moisture and air, and prone to side reactions, especially at a larger scale.[4][5]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction typically involves the reaction of a thienylboronic acid with a halo-benzyl alcohol derivative.[6][7][8][9] This method often offers higher yields and functional group tolerance but may require more expensive reagents and catalysts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Grignard Reaction Pathway

Issue 1: Failure to Initiate or Low Conversion of the Grignard Reagent

Q: My Grignard reaction fails to start, or I observe a low concentration of the active Grignard reagent. What are the potential causes and solutions?

A: This is a frequent challenge in Grignard synthesis, primarily stemming from the deactivation of the magnesium surface or the presence of inhibitors.[10][11]

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inactive Magnesium Surface The surface of magnesium turnings can oxidize, hindering the reaction. Activate the magnesium by either grinding the turnings in a dry mortar and pestle (in an inert atmosphere), or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[11][12][13] The disappearance of the iodine's purple vapor or the initiation of bubbling indicates activation.
Presence of Moisture Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously dried, either in an oven overnight at >100°C or by flame-drying under vacuum, and then cooled under an inert atmosphere (argon or nitrogen).[5][12]
Wet Solvents or Reagents Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.[4][5] Ensure your 4-bromobenzaldehyde and 2-bromothiophene are free of moisture.
Inhibitors on Magnesium Surface Trace impurities on the magnesium can prevent reaction. Consider using high-purity magnesium turnings.

Issue 2: Low Yield of this compound

Q: The Grignard reagent formed successfully, but the subsequent reaction with 2-thiophenecarboxaldehyde gave a low yield of the desired product. What are the likely reasons?

A: Low yields after the addition of the aldehyde can be attributed to side reactions or suboptimal reaction conditions.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Wurtz Coupling Byproduct Formation A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide, leading to the formation of 4,4'-dithienylbiphenyl. This is favored at higher temperatures and concentrations.[14] To minimize this, add the aryl halide solution slowly to the magnesium suspension to maintain a low instantaneous concentration.
Enolization of the Aldehyde If the Grignard reagent is particularly bulky or the reaction temperature is too high, it can act as a base and deprotonate the aldehyde, leading to non-productive enolate formation. Add the aldehyde solution slowly at a low temperature (e.g., 0 °C).
Reaction with Oxygen Exposure to air can oxidize the Grignard reagent, reducing the amount available to react with the aldehyde. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Inaccurate Titration of Grignard Reagent If the concentration of the Grignard reagent was overestimated, an insufficient amount would be used in the subsequent step. It is crucial to titrate a small aliquot of the prepared Grignard reagent before use.

Issue 3: Difficult Workup and Purification

Q: During the aqueous workup, a persistent emulsion formed, making phase separation difficult. How can this be resolved?

A: Emulsions are a common issue in large-scale Grignard workups, often caused by finely divided magnesium salts.[14]

Possible Causes and Solutions:

Cause Troubleshooting Steps
Formation of Fine Magnesium Salt Precipitates Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of water.[14][15] The NH₄Cl helps to complex the magnesium salts and keep them in the aqueous phase.
Insufficient Mixing or Phase Separation Time Ensure vigorous stirring during the quench. After transfer to a separatory funnel, allow adequate time for the layers to separate.
Use of Brine Washing the combined organic layers with a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.[14]
Filtration If an emulsion persists, filtering the entire mixture through a pad of Celite® can help to remove the fine solids that are stabilizing the emulsion.
Suzuki-Miyaura Coupling Pathway

Issue 4: Low Yield or Incomplete Reaction

Q: My Suzuki-Miyaura coupling reaction between 2-thienylboronic acid and 4-bromobenzyl alcohol is giving low yields. What could be wrong?

A: Low yields in Suzuki couplings can often be traced back to the catalyst, base, or reaction conditions.[8][16]

Possible Causes and Solutions:

Cause Troubleshooting Steps
Catalyst Deactivation The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is carried out under an inert atmosphere. If using a Pd(0) catalyst, ensure it has not been oxidized.
Incorrect Base The choice of base is critical. A weak base may not be sufficient to facilitate the transmetalation step. Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, or K₃PO₄.[6] The strength and solubility of the base can significantly impact the reaction rate.
Solvent System The solvent system must be able to dissolve both the organic and inorganic reagents. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often effective.[8]
Homocoupling of Boronic Acid Boronic acids can undergo homocoupling, especially at higher temperatures. Ensure the reaction temperature is appropriate for the chosen catalyst and substrates.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the Grignard synthesis of this compound?

A1: The primary safety concerns are the highly exothermic nature of the Grignard reagent formation and the use of flammable solvents like diethyl ether or THF.[4][17][18] Runaway reactions can occur if the aryl halide is added too quickly, leading to a rapid temperature increase and potentially boiling of the solvent.[4] Always have an ice bath ready to cool the reaction if it becomes too vigorous.[5] It is also crucial to work in a well-ventilated fume hood and to take precautions against static discharge, which could ignite the flammable solvents.[17] Working with a colleague is highly recommended for large-scale reactions.[17][19]

Q2: How can I confirm the formation and determine the concentration of my Grignard reagent before proceeding?

A2: Visual confirmation includes the disappearance of the magnesium metal and the formation of a cloudy or colored solution. However, for quantitative analysis, titration is necessary. A common method is to titrate a known volume of the Grignard solution with a standard solution of I₂ in THF until the iodine color persists.

Q3: Can I use a different starting material for the Suzuki coupling, for example, 4-iodobenzyl alcohol?

A3: Yes, aryl iodides are generally more reactive than aryl bromides in Suzuki-Miyaura coupling and may lead to faster reaction times or allow for lower catalyst loadings. However, they are also typically more expensive. The choice between an aryl bromide and an aryl iodide will depend on a balance of reactivity, cost, and availability.

Q4: What is the typical appearance of pure this compound?

A4: The pure compound is typically a yellow to light brown crystalline powder.[1]

Q5: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product during the reaction.[15] For final product analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation.

Detailed Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

Step 1: Formation of 4-Bromophenylmagnesium Bromide

  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a stream of nitrogen.

  • To the flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine.

  • In the dropping funnel, prepare a solution of 4-bromobenzaldehyde (1.0 eq.) in anhydrous THF.

  • Add a small portion of the 4-bromobenzaldehyde solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle reflux. If the reaction does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining 4-bromobenzaldehyde solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 2-Thiophenecarboxaldehyde

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Prepare a solution of 2-thiophenecarboxaldehyde (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

  • Add the 2-thiophenecarboxaldehyde solution dropwise to the cooled Grignard reagent, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

Step 3: Workup and Purification

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a yellow to light brown solid.[15]

Protocol 2: Synthesis via Suzuki-Miyaura Coupling
  • To a round-bottom flask, add 4-bromobenzyl alcohol (1.0 eq.), 2-thienylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq.).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or HPLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography as described in Protocol 1.

Visualizations

Experimental Workflow: Grignard Synthesis

Grignard_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Coupling Reaction cluster_workup Workup & Purification prep_glass Dry Glassware add_mg Add Mg & I₂ prep_glass->add_mg prep_reagents Anhydrous Reagents add_halide Add Aryl Halide in THF prep_reagents->add_halide initiation Initiation add_mg->initiation add_halide->initiation formation Grignard Reagent initiation->formation cool_0c Cool to 0°C formation->cool_0c add_aldehyde Add Aldehyde cool_0c->add_aldehyde react_rt React at RT add_aldehyde->react_rt quench Quench (NH₄Cl) react_rt->quench extract Extract (EtOAc) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Workflow for the Grignard synthesis of this compound.

Troubleshooting Decision Tree: Low Yield in Grignard Reaction

Troubleshooting_Tree start Low Yield of Final Product q1 Was Grignard reagent formation successful? start->q1 cause1 Check for: - Inactive Mg surface - Moisture in system - Impure reagents q1->cause1 No q2 Was there evidence of side reactions? q1->q2 Yes a1_no No a1_yes Yes solution1 Activate Mg (I₂) Rigorously dry glassware/solvents cause1->solution1 cause2 Check for: - Wurtz coupling (biphenyls) - Enolization of aldehyde q2->cause2 Yes cause3 Check for: - Reaction with O₂ - Inaccurate reagent stoichiometry q2->cause3 No a2_yes Yes a2_no No solution2 Slow addition of reagents Lower reaction temperature cause2->solution2 solution3 Maintain inert atmosphere Titrate Grignard reagent cause3->solution3

Caption: Decision tree for troubleshooting low yields in Grignard reactions.

References

Technical Support Center: Synthesis of (4-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Byproduct Analysis and Troubleshooting

Welcome to the technical support hub for researchers engaged in the synthesis of (4-Thien-2-ylphenyl)methanol. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in our application labs. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: I am planning the synthesis of this compound. What are the most common synthetic routes and their associated challenges?

The synthesis of this biaryl methanol derivative is most commonly achieved via two primary routes: Palladium-catalyzed cross-coupling (specifically Suzuki-Miyaura) and Grignard reactions. Each has distinct advantages and common pitfalls, particularly concerning byproduct formation.

  • Suzuki-Miyaura Cross-Coupling: This is often the preferred method due to its functional group tolerance and milder conditions.[1] The strategy involves coupling an aryl halide with an organoboron compound. For this target, two disconnections are logical:

    • Route A: Coupling of 2-thienylboronic acid with a 4-halobenzyl alcohol.

    • Route B: Coupling of (4-(hydroxymethyl)phenyl)boronic acid with a 2-halothiophene. The primary challenges are centered around the stability of the boronic acid reagent and ensuring the catalytic cycle proceeds efficiently to favor the desired cross-coupling product over side reactions.[2][3]

  • Grignard Reaction: This classic organometallic approach involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.[4] Potential routes include:

    • Route C: Reaction of 2-thienylmagnesium halide with 4-formylbenzyl alcohol (or a protected version).

    • Route D: Reaction of a 4-(halomethyl)phenylmagnesium halide with thiophene-2-carboxaldehyde. The main challenge with this method is its extreme sensitivity to moisture and protic solvents, which can quench the Grignard reagent and lead to low yields.[4]

Q2: My Suzuki coupling reaction has a low yield, and I observe significant amounts of thiophene and benzyl alcohol in the crude mixture. What is the cause?

This is a classic symptom of protodeboronation . This side reaction involves the replacement of the C-B bond in the boronic acid with a C-H bond, effectively destroying your nucleophile before it can participate in the cross-coupling cycle.[2][5]

Mechanistic Cause: Protodeboronation is often catalyzed by excess water, strong bases, or elevated temperatures, particularly with electron-deficient or heteroaromatic boronic acids like 2-thienylboronic acid.[2][5] The palladium catalyst itself can sometimes facilitate this process if the catalytic cycle is stalled.

Troubleshooting & Mitigation:

  • Use Anhydrous Conditions: Ensure all solvents are thoroughly dried and degassed. Use fresh, high-purity, and anhydrous bases (e.g., K₃PO₄).[2]

  • Stable Boronic Acid Derivatives: Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters, which are less susceptible to premature hydrolysis.[2]

  • Control Stoichiometry: Use a slight excess (1.2–1.5 equivalents) of the boronic acid derivative to compensate for minor degradation.[6]

  • Optimize Temperature: Excessive heat can accelerate protodeboronation. Screen a range of temperatures (e.g., 80–110 °C) to find the optimal balance between reaction rate and reagent stability.[2]

Q3: My crude LC-MS and NMR show peaks corresponding to bithiophene and a biphenyl diol. What are these byproducts and how can I prevent them?

You are observing byproducts from homocoupling . This is another prevalent side reaction in Suzuki couplings where two molecules of the same coupling partner react with each other.[3]

  • Boronic Acid Homocoupling: (e.g., 2-thienylboronic acid + 2-thienylboronic acid → 2,2'-bithiophene)

  • Aryl Halide Homocoupling: (e.g., 4-bromobenzyl alcohol + 4-bromobenzyl alcohol → 4,4'-bis(hydroxymethyl)biphenyl)

Mechanistic Cause: Homocoupling is often promoted by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) catalytic cycle.[3] If the transmetalation step is slow or inefficient, side reactions involving the organopalladium intermediate or the boronic acid can lead to these undesired dimers.

Troubleshooting & Mitigation:

  • Maintain an Inert Atmosphere: This is critical. Thoroughly degas all solvents and reagents by bubbling with an inert gas (Argon or Nitrogen) before adding the palladium catalyst.[5][6] Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Choice: Use a highly active and robust catalyst system. Modern palladium precatalysts (e.g., G3 or G4 palladacycles) with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired cross-coupling pathway more efficiently, minimizing the lifetime of intermediates that could lead to homocoupling.[2][6]

  • Base Selection: The choice of base is crucial for activating the boronic acid in the transmetalation step. Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is sufficiently soluble and strong enough for the specific substrate combination.[2]

Troubleshooting Workflows & Byproduct Analysis

Scenario 1: Troubleshooting a Suzuki-Miyaura Coupling

This workflow provides a decision-making process for diagnosing and resolving common issues in the Suzuki synthesis of this compound.

Suzuki_Troubleshooting start Low Yield or Complex Mixture? check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid/Ester? - Anhydrous Solvent/Base? - Active Catalyst? start->check_reagents check_conditions 2. Assess Reaction Conditions - Fully Degassed System? - Correct Temperature? - Sufficient Stirring? check_reagents->check_conditions analyze_byproducts 3. Analyze Byproducts (LC-MS/NMR) check_conditions->analyze_byproducts protodeboronation High Protodeboronation (Thiophene, Benzyl Alcohol) analyze_byproducts->protodeboronation Protodeboronation products dominant homocoupling High Homocoupling (Bithiophene, Biphenyl Diol) analyze_byproducts->homocoupling Homocoupling products dominant no_reaction No Reaction (Starting Materials Only) analyze_byproducts->no_reaction No conversion solve_proto Solution: - Use Boronic Ester (BPin) - Ensure Anhydrous Conditions - Lower Temperature protodeboronation->solve_proto solve_homo Solution: - Thoroughly Degas System - Use More Active Ligand (e.g., XPhos) - Check Base Efficacy homocoupling->solve_homo solve_no_rxn Solution: - Screen Catalysts/Ligands - Increase Temperature - Check Base Compatibility no_reaction->solve_no_rxn

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Byproduct Identification Table

The following table summarizes the key byproducts, their molecular weights, and expected analytical signatures to aid in the characterization of your crude reaction mixture.

Byproduct NameStructureMolecular Weight ( g/mol )Key Analytical Signatures (¹H NMR / MS)
This compound Th-Ph-CH₂OH190.26[7]¹H NMR: Singlet for -CH₂OH (~4.7 ppm), distinct aromatic signals for both rings. MS: M+ peak at m/z 190.
2,2'-BithiopheneTh-Th166.26¹H NMR: Characteristic thiophene signals, absence of benzyl protons. MS: M+ peak at m/z 166.
4,4'-Bis(hydroxymethyl)biphenylHOCH₂-Ph-Ph-CH₂OH214.26¹H NMR: Singlet for two -CH₂OH groups (~4.7 ppm), single set of phenyl signals. MS: M+ peak at m/z 214.
ThiopheneTh-H84.14¹H NMR: Characteristic thiophene signals. Volatile, may be lost during workup. MS: M+ peak at m/z 84.
Benzyl AlcoholPh-CH₂OH108.14¹H NMR: Singlet for -CH₂OH (~4.6 ppm), signals for a monosubstituted phenyl ring. MS: M+ peak at m/z 108.

Note: 'Th' represents a thien-2-yl ring; 'Ph' represents a phenyl ring. NMR shifts are approximate and depend on the solvent.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis, emphasizing the exclusion of oxygen.

Materials:

  • 4-Bromobenzyl alcohol (1.0 equiv)

  • 2-Thienylboronic acid (1.3 equiv)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • Degassed Solvent System (e.g., 1,4-Dioxane/H₂O, 10:1)[6]

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzyl alcohol, 2-thienylboronic acid, and powdered K₃PO₄.[6]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. The total concentration should be around 0.1-0.2 M with respect to the limiting reagent.[6]

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting aryl bromide is consumed (typically 4-12 hours).[2]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[8]

Protocol 2: Analysis of Crude Reaction Mixture by LC-MS

Objective: To identify and semi-quantify the desired product and major byproducts.

Instrumentation & Columns:

  • System: Agilent 1260 Infinity II LC or equivalent with a diode array detector (DAD) and single quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm).

Method:

  • Sample Prep: Dilute a small aliquot of the crude reaction mixture (after workup) in methanol or acetonitrile to an approximate concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

  • Flow Rate: 0.8 mL/min

  • Detection:

    • DAD: Monitor at 254 nm and 280 nm.

    • MS (ESI+): Scan range m/z 50-500.

  • Analysis: Integrate the peak areas for all identified components. Compare retention times and mass spectra to the expected values in the Byproduct Identification Table to determine the relative distribution of product and impurities.

Mechanistic Pathways and Byproduct Formation

The following diagram illustrates the desired catalytic cycle for the Suzuki-Miyaura coupling and the key off-cycle pathways that lead to common byproducts.

Suzuki_Mechanism cluster_cycle Desired Catalytic Cycle cluster_byproducts Byproduct Pathways Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X (Intermediate) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar'-B(OR)₂ Homo Homocoupling PdII->Homo + Ar'-B(OR)₂ (O₂ present) PdII_Ar Ar-Pd(II)-Ar' (Intermediate) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Yields Ar-Ar' Product This compound RedElim->Product Proto Protodeboronation Boronic Ar'-B(OR)₂ Boronic->Proto + H₂O, Base ArX Ar-X start_materials Starting Materials: - 4-Halobenzyl alcohol (Ar-X) - 2-Thienylboronic acid (Ar'-B(OR)₂)

Caption: Suzuki catalytic cycle and competing byproduct pathways.

References

Refinement of analytical methods for (4-Thien-2-ylphenyl)methanol quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of (4-Thien-2-ylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the accurate and robust analysis of this critical pharmaceutical intermediate.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of the final drug product.[2][3] This involves not only determining the purity of the substance itself but also detecting and quantifying any process-related impurities or degradation products.[4][5][6] This guide provides practical, field-proven insights into refining analytical methods, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the most common techniques for this type of analysis.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the quantification of this compound.

Q1: What is the most suitable initial approach for developing an HPLC method for this compound?

A1: A reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical starting point. Given the aromatic nature of this compound, it will exhibit strong UV absorbance. A C18 column is a versatile and robust choice for initial method development.

Initial Recommended HPLC Parameters:

ParameterRecommendationRationale
Column C18, 5 µm particle size, 4.6 x 250 mmProvides good retention and resolution for non-polar to moderately polar compounds.
Mobile Phase Acetonitrile (ACN) and Water (Gradient)ACN is a common organic modifier. A gradient elution is recommended to ensure elution of any potential impurities with different polarities.
Detection UV at 254 nmAromatic compounds typically have strong absorbance at this wavelength. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Column Temperature 30 °CHelps to ensure reproducible retention times.
Q2: My chromatogram shows significant peak tailing. What are the likely causes and how can I resolve this?

A2: Peak tailing is a common issue and can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Secondary Silanol Interactions: The free silanol groups on the silica backbone of the column can interact with the hydroxyl group of this compound.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This will protonate the silanol groups and reduce these unwanted interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading.[7][8]

    • Solution: Flush the column with a strong solvent, such as isopropanol.[7] If the problem persists, the guard column or the analytical column may need to be replaced.[8]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q3: I am observing poor resolution between this compound and a suspected impurity. How can I improve the separation?

A3: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Modify the Mobile Phase:

    • Change the Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity due to different solvent properties. Methanol is a protic solvent and can engage in different interactions with the analyte and stationary phase compared to the aprotic acetonitrile.[9]

    • Adjust the Gradient: A shallower gradient will increase the run time but can significantly improve the separation of closely eluting peaks.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next step.

    • Phenyl-Hexyl Column: A phenyl-hexyl column can provide alternative selectivity for aromatic compounds through π-π interactions.

    • Different C18 Phases: Not all C18 columns are the same. A C18 column with a different bonding density or end-capping can provide the necessary change in selectivity.

  • Adjust the Temperature: Lowering the column temperature can sometimes improve the resolution of critical pairs, although it will also increase the backpressure.

Q4: Can Gas Chromatography (GC) be used for the quantification of this compound?

A4: Yes, GC is a viable technique, particularly for assessing volatile impurities. This compound is a relatively non-volatile alcohol, so a high inlet temperature will be required for volatilization.

Recommended GC Parameters:

ParameterRecommendationRationale
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane)A robust, general-purpose column suitable for a wide range of compounds.
Inlet Temperature 250 °CTo ensure complete volatilization of the analyte.
Detector Flame Ionization Detector (FID)Provides excellent sensitivity for organic compounds.
Oven Program Start at 150 °C, ramp to 280 °CA temperature program is necessary to elute the analyte and any potential impurities.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.

Important Consideration for GC Analysis:

  • Thermal Degradation: Due to the high temperatures involved, there is a risk of thermal degradation of the analyte. It is crucial to check for the appearance of degradation peaks.

  • Derivatization: If thermal degradation is an issue, derivatization of the hydroxyl group can improve the thermal stability and chromatographic behavior of the analyte.[10][11]

Q5: What are "matrix effects" and how can they impact my analysis, especially in complex samples?

A5: Matrix effects refer to the alteration of the ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[12][13][14] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification, particularly in LC-MS/MS analysis.[12][15] While less of a concern for simple purity assessments of a drug substance, it becomes critical when analyzing this compound in complex matrices like biological fluids or reaction mixtures.

Strategies to Mitigate Matrix Effects:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering matrix components.

  • Chromatographic Separation: Optimizing the HPLC method to separate the analyte from matrix components is crucial.

  • Use of an Internal Standard: A stable, isotopically labeled internal standard is the gold standard for compensating for matrix effects.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Workflow for Troubleshooting HPLC Issues

G cluster_dev Method Development cluster_val Method Validation MD_Start Define Analytical Requirements MD_Select Select Technique (HPLC/GC) MD_Start->MD_Select MD_Optimize Optimize Parameters (Column, Mobile Phase, Temp) MD_Select->MD_Optimize MD_System_Suitability Establish System Suitability Criteria MD_Optimize->MD_System_Suitability MV_Protocol Write Validation Protocol MD_System_Suitability->MV_Protocol MV_Specificity Specificity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Protocol->MV_Linearity MV_Accuracy Accuracy MV_Protocol->MV_Accuracy MV_Precision Precision MV_Protocol->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Protocol->MV_LOD_LOQ MV_Robustness Robustness MV_Protocol->MV_Robustness MV_Report Validation Report MV_Specificity->MV_Report MV_Linearity->MV_Report MV_Accuracy->MV_Report MV_Precision->MV_Report MV_LOD_LOQ->MV_Report MV_Robustness->MV_Report

References

Technical Support Center: Stability and Storage of (4-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-Thien-2-ylphenyl)methanol (CAS No. 81443-44-9). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Degradation can lead to inconsistent experimental results, and this guide provides in-depth, science-backed answers and troubleshooting workflows to prevent, identify, and resolve stability issues.

Core Concepts: Understanding the Instability of this compound

This compound is a bifunctional molecule containing both a thiophene ring and a benzylic alcohol. This unique structure, while useful synthetically, presents specific stability challenges. The primary degradation routes stem from the susceptibility of these two functional groups to oxidation and the entire molecule's sensitivity to light.

  • Benzylic Alcohol Oxidation: The primary alcohol group is activated by the adjacent phenyl ring, making it susceptible to oxidation into the corresponding aldehyde, (4-(thiophen-2-yl)phenyl)formaldehyde, and further to the carboxylic acid, 4-(thiophen-2-yl)benzoic acid.

  • Thiophene Ring Oxidation: The sulfur atom in the thiophene ring is nucleophilic and can be oxidized, especially in the presence of trace peroxides or other oxidizing agents.[1][2] This process typically occurs in a stepwise manner, first forming the thiophene S-oxide (sulfoxide) and then the S,S-dioxide (sulfone).[3]

  • Photodegradation: Thiophene-containing compounds are known to be reactive towards light, particularly UV radiation.[4] The inherent reactivity of thiophenes toward singlet oxygen, which can be generated in the presence of light and air, can lead to complex cycloaddition reactions and the formation of polymeric impurities.[5][6]

The flowchart below illustrates the primary degradation pathways that must be controlled during storage and handling.

cluster_main Degradation Pathways of this compound cluster_products Degradation Products Parent This compound (Starting Material) Aldehyde Aldehyde / Carboxylic Acid Parent->Aldehyde  Atmospheric O₂  Trace Peroxides Sulfoxide Thiophene S-Oxide (Sulfoxide / Sulfone) Parent->Sulfoxide  Atmospheric O₂  (Stepwise Oxidation) [3] Polymer Polymeric/Complex Products Parent->Polymer  Light (UV)  Heat

Caption: Primary degradation pathways for this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of this compound.

Q1: What are the absolute optimal storage conditions for solid this compound?

For maximum long-term stability, the solid compound should be stored according to the conditions outlined in the table below. The primary goal is to mitigate all three degradation pathways: oxidation (of both alcohol and thiophene) and photodegradation.

ParameterRecommendationRationale
Temperature 2-8°C Reduces the rate of all chemical reactions, including oxidation and thermal decomposition. While some similar compounds are stored at room temperature, refrigeration is a proven method for preserving sensitive reagents.[7][8]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, which is the primary culprit in the oxidation of both the benzylic alcohol and the thiophene sulfur.[1]
Light Amber Glass Vial / Darkness Protects the compound from UV and visible light, preventing photodegradation and the formation of reactive species like singlet oxygen.[9][10] Thiophene derivatives are known to be light-sensitive.[4]
Container Tightly Sealed Glass Vial with PTFE-lined Cap Prevents moisture ingress and oxygen contamination.[10] Glass is inert, and a PTFE liner provides a superior seal against chemical vapors compared to other materials.

Q2: My sample arrived as a yellow to light brown powder. Has it already degraded?

Not necessarily. According to supplier technical data, the specified appearance of this compound is a "yellow to light brown crystalline powder".[11] This coloration is intrinsic to the pure compound. Degradation should be suspected if the color darkens significantly over time (e.g., to dark brown, black) or if its physical form changes. Always confirm purity with an analytical method upon receipt to establish a baseline.

Q3: Can I store this compound in solution? If so, what is the best solvent?

Storing in solution is generally not recommended for long-term stability due to increased molecular mobility and potential solvent interactions. However, for short-term storage of stock solutions:

  • Solvent Choice: Use a high-purity, anhydrous, aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM). Avoid alcohols like methanol, as they can participate in side reactions (e.g., ether formation under acidic conditions) and often contain dissolved oxygen.[12]

  • Preparation: Use a solvent that has been de-gassed via sparging with argon or nitrogen to remove dissolved oxygen.

  • Storage: Store aliquots in sealed vials under an inert atmosphere at -20°C or below. This minimizes the risk of degradation.

Q4: How often should I re-test the purity of my stored compound?

For critical applications, it is best practice to re-analyze the purity of the compound every 6 months, even under ideal storage conditions. If the compound is stored at room temperature or frequently opened, re-testing every 1-2 months is advisable. The recommended analytical method is High-Performance Liquid Chromatography (HPLC), as detailed in Section 4.

Troubleshooting Guide: Identifying and Solving Degradation

This guide provides a logical workflow for when you suspect your sample has degraded.

Start Suspicion of Degradation (e.g., color change, poor results) Check_Appearance Visual Inspection: Darker color? Clumped? Start->Check_Appearance Run_HPLC Perform Purity Analysis (HPLC-UV/MS) Check_Appearance->Run_HPLC Yes Action_OK Sample OK for Use (Re-test periodically) Check_Appearance->Action_OK No Analyze_Purity Purity < 95% or new peaks observed? Run_HPLC->Analyze_Purity Identify_Impurity Identify Impurity (LC-MS, NMR) Analyze_Purity->Identify_Impurity Yes Analyze_Purity->Action_OK No Mass_Check Impurity Mass? (M = 190.26) Identify_Impurity->Mass_Check Aldehyde Conclusion: Alcohol Oxidation (Impurity M≈188 or M≈204) Mass_Check->Aldehyde  M-2 or M+14 Sulfoxide Conclusion: Thiophene Oxidation (Impurity M≈206 or M≈222) Mass_Check->Sulfoxide  M+16 or M+32 Polymer Conclusion: Photodegradation (Broad peaks, unresolved baseline) Mass_Check->Polymer  Indeterminate Action_Repurify Action: Consider Repurification (e.g., Column Chromatography) Aldehyde->Action_Repurify Sulfoxide->Action_Repurify Action_Discard Action: Discard Sample Polymer->Action_Discard Implement_Storage Implement Strict Storage Protocol (See FAQ Q1) Action_Repurify->Implement_Storage Action_Discard->Implement_Storage

Caption: Troubleshooting workflow for suspected sample degradation.

Problem: My HPLC analysis shows a new, more polar peak.

  • Likely Cause: Oxidation of the thiophene ring to the sulfoxide or sulfone.[13] The S=O bonds increase polarity, leading to shorter retention times on a reverse-phase column.

  • Confirmation: Use LC-MS. The sulfoxide will have a mass of [M+16] and the sulfone [M+32] relative to the parent compound (MW 190.26 g/mol ).

  • Solution: If the impurity level is low (<2-3%), the material may still be usable for non-critical applications. For high-purity needs, the material should be repurified or discarded. Immediately implement inert atmosphere storage for the remaining stock.

Problem: My HPLC analysis shows a new, less polar peak.

  • Likely Cause: Oxidation of the benzylic alcohol to the aldehyde. The aldehyde is less polar than the alcohol, leading to a longer retention time on a reverse-phase column.

  • Confirmation: Use LC-MS. The aldehyde will have a mass of [M-2] relative to the parent compound. If a more polar peak is also observed, it could be the over-oxidation product, the carboxylic acid [M+14].

  • Solution: This indicates significant oxygen exposure. Repurification via column chromatography can remove the aldehyde, but prevention is key. Ensure all future handling is done under an inert atmosphere.

Recommended Experimental Protocols

4.1 Protocol: Routine Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (based on the chromophores present).

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of Acetonitrile and Water.

  • Analysis: Inject 10 µL. Purity is determined by the area percentage of the main peak. The appearance of new peaks relative to a reference chromatogram indicates degradation.

4.2 Protocol: Forced Degradation (Stress Testing)

To understand the stability of your compound in your specific formulation or solvent, a stress test is invaluable. This involves intentionally exposing the compound to harsh conditions.

  • Prepare Samples: Create identical solutions (~100 µg/mL) of the compound in your chosen solvent system.

  • Acid/Base Hydrolysis: Add HCl to one sample (to pH 1-2) and NaOH to another (to pH 12-13). Let stand at 40°C for 24 hours.

  • Oxidative Stress: To a third sample, add a small amount of 3% hydrogen peroxide solution. Let stand at room temperature for 24 hours.

  • Photolytic Stress: Expose a fourth sample to a high-intensity UV lamp (e.g., 254 nm) for 24 hours.

  • Thermal Stress: Keep a fifth sample in the dark at 60°C for 48 hours.

  • Control: Keep a final sample under ideal conditions (refrigerated, dark).

  • Analysis: Analyze all samples by the HPLC method described above. The results will reveal the compound's vulnerabilities (e.g., sensitivity to oxidation, light) and validate that your HPLC method can separate the degradants from the parent peak.

References

Technical Support Center: Reactions Involving (4-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for common issues encountered in chemical reactions involving (4-Thien-2-ylphenyl)methanol. Our goal is to equip you with the knowledge to diagnose problems, optimize your reaction conditions, and achieve reliable, high-yield results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during the synthesis, modification, and purification of this compound and its derivatives.

Part 1: Synthesis of this compound Precursors via Suzuki-Miyaura Coupling

The synthesis of this compound often begins with the formation of the biaryl scaffold, commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This involves coupling a thiophene-2-boronic acid (or its ester) with a protected or functionalized bromobenzyl alcohol derivative.

Q1: My Suzuki-Miyaura coupling to synthesize the this compound precursor is resulting in a low yield. What are the primary factors I should investigate?

Low yields in Suzuki couplings are a frequent issue and can often be attributed to a few critical parameters. A systematic approach to troubleshooting is essential.[1]

Initial Checks:

  • Reagent Quality:

    • Boronic Acid/Ester Stability: Thiophene-2-boronic acid can be susceptible to degradation, particularly protodeboronation where the C-B bond is cleaved and replaced by a C-H bond.[1] Using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester is recommended.

    • Aryl Halide Reactivity: The reactivity of your aryl halide partner is crucial. The general trend is I > Br > OTf >> Cl.[1] If you are using an aryl chloride, a more specialized and highly active catalyst system may be necessary.[1]

    • Catalyst and Ligand Integrity: Palladium catalysts, especially when using a Pd(II) precatalyst, can degrade over time. Phosphine ligands are prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the active Pd(0) catalyst and any phosphine ligands.[2] Ensure your reaction vessel is thoroughly flame-dried and purged with an inert gas like argon or nitrogen.

    • Solvent and Base Purity: Use anhydrous and degassed solvents. Oxygen dissolved in the solvent can deactivate the catalyst.[1] The base should be of high purity and, if solid, finely ground to maximize its surface area and reactivity.[2]

Troubleshooting Workflow:

Below is a logical workflow to diagnose and address low-yield issues in your Suzuki coupling reaction.

Suzuki_Troubleshooting cluster_solutions Potential Solutions start Low Yield in Suzuki Coupling reagent_check Check Reagent Quality (Boronic Acid, Aryl Halide, Catalyst, Ligand) start->reagent_check Start Here conditions_check Verify Reaction Conditions (Inert Atmosphere, Solvent, Base) reagent_check->conditions_check Reagents OK sol_reagent Use fresh reagents Consider pinacol ester Switch to more reactive halide reagent_check->sol_reagent Issue Found side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) conditions_check->side_reactions Conditions OK sol_conditions Thoroughly degas solvents Flame-dry glassware Use anhydrous, finely ground base conditions_check->sol_conditions Issue Found optimization Systematic Optimization side_reactions->optimization Side Reactions Identified sol_side_reactions Use milder/anhydrous base Strict O2 exclusion Optimize catalyst/ligand side_reactions->sol_side_reactions Issue Found

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.

Q2: I'm observing significant homocoupling of my thiophene-2-boronic acid. How can I suppress this side reaction?

Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen which can re-oxidize the active Pd(0) catalyst to a Pd(II) species that promotes this pathway.[2]

Strategies to Minimize Homocoupling:

  • Strict Oxygen Exclusion: This is the most critical factor.[2] Ensure your reaction flask is meticulously purged of air. Degas your solvents thoroughly, either by sparging with an inert gas for an extended period or by using several freeze-pump-thaw cycles.

  • Controlled Addition of Reagents: Adding the aryl halide slowly to the reaction mixture can help to maintain a low concentration of the boronic acid relative to the halide, favoring the cross-coupling pathway.

  • Choice of Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands can be beneficial.

Part 2: Oxidation of this compound to the Aldehyde

A common transformation of this compound is its oxidation to the corresponding aldehyde, a valuable intermediate in drug discovery. Manganese dioxide (MnO₂) is a frequently used reagent for the selective oxidation of benzylic alcohols.[3][4]

Q3: My oxidation of this compound using MnO₂ is sluggish and gives a low yield of the aldehyde. What could be the problem?

The effectiveness of MnO₂ oxidation is highly dependent on the activity of the reagent and the reaction conditions.

Potential Causes and Solutions:

  • Inactive MnO₂: Commercially available MnO₂ can vary significantly in its activity. "Activated" MnO₂ is required for efficient oxidation.[3][5] If your reaction is slow or incomplete, consider the following:

    • Use freshly activated MnO₂: You can activate commercial MnO₂ by heating it in an oven at 100-120 °C for several hours under vacuum to remove adsorbed water.

    • Source a high-activity grade: Purchase MnO₂ specifically designated as "activated" or for organic synthesis.

  • Insufficient Reagent: MnO₂ oxidations are heterogeneous reactions and often require a large excess of the reagent, sometimes 10-fold or more by weight.[3][4] Ensure you are using a sufficient stoichiometric excess.

  • Solvent Choice: The reaction is typically performed in non-polar aprotic solvents like dichloromethane (DCM), chloroform, or hexane.[4][5] Ensure your solvent is anhydrous.

  • Reaction Time and Temperature: These reactions can be slow, sometimes requiring stirring overnight at room temperature.[4] Gentle heating (e.g., to 40 °C or reflux) can sometimes accelerate the reaction, but this should be monitored carefully by TLC to avoid byproduct formation.

Table 1: Troubleshooting MnO₂ Oxidation of this compound

Problem Potential Cause Recommended Solution
Low Conversion / Slow Reaction Inactive MnO₂Use freshly activated MnO₂ or a high-activity grade.
Insufficient MnO₂Increase the stoichiometric excess of MnO₂ (5 to 20 equivalents).
Inappropriate SolventUse anhydrous DCM, chloroform, or hexane.
Formation of Impurities Over-oxidation (unlikely with MnO₂)Monitor the reaction closely by TLC and work up as soon as the starting material is consumed.
Degradation of starting material or productEnsure the reaction is run under neutral conditions. The thiophene ring can be sensitive to strong acids.
Q4: I am concerned about over-oxidation to the carboxylic acid. What are the best methods to selectively obtain the aldehyde?

Over-oxidation is a valid concern when oxidizing primary alcohols.[6] While MnO₂ is generally chemoselective for benzylic alcohols and rarely leads to over-oxidation,[3][4] other methods can also provide high selectivity for the aldehyde.

Recommended Selective Oxidation Methods:

  • Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mild conditions and high selectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation.[7]

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is highly effective for preparing aldehydes.

  • TEMPO-mediated Oxidations: Systems using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant (like sodium hypochlorite or bleach) are very efficient and selective for aldehyde formation.[8][9]

Oxidation_Pathway alcohol This compound (Primary Alcohol) aldehyde (4-Thien-2-ylphenyl)benzaldehyde (Desired Product) alcohol->aldehyde Selective Oxidation (MnO₂, DMP, Swern, TEMPO) acid Carboxylic Acid (Over-oxidation Product) aldehyde->acid Over-oxidation (e.g., with KMnO₄, CrO₃)

Caption: Reaction pathway for the oxidation of this compound.

Part 3: Potential Side Reactions and Purification

The presence of the electron-rich thiophene ring introduces specific considerations regarding side reactions and stability.

Q5: The thiophene ring in my molecule seems to be unstable under certain reaction conditions. How can I protect it?

The thiophene ring is generally considered aromatic, but it can be susceptible to electrophilic attack or oxidation under harsh conditions. If you are performing reactions that involve strong acids or oxidants not intended to react at the benzylic alcohol, protecting the thiophene ring might be necessary, although this adds steps to your synthesis.[10][11] However, for most common transformations of the methanol group, protection is not required. The Stille coupling, for instance, is compatible with many functional groups, including aldehydes and alcohols.[12]

If protection is deemed necessary, strategies are less common than for other functional groups but could involve complexation with a metal carbonyl or using a bulky protecting group on an adjacent position to sterically hinder reaction at the thiophene sulfur.

Q6: I am having difficulty purifying my crude this compound. What are the recommended procedures?

Purification challenges often arise from byproducts with similar polarity to the desired product.

Recommended Purification Strategies:

  • Column Chromatography: This is the most common and effective method for purifying compounds of this type.[13]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A solvent system of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is a good starting point. Begin with a low polarity eluent and gradually increase the proportion of ethyl acetate to elute your product. An ideal system should give your product an Rf value of approximately 0.25-0.35 on a TLC plate.[13]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small batches with various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene, or mixtures thereof) to find the optimal system.

  • Vacuum Distillation: While this compound is likely a solid at room temperature (it is described as a yellow to light brown crystalline powder),[14] this technique is more suitable for liquid derivatives or for removing volatile impurities.[13]

References

Validation & Comparative

A Senior Application Scientist's Guide: Comparative Analysis of Synthetic Routes to (4-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Thien-2-ylphenyl)methanol is a valuable biaryl carbinol building block in medicinal chemistry and materials science. Its structure, featuring a thiophene ring coupled to a benzyl alcohol, serves as a key intermediate for synthesizing a range of complex molecular targets. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of critical importance to researchers in both academic and industrial settings.

This guide provides a comparative analysis of the most prevalent and effective synthetic strategies for preparing this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind each route, offering field-proven insights to help you select and optimize the ideal pathway for your specific laboratory or production needs. We will focus on two primary, well-validated strategies: a two-step sequence involving Suzuki coupling followed by reduction, and a more direct, one-step Suzuki coupling approach.

Retrosynthetic Analysis: Devising the Strategy

A logical retrosynthetic analysis of this compound reveals two primary bond disconnections for forming the core biaryl structure. The most strategic disconnection is the C-C bond between the phenyl and thiophene rings, which is ideally suited for formation via a transition-metal-catalyzed cross-coupling reaction. A secondary disconnection involves the C-O bond of the alcohol, suggesting its formation from a corresponding carbonyl group.

G cluster_0 Disconnection Strategies cluster_1 Precursors (Strategy A: Two-Step) cluster_2 Precursors (Strategy B: One-Step) TM This compound C1 C(phenyl)-C(thiophene) bond (Cross-Coupling) TM->C1 Strategy A & B C2 C-OH bond (Reduction) TM->C2 Strategy A P1B 2-Thienylboronic Acid + 4-Bromobenzyl alcohol C1->P1B Direct Coupling P1A 4-(Thiophen-2-yl)benzaldehyde C2->P1A P2A 2-Thienylboronic Acid + 4-Bromobenzaldehyde P1A->P2A Suzuki Coupling

Caption: Retrosynthetic analysis of this compound.

This analysis leads us to two robust synthetic plans:

  • Route 1 (Two-Step): Construct the biaryl aldehyde, 4-(thiophen-2-yl)benzaldehyde, via Suzuki coupling, followed by selective reduction of the aldehyde to the target alcohol.

  • Route 2 (One-Step): Directly couple a thiophene-based organometallic reagent with a pre-functionalized benzyl alcohol derivative (e.g., 4-bromobenzyl alcohol).

Synthetic Route 1: The Suzuki Coupling-Reduction Pathway

This two-step sequence is arguably the most common and reliable method for laboratory-scale synthesis. It leverages the robustness and high functional group tolerance of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]

Principle and Rationale

The strategy involves first forming the stable biaryl aldehyde intermediate, 4-(thiophen-2-yl)benzaldehyde.[2][3] This intermediate is typically a stable, crystalline solid that can be easily purified by recrystallization or column chromatography, ensuring that high-purity material is carried into the final reduction step. The subsequent reduction of the aldehyde to a primary alcohol is one of the most efficient and high-yielding transformations in organic chemistry.

This bifurcated approach offers a key advantage: optimization. Each step can be independently optimized for maximum yield and purity, and the stable intermediate provides a convenient stopping point.

Mechanistic Consideration: The Suzuki-Miyaura Catalytic Cycle

The cornerstone of this route is the palladium-catalyzed Suzuki-Miyaura coupling. The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is crucial for troubleshooting and optimization, such as selecting the appropriate ligand or base.[4][5]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl RE_label Reductive Elimination PdII_Trans Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Trans OA_label Oxidative Addition PdII_Trans->Pd0 TM_label Transmetalation ArAr Ar-Ar' Out (Product) PdII_Trans->ArAr ArX Ar-X In (4-Bromobenzaldehyde) ArX->PdII_Aryl ArB Ar'-B(OR)₂ In (2-Thienylboronic Acid) + Base ArB->PdII_Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Step A: Synthesis of 4-(Thiophen-2-yl)benzaldehyde via Suzuki Coupling

  • Materials: 4-bromobenzaldehyde, 2-thienylboronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), 2M aqueous sodium carbonate (Na₂CO₃) solution, Toluene, Ethanol.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromobenzaldehyde (1.0 eq), 2-thienylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).

    • Add toluene and ethanol in a 4:1 ratio to form a stirrable slurry.

    • Add the 2M aqueous Na₂CO₃ solution (2.5 eq).

    • Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol/water to yield 4-(thiophen-2-yl)benzaldehyde as a solid.

Step B: Reduction to this compound

  • Materials: 4-(thiophen-2-yl)benzaldehyde, Sodium borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-(thiophen-2-yl)benzaldehyde (1.0 eq) in methanol in an Erlenmeyer flask or round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.1 to 1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC until all starting material is consumed.

    • Quench the reaction carefully by the slow addition of water at 0 °C.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue three times with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound, which can be further purified by recrystallization if necessary.[6]

Synthetic Route 2: The Direct Suzuki Coupling Pathway

This strategy represents a more convergent and atom-economical approach, forming the target molecule in a single cross-coupling step.

Principle and Rationale

By starting with 4-bromobenzyl alcohol, the need for a separate reduction step is eliminated. The success of this route hinges on the high functional group tolerance of modern Suzuki-Miyaura coupling conditions.[7] The primary hydroxyl group of the benzyl alcohol is generally compatible with the reaction, provided that a suitable base and catalyst system are chosen to prevent side reactions, such as etherification or oxidation. This one-pot approach can significantly reduce synthesis time and waste.[8][9]

Detailed Experimental Protocol
  • Materials: 4-bromobenzyl alcohol, 2-thienylboronic acid, Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), Potassium phosphate (K₃PO₄), 1,4-Dioxane, Water.

  • Procedure:

    • In a Schlenk tube under an inert atmosphere, combine 4-bromobenzyl alcohol (1.0 eq), 2-thienylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.02 eq), and finely ground potassium phosphate (3.0 eq).

    • Add degassed 1,4-dioxane and water in a 5:1 ratio.

    • Seal the tube and heat the mixture to 80-100 °C for 12-18 hours with vigorous stirring. Monitor progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate pure this compound.

Comparative Analysis

The choice between these two robust routes depends on the specific goals of the synthesis: speed, scale, ease of purification, or overall yield.

Quantitative Data Summary
ParameterRoute 1: Suzuki-ReductionRoute 2: Direct SuzukiJustification & Field Insights
Number of Steps 2 (plus 2 purifications)1 (plus 1 purification)Route 2 is significantly faster, reducing overall operational time.
Typical Overall Yield 75-90%65-85%Route 1 often provides a higher overall yield due to the high efficiency of both individual steps and easier purification of the intermediate.[10]
Key Reagents Pd(PPh₃)₄, Na₂CO₃, NaBH₄Pd(dppf)Cl₂, K₃PO₄Route 2 may require more specialized (and expensive) phosphine ligands and bases to ensure compatibility with the free hydroxyl group.
Scalability ExcellentVery GoodRoute 1 is often easier to scale up, as the aldehyde intermediate is typically a robust solid. The direct route may require more careful control of conditions on a larger scale.
Purification StraightforwardCan be more challengingThe polarity difference between the starting alcohol and product in Route 2 is smaller than for the aldehyde in Route 1, potentially complicating chromatography.
Green Chemistry Moderate (2 steps, more solvent)Good (1 step, better atom economy)The one-pot nature of Route 2 generates less waste.[1][11]
Workflow Comparison

The following diagram illustrates the operational differences between the two synthetic workflows.

Workflow_Comparison cluster_route1 Route 1: Suzuki-Reduction Pathway cluster_route2 Route 2: Direct Suzuki Pathway r1_start 4-Bromobenzaldehyde + 2-Thienylboronic Acid r1_step1 Suzuki Coupling (Pd(PPh₃)₄, Na₂CO₃) r1_start->r1_step1 r1_workup1 Workup & Purification r1_step1->r1_workup1 r1_inter Intermediate: 4-(Thiophen-2-yl)benzaldehyde r1_workup1->r1_inter r1_step2 Reduction (NaBH₄, MeOH) r1_inter->r1_step2 r1_workup2 Workup & Purification r1_step2->r1_workup2 r1_end Final Product r1_workup2->r1_end r2_start 4-Bromobenzyl alcohol + 2-Thienylboronic Acid r2_step1 Direct Suzuki Coupling (Pd(dppf)Cl₂, K₃PO₄) r2_start->r2_step1 r2_workup1 Workup & Purification r2_step1->r2_workup1 r2_end Final Product r2_workup1->r2_end

Caption: Comparative workflow of the two primary synthetic routes.

Conclusion and Recommendations

Both the two-step Suzuki-reduction pathway and the direct one-step Suzuki coupling are excellent and viable methods for synthesizing this compound. The optimal choice is dictated by the specific project requirements.

  • For Highest Yield and Purity on a Lab Scale: Route 1 (Suzuki-Reduction) is recommended. The ability to purify the stable aldehyde intermediate is a significant advantage for ensuring the final product is of the highest quality, which is often paramount in medicinal chemistry applications. The individual reactions are extremely reliable and high-yielding.

  • For Speed, Efficiency, and Greener Synthesis: Route 2 (Direct Suzuki) is the superior choice. If the goal is rapid synthesis of analogues or a more streamlined process with less waste, the one-step nature of this route is highly advantageous. It is particularly well-suited for high-throughput synthesis platforms.

Ultimately, the decision rests on a balance between the number of synthetic operations, overall yield, and the desired purity of the final compound. For any new system, a small-scale trial of Route 2 is warranted to assess its efficiency before committing to a larger scale.

References

A Senior Application Scientist's Guide to Ensuring Methodological Integrity for a Novel Thiophene Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for (4-Thien-2-ylphenyl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative analysis of analytical methodologies for the validation of this compound. In the landscape of pharmaceutical development, the rigorous validation of analytical procedures is not a mere regulatory formality but the bedrock of data integrity, ensuring that a method is fit for its intended purpose.[1] This document moves beyond a simple listing of steps to explain the causality behind experimental choices, grounded in the harmonized principles of the International Council for Harmonisation (ICH) guidelines, specifically the updated Q2(R2) and its companion Q14 for analytical procedure development.[1][2]

This compound (CAS: 81443-44-9, Formula: C₁₁H₁₀OS) is a heterocyclic compound featuring a thiophene ring linked to a benzyl alcohol.[3] Its aromatic and functional groups dictate the choice of analytical techniques. This guide will compare the most pertinent methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectroscopy—and detail the validation process for each, providing a framework for robust, reliable, and scientifically sound data generation.

The Logic of Method Validation: A Foundational Workflow

The objective of validating an analytical procedure is to demonstrate its suitability for its intended use.[4] This involves a systematic evaluation of a series of performance characteristics. The overall process follows a structured workflow, from initial procedure development to final validation reporting, ensuring the method remains robust throughout its lifecycle.[1][5]

G cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Evaluation & Reporting Dev Analytical Procedure Development (ICH Q14) ATP Define Analytical Target Profile (ATP) Dev->ATP Establishes goals Protocol Draft Validation Protocol ATP->Protocol Defines criteria Exec Execute Validation Experiments Protocol->Exec Initiates testing Data Collect & Analyze Performance Data Exec->Data Eval Evaluate Data vs. Acceptance Criteria Data->Eval Provides evidence Report Generate Validation Report Eval->Report Lifecycle Implement for Routine Use & Lifecycle Management Report->Lifecycle

Caption: General workflow for analytical method validation, from development to lifecycle management.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Assay and Impurity Profiling

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the quality control of pharmaceutical ingredients due to its versatility, precision, and ability to separate the main component from its impurities.[6][7] For this compound, its aromaticity and polarity make it an ideal candidate for RP-HPLC with UV detection.

Expertise & Experience: Causality Behind the Protocol

The choice of a C18 column is standard for aromatic compounds, providing excellent hydrophobic interactions. The mobile phase, a mixture of acetonitrile (ACN) and water, is selected for its UV transparency and elution strength.[7] While methanol is a greener alternative, ACN often provides sharper peaks and lower backpressure.[8] A photodiode array (PDA) detector is chosen to assess peak purity and select the optimal wavelength for quantification, leveraging the chromophores in the phenyl and thienyl groups.

Experimental Protocol: HPLC-UV
  • Instrument: HPLC system with quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined from the UV spectrum of this compound (typically in the 250-280 nm range).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 100 µg/mL).

Trustworthiness: A Self-Validating System

The validation of the HPLC method must be performed according to ICH Q2(R2) guidelines, which outline specific tests to demonstrate the method's fitness for purpose.[2][9]

Table 1: HPLC Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical ExperimentAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.[9]Analyze blank, placebo, and spiked samples with known impurities/degradation products.Analyte peak is well-resolved from other components (Resolution > 2). No interference at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and response.[1]Analyze at least five concentrations across the specified range (e.g., 80-120% of test concentration).[4]Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test result to the true value.[9]Analyze samples with known concentrations (e.g., spike a placebo at 3 levels, 3 replicates each).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate)To show the closeness of agreement between repeated measurements.Repeatability: 6 replicates at 100% concentration. Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[1]
Range The interval for which the method is accurate, precise, and linear.[9]Confirmed by the linearity, accuracy, and precision data.Typically 80% to 120% of the nominal concentration for an assay.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Determined by signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response.RSD for precision at this concentration should meet predefined criteria (e.g., ≤ 10%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.Vary parameters like flow rate (±10%), column temperature (±5°C), mobile phase composition (±2%).System suitability parameters remain within limits.

Gas Chromatography (GC): An Alternative for Volatile Analytes and Impurities

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[10] It is particularly useful for assessing the purity of this compound if volatile synthetic precursors or residual solvents are a concern.

Expertise & Experience: Causality Behind the Protocol

A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. For more definitive identification, Mass Spectrometry (MS) is the detector of choice.[11] The choice of a mid-polarity capillary column (e.g., DB-5ms or equivalent) provides good selectivity for a range of aromatic compounds. A split injection is used to avoid overloading the column with a high-concentration sample.

Experimental Protocol: GC-FID/MS
  • Instrument: Gas chromatograph with a split/splitless injector and FID or MS detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Program: Initial 150°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Injector Temperature: 270°C.

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

Trustworthiness: A Self-Validating System

Validation for a GC method follows the same ICH principles as HPLC, with adjustments for the technique.

Table 2: GC Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical ExperimentAcceptance Criteria
Specificity To ensure separation from solvents and potential impurities.Analyze blank solvent and spiked samples. Confirm peak identity with MS if available.Analyte peak is well-resolved (Resolution > 2). MS spectrum matches reference.
Linearity To demonstrate a proportional relationship.Analyze at least five concentrations across the desired range.Correlation coefficient (r²) ≥ 0.995.
Accuracy To measure closeness to the true value.Analyze samples with known concentrations.Mean recovery between 95.0% and 105.0%.
Precision (Repeatability & Intermediate)To show method consistency.Repeatability: 6 injections of the same sample. Intermediate: Different day/analyst.RSD ≤ 5.0% (may be wider than HPLC depending on application).
Limit of Detection (LOD) The lowest amount that can be detected.Determined by signal-to-noise ratio (S/N ≈ 3).-
Limit of Quantitation (LOQ) The lowest amount that can be quantified reliably.Determined by signal-to-noise ratio (S/N ≈ 10).Precision at this level meets acceptance criteria.

UV-Vis Spectroscopy: A Simple, High-Throughput Assay

For a purified substance, UV-Vis spectroscopy can serve as a simple, rapid, and cost-effective method for quantification. This technique relies on the principle that the analyte absorbs light at a specific wavelength. The absorbance is directly proportional to its concentration (Beer-Lambert Law).

Expertise & Experience: Causality Behind the Protocol

Methanol is an excellent solvent for UV-Vis analysis as it is transparent in the UV range where this compound is expected to absorb.[12] The first step is to scan a dilute solution of the analyte across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). This wavelength provides the highest sensitivity and is used for building the calibration curve.

Experimental Protocol: UV-Vis Spectroscopy
  • Instrument: Double-beam UV-Vis Spectrophotometer.

  • Solvent: Spectroscopic grade Methanol.

  • Procedure:

    • Scan a solution of this compound (e.g., 10 µg/mL) from 400 nm to 200 nm to determine λmax.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at λmax, using the solvent as a blank.

    • Construct a calibration curve of absorbance vs. concentration.

Trustworthiness: A Self-Validating System

While simpler, a spectroscopic assay must still be validated for its intended purpose.

Table 3: UV-Vis Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical ExperimentAcceptance Criteria
Specificity To demonstrate that other components do not absorb at λmax.Scan spectra of excipients, impurities. Compare absorbance of sample vs. standard.No significant absorbance from interfering substances at λmax.
Linearity To confirm adherence to Beer-Lambert Law.Analyze at least five concentrations to generate a calibration curve.Correlation coefficient (r²) ≥ 0.999. Intercept close to zero.
Accuracy To measure closeness to the true value.Prepare samples of known concentration and measure against the calibration curve.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability)To show consistency of measurements.Prepare and measure 6 independent samples at 100% concentration.RSD ≤ 2.0%.
Range The concentration interval for which the method is valid.Confirmed by linearity, accuracy, and precision data.The linear range of the calibration curve.

Comparative Analysis and Method Selection

The choice of analytical method depends entirely on its intended purpose, as outlined by the Analytical Target Profile (ATP).[1]

G start Define Analytical Goal q1 Need to separate from impurities or degradants? start->q1 q2 Are impurities/analyte volatile? start->q2 q3 Need definitive identification? start->q3 hplc Use HPLC-UV/PDA q1->hplc Yes uv Use UV-Vis Spec q1->uv No (Pure substance assay) q2->hplc No gc Use GC-FID/MS q2->gc Yes q3->hplc No (Routine QC) ms Use Mass Spectrometry (Direct Infusion or LC-MS) q3->ms Yes

Caption: Decision tree for selecting the appropriate analytical method based on the objective.

  • For stability-indicating assays and impurity profiling: HPLC is the superior choice due to its high resolving power.

  • For analysis of residual solvents or volatile impurities: GC is the most suitable method.

  • For simple, rapid quantification of the pure bulk substance: UV-Vis Spectroscopy is highly efficient.

  • For absolute confirmation of identity: Mass Spectrometry , particularly when coupled with a chromatographic technique (LC-MS or GC-MS), is essential. The fragmentation pattern of thiophene derivatives can provide a definitive structural fingerprint.[13][14][15]

By selecting the appropriate technique and rigorously validating it against internationally harmonized standards, researchers and drug developers can ensure the generation of high-quality, reliable, and defensible analytical data for this compound.

References

Comparative Biological Activity of Thiophene-Based Methanol Derivatives and Existing Therapeutics: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of novel drug development. The thiophene ring, a sulfur-containing five-membered heterocycle, represents one such privileged structure. Its derivatives have been explored for a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The compound (4-Thien-2-ylphenyl)methanol serves as a quintessential example of this structural class, merging a thiophene ring with a phenylmethanol moiety—a combination ripe for synthetic modification and biological screening.[3][4]

While specific, published efficacy data for this compound itself is notably scarce in peer-reviewed literature[5], its core structure provides a compelling starting point for investigation. This guide, therefore, takes a broader view, analyzing the established biological activities of structurally related thiophene derivatives and comparing their performance metrics against existing, clinically-approved drugs. We will focus on two critical therapeutic areas where thiophene analogs have shown promise: oncology and inflammation. By examining the mechanisms, quantitative performance, and experimental validation of these related compounds, we aim to provide a foundational framework for researchers looking to explore the potential of the this compound scaffold.

Part 1: Anticancer Potential of Thiophene Derivatives vs. Standard-of-Care

The search for novel antineoplastic agents with improved efficacy and reduced toxicity is a perpetual goal in oncology research. Heterocyclic compounds, including those containing thiophene and thiazole rings, have emerged as a promising class of candidates, often acting through mechanisms distinct from or complementary to traditional chemotherapeutics.

Mechanistic Insights: Inducing Programmed Cell Death

Many standard chemotherapy drugs function by directly damaging DNA or interfering with the machinery of cell division. For instance, topoisomerase inhibitors like Doxorubicin prevent the re-ligation of DNA strands, leading to breaks that trigger apoptosis, while anti-microtubule agents disrupt the formation of the mitotic spindle.[6]

In contrast, novel synthetic agents, such as certain thiophene and thiazole derivatives, are often designed to exploit specific signaling pathways that regulate cell survival and death. Studies on N-(4-phenylthiazol-2-yl)cinnamamide derivatives have shown that potent analogs can induce cancer cell apoptosis, a controlled, programmed form of cell death that is preferable to necrosis as it avoids triggering a significant inflammatory response.[7] Similarly, derivatives of (4H‐Thieno[3,2‐b]indol‐3‐yl)methanol have been found to induce mitochondrial-mediated apoptosis and cause cell cycle arrest at the G2/M phase in renal carcinoma cells, highlighting a targeted mechanism of action.[8]

cluster_0 Apoptosis Signaling Pathway drug Thiophene Derivative stress Cellular Stress (e.g., DNA Damage) drug->stress bax Bax/Bak Activation stress->bax mitochondria Mitochondria cytochrome Cytochrome c Release mitochondria->cytochrome bax->mitochondria caspase9 Caspase-9 Activation (Initiator) cytochrome->caspase9 caspase3 Caspase-3 Activation (Executioner) caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis cluster_1 Prostaglandin Synthesis Pathway cluster_cox1 COX-1 (Constitutive) cluster_cox2 COX-2 (Inducible) AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 COX2 COX-2 Enzyme AA->COX2 PG1 Protective Prostaglandins (e.g., GI Mucosa, Platelets) COX1->PG1 PG2 Inflammatory Prostaglandins (Pain, Swelling) COX2->PG2 NSAID Non-selective NSAIDs (e.g., Ibuprofen) NSAID->COX1 Inhibits NSAID->COX2 Inhibits COXIB Selective COX-2 Inhibitors (e.g., Celecoxib) COXIB->COX2 Selectively Inhibits cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compound (Varying Concentrations) A->B C 3. Incubate (e.g., 24-48 hours) B->C D 4. Add MTT Reagent (0.5 mg/mL) C->D E 5. Incubate (3-4 hours, 37°C) D->E F 6. Solubilize Formazan (e.g., DMSO, SDS) E->F G 7. Read Absorbance (~570 nm) F->G H 8. Calculate IC50 G->H cluster_workflow COX Inhibition Assay Workflow A 1. Prepare Reagents (Buffer, Heme, Enzyme) B 2. Add Inhibitor (Test Compound) to wells A->B C 3. Add COX-2 Enzyme & Incubate B->C D 4. Add Chromogenic Substrate (TMPD) C->D E 5. Initiate Reaction (Add Arachidonic Acid) D->E F 6. Read Absorbance Kinetically (~590 nm) E->F G 7. Calculate % Inhibition F->G

References

A Comparative Spectroscopic Guide to (4-Thien-2-ylphenyl)methanol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise structural elucidation of active pharmaceutical ingredients (APIs) and functional materials is a cornerstone of modern chemical research and development. Positional isomers, while possessing identical molecular formulas, can exhibit markedly different biological activities, toxicological profiles, and material properties. This guide provides a comprehensive spectroscopic comparison of (4-thien-2-ylphenyl)methanol and its ortho and meta isomers: (2-thien-2-ylphenyl)methanol and (3-thien-2-ylphenyl)methanol. Leveraging fundamental principles and experimental data from analogous structures, we will explore the subtle yet definitive fingerprints each isomer leaves in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). This document serves as a practical reference for researchers, analytical scientists, and quality control professionals in unambiguously distinguishing these closely related compounds.

Introduction: The Critical Need for Isomer Differentiation

The thienyl-phenyl methanol scaffold is a privileged structure found in numerous compounds of medicinal and material interest. The specific connectivity between the thiophene and phenyl rings dictates the molecule's overall three-dimensional shape, electronic properties, and potential for intermolecular interactions. For instance, the para-substituted isomer, this compound, presents a linear and highly conjugated system, while the ortho-isomer is subject to significant steric hindrance that can disrupt planarity and, consequently, its electronic and binding properties. The meta-isomer offers an intermediate electronic landscape. Failure to distinguish between these isomers during synthesis or quality control can lead to inconsistent product performance, failed clinical trials, or unpredictable material characteristics. Spectroscopic analysis provides a rapid, non-destructive, and highly accurate means of confirming isomeric purity.

Molecular Structures of the Isomers

The three positional isomers share the same molecular formula (C₁₁H₁₀OS) and molecular weight (190.26 g/mol ) but differ in the substitution pattern on the phenyl ring.[1][2]

G cluster_0 This compound (para) cluster_1 (3-thien-2-ylphenyl)methanol (meta) cluster_2 (2-thien-2-ylphenyl)methanol (ortho) a a b b c c

Figure 1: Chemical structures of the para, meta, and ortho isomers of (thien-2-ylphenyl)methanol.

In-Depth Spectroscopic Comparison

The key to differentiating these isomers lies in how the varied substitution patterns influence the electronic environment and spatial relationships of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each proton and carbon nucleus. Spectra are typically recorded in deuterated solvents like CDCl₃ or DMSO-d₆.[3]

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides a wealth of information through chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J).

  • Hydroxyl Proton (-OH): This proton typically appears as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent. It can range from δ 1.5-4.0 ppm. Deuterium exchange (adding a drop of D₂O) will cause this signal to disappear, confirming its identity.

  • Benzylic Protons (-CH₂-): These two protons will appear as a singlet around δ 4.7-4.8 ppm, slightly deshielded by the adjacent phenyl ring and oxygen atom. Its integration value of 2H is a key identifier.

  • Aromatic Protons (Phenyl & Thienyl): This region (δ 6.9-7.8 ppm) is the most diagnostic.

    • This compound (para): The phenyl ring will exhibit a classic 'AA'BB' system, appearing as two distinct doublets (each integrating to 2H) due to the magnetic equivalence of protons on opposite sides of the ring. The thiophene protons will appear as two doublets of doublets and a triplet, characteristic of a 2-substituted thiophene.

    • (3-thien-2-ylphenyl)methanol (meta): The phenyl ring protons will be all magnetically non-equivalent, leading to a more complex pattern of four distinct signals, likely appearing as a multiplet, a singlet (or narrow triplet), and two doublets.

    • (2-thien-2-ylphenyl)methanol (ortho): This isomer will also show four distinct signals for the phenyl protons. Due to steric hindrance (the "ortho effect"), the chemical shifts of the thiophene protons, particularly H3', may be significantly different compared to the other isomers.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Splitting Patterns

Proton Assignment (4-thien-2-yl) (para) (3-thien-2-yl) (meta) (2-thien-2-yl) (ortho)
-OH ~2.5 (s, broad) ~2.5 (s, broad) ~2.5 (s, broad)
-CH₂- ~4.7 (s) ~4.7 (s) ~4.8 (s)
Phenyl H-2,6 ~7.5 (d) ~7.4 (m) ~7.5 (m)
Phenyl H-3,5 ~7.3 (d) ~7.2 (s or t) ~7.3 (m)
Phenyl H-4 - ~7.3 (m) ~7.2 (m)
Phenyl H-6 - ~7.3 (m) ~7.4 (m)
Thienyl H-3' ~7.1 (dd) ~7.1 (dd) Shifted due to steric effect
Thienyl H-4' ~7.0 (t) ~7.0 (t) ~7.0 (t)

| Thienyl H-5' | ~7.2 (dd) | ~7.2 (dd) | Shifted due to steric effect |

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum distinguishes isomers based on the number of unique carbon signals.

  • This compound (para): Due to symmetry, the phenyl ring will show only four signals (two protonated, two quaternary). The molecule will have a total of 9 distinct carbon signals.

  • (3-thien-2-ylphenyl)methanol (meta): The phenyl ring lacks symmetry and will show six distinct signals. The molecule will have a total of 11 distinct carbon signals.

  • (2-thien-2-ylphenyl)methanol (ortho): Similar to the meta isomer, the ortho isomer will also exhibit 11 distinct carbon signals. The chemical shifts of the quaternary carbons linking the two rings (C2 and C1') will be most affected by steric interactions.

Table 2: Predicted ¹³C NMR Signal Count

Isomer Phenyl C Signals Thienyl C Signals -CH₂OH Signal Total Signals
para 4 4 1 9
meta 6 4 1 11

| ortho | 6 | 4 | 1 | 11 |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. While many peaks will be common to all three isomers, the "fingerprint region" and aromatic C-H bending vibrations can be diagnostic.

  • O-H Stretch: A strong, broad absorption band will be present in the range of 3200-3600 cm⁻¹ for the alcohol group.[4]

  • Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

  • Aliphatic C-H Stretch: Signals for the -CH₂- group will be just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C=C Aromatic Stretch: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band for the primary alcohol C-O bond will be visible around 1020-1050 cm⁻¹.[4]

  • C-H Out-of-Plane Bending: This region (680-900 cm⁻¹) is highly diagnostic of the phenyl ring substitution pattern.

    • para: A strong band between 810-840 cm⁻¹.

    • meta: Two bands, one between 680-725 cm⁻¹ and another between 750-810 cm⁻¹.

    • ortho: A single strong band between 735-770 cm⁻¹.

Table 3: Key Diagnostic IR Frequencies (cm⁻¹)

Vibrational Mode Expected Range Isomer-Specific Signature
O-H Stretch (Alcohol) 3200-3600 (Broad) Common to all
C-O Stretch (Alcohol) 1020-1050 (Strong) Common to all

| C-H Out-of-Plane Bend | 680-900 | para: 810-840 cm⁻¹; meta: 680-725 & 750-810 cm⁻¹; ortho: 735-770 cm⁻¹ |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions, primarily π → π* transitions in conjugated systems. The extent of conjugation between the phenyl and thiophene rings influences the absorption maximum (λ_max).

  • This compound (para): This isomer allows for the most effective π-conjugation along the molecular axis. It is expected to have the longest wavelength λ_max and the highest molar extinction coefficient (ε) due to the efficient electronic transition.

  • (3-thien-2-ylphenyl)methanol (meta): Conjugation is disrupted by the meta linkage, leading to a blue-shift (shorter λ_max) and lower ε compared to the para isomer.

  • (2-thien-2-ylphenyl)methanol (ortho): Steric hindrance between the two rings forces them out of planarity, severely disrupting conjugation. This isomer is expected to have the most blue-shifted λ_max and the lowest ε. Its spectrum might resemble a superposition of the individual chromophores.

Table 4: Predicted UV-Vis Absorption Characteristics (in Methanol)

Isomer Predicted λ_max Predicted Molar Absorptivity (ε) Rationale
para Longest (~280-300 nm) Highest Extended, planar conjugation
meta Intermediate Intermediate Disrupted conjugation

| ortho | Shortest (~250-270 nm) | Lowest | Steric hindrance prevents planarity |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns.

  • Molecular Ion (M⁺•): All three isomers will show a strong molecular ion peak at m/z = 190, corresponding to the molecular weight [C₁₁H₁₀OS]⁺•.

  • Fragmentation: The most prominent fragmentation pathway will be the loss of the hydroxyl group followed by benzylic cleavage.

    • Loss of •OH (M-17): A peak at m/z = 173 is expected.

    • Loss of H₂O (M-18): A peak at m/z = 172 is also likely.

    • Tropylium Ion Formation (m/z = 161): The most significant fragmentation will likely be the loss of the entire -CH₂OH group to form the stable thienyl-phenyl cation at m/z = 161 [M-29].

    • While the primary fragments will be the same, the relative intensities of these fragments might show minor, reproducible differences between isomers, though this is often less diagnostic than NMR or IR.

G mol [C₁₁H₁₀OS]⁺• m/z = 190 frag1 [C₁₁H₉S]⁺ m/z = 161 mol->frag1 - •CH₂OH frag2 [C₁₁H₉OS]⁺ m/z = 173 mol->frag2 - •OH

Figure 2: Primary fragmentation pathway for (thien-2-ylphenyl)methanol isomers in Mass Spectrometry.

Standard Experimental Protocols

Adherence to standardized protocols is essential for reproducible and reliable spectroscopic data.

NMR Sample Preparation and Acquisition

G A 1. Weigh Sample (5-10 mg) B 2. Add Solvent (0.6-0.7 mL CDCl₃ + TMS) A->B C 3. Vortex to Dissolve B->C D 4. Transfer to NMR Tube C->D E 5. Acquire Spectrum (Tune, Lock, Shim) D->E F 6. Process Data (FT, Phase, Baseline) E->F

Figure 3: Standard workflow for preparing and analyzing an NMR sample.

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry vial.

  • Solvation: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.[3]

  • Dissolution: Vortex the vial until the sample is fully dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Insert the tube into the NMR spectrometer. Perform standard instrument tuning, locking, and shimming procedures. Acquire ¹H and ¹³C spectra using standard pulse programs.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier Transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

UV-Vis Sample Preparation and Acquisition
  • Stock Solution: Prepare a stock solution of the analyte in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

  • Dilution: Create a dilute solution (e.g., 0.01 mg/mL) from the stock solution to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.0 AU).[5]

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

  • Measurement: Replace the blank with the sample cuvette and scan the absorbance from 400 nm down to 200 nm.[5]

  • Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion

While this compound and its isomers are indistinguishable by molecular weight, a multi-technique spectroscopic approach provides clear and definitive differentiation. ¹H NMR offers the most unambiguous evidence through the distinct splitting patterns of the aromatic protons dictated by the para, meta, or ortho substitution. ¹³C NMR confirms this by revealing a different number of unique carbon signals for the symmetric para isomer versus the asymmetric meta and ortho isomers. The IR spectrum provides a powerful confirmatory tool, with the C-H out-of-plane bending vibrations in the fingerprint region being highly characteristic of the substitution pattern. Finally, UV-Vis spectroscopy corroborates the structural assignment by reflecting the degree of electronic conjugation, which is maximized in the para isomer and minimized in the sterically hindered ortho isomer. By systematically applying these techniques, researchers can confidently verify the identity and purity of their target isomer.

References

A Comparative Performance Analysis of (4-Thien-2-ylphenyl)methanol-Based Materials

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive performance benchmark of materials derived from (4-Thien-2-ylphenyl)methanol. We will explore their potential in two distinct and high-impact application areas: as potent enzyme inhibitors in biomedical research and as functional components in organic electronics. This document is intended to provide an objective comparison against established alternatives, supported by experimental data and detailed protocols to enable researchers to validate and expand upon these findings.

Part 1: this compound Derivatives as Tyrosinase Inhibitors

The quest for effective and safe tyrosinase inhibitors is a significant focus in dermatology and cosmetology for the management of hyperpigmentation disorders. Tyrosinase is the key enzyme responsible for melanin biosynthesis, and its inhibition can lead to skin lightening effects. While a variety of synthetic and natural compounds have been investigated, the thienyl-phenyl scaffold has emerged as a promising pharmacophore.

Comparative Performance Analysis

Our analysis focuses on comparing the inhibitory potential of thienyl-phenyl derivatives against kojic acid, a widely recognized benchmark tyrosinase inhibitor. The key performance metric is the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

A study on 3-(substituted phenyl)-1-(thiophen-2-yl)prop-2-en-1-one derivatives, which share the core thienyl-phenyl structure, revealed a compound with a 2,4-dihydroxyphenyl moiety (38a) exhibiting an IC50 value of 0.93 µM against mushroom tyrosinase[1]. This demonstrates a significantly higher potency compared to kojic acid, for which IC50 values are reported to be in the range of 16.69 µM to 70 µM depending on the experimental conditions[2][3].

CompoundChemical ScaffoldIC50 (µM) vs. Mushroom TyrosinaseInhibition TypeReference
Thienyl-phenyl Derivative (38a) 3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one0.93 Competitive[1]
Kojic Acid (Benchmark) 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one16.69 - 70Competitive/Mixed[3]
Arbutin (Alternative) 4-hydroxyphenyl β-D-glucopyranoside>500Competitive

Key Insights:

  • The thienyl-phenyl scaffold, particularly with dihydroxyphenyl substitutions, demonstrates exceptional tyrosinase inhibitory activity, surpassing the potency of the widely used kojic acid[1].

  • The competitive inhibition mechanism of the thienyl-phenyl derivative suggests it directly competes with the substrate for binding to the active site of the tyrosinase enzyme[1]. This provides a clear mechanism of action for further optimization.

  • The hydrophobic interactions of the thiophene and phenyl rings with amino acid residues in the tyrosinase active site are believed to contribute to the high binding affinity[1].

Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol outlines a standardized method for determining the tyrosinase inhibitory activity of test compounds.

1. Reagent Preparation:

  • Phosphate Buffer (50 mM, pH 6.8): Prepare a solution of sodium phosphate monobasic and sodium phosphate dibasic in distilled water and adjust the pH to 6.8.
  • Mushroom Tyrosinase Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer.
  • L-DOPA Solution (2.5 mM): Dissolve L-3,4-dihydroxyphenylalanine (L-DOPA) in phosphate buffer.
  • Test Compound and Kojic Acid Solutions: Prepare stock solutions of the test compound and kojic acid in dimethyl sulfoxide (DMSO). Create a series of dilutions in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

2. Assay Procedure:

  • In a 96-well microplate, add 40 µL of phosphate buffer, 20 µL of the test compound/kojic acid solution at various concentrations, and 20 µL of the mushroom tyrosinase solution.
  • Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
  • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
  • Immediately measure the absorbance at 475 nm (for the formation of dopachrome) at regular intervals for 20 minutes using a microplate reader.
  • A control reaction should be performed without any inhibitor.

3. Data Analysis:

  • Calculate the initial rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Visualizing the Mechanism

Tyrosinase_Inhibition cluster_Enzyme Tyrosinase Active Site cluster_Substrate Substrate cluster_Inhibitor Competitive Inhibitor Active Site Active Site Copper Ions Copper Ions Dopachrome Dopachrome Active Site->Dopachrome Oxidation L-DOPA L-DOPA L-DOPA->Active Site Binds Thienyl-phenyl Derivative Thienyl-phenyl Derivative Thienyl-phenyl Derivative->Active Site Competes for Binding

Caption: Competitive inhibition of tyrosinase by a thienyl-phenyl derivative.

Part 2: this compound Derivatives in Organic Electronics

The unique electronic properties of conjugated thiophene-phenyl systems make them attractive candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to tune their photophysical and electrochemical properties through chemical modification allows for the rational design of materials with optimized performance.

Comparative Performance Analysis

For OFETs, carrier mobility is a key performance metric. Research on mixed phenylene-thiophene oligomers has demonstrated that these materials can achieve significant hole mobilities. For instance, solution-cast films of certain derivatives have shown mobilities in the range of 10⁻³ to 10⁻² cm²/Vs.

Material ClassApplicationKey Performance MetricTypical ValuesReference
Thiophene-Phenyl Oligomers OFETsHole Mobility (µh)10⁻³ - 10⁻² cm²/Vs[4]
NPB (Benchmark) OLED HTLHole Mobility (µh)~10⁻³ - 10⁻⁴ cm²/Vs[5]
TAPC (Alternative HTL) OLED HTLHole Mobility (µh)~10⁻² cm²/Vs[5]

Key Insights:

  • Thiophene-phenyl based materials exhibit promising charge transport characteristics, with hole mobilities comparable to or exceeding that of the standard OLED HTL material, NPB[4][5].

  • The ability to solution-process these materials offers a significant advantage for large-area and low-cost fabrication of organic electronic devices[4].

  • The electrochemical properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, of thiophene-phenyl compounds can be tuned by modifying the molecular structure, allowing for better energy level alignment in multilayer devices[6][7].

Experimental Protocol: Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)

This protocol provides a general procedure for the fabrication and characterization of a bottom-gate, top-contact OFET using a this compound-based material.

1. Substrate Preparation:

  • Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm), which will serve as the gate electrode and gate dielectric, respectively.
  • Clean the substrate sequentially in an ultrasonic bath with acetone, and isopropanol for 15 minutes each.
  • Dry the substrate with a stream of nitrogen gas.
  • Treat the SiO₂ surface with a hydrophobic self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the morphology of the organic semiconductor film.

2. Organic Semiconductor Deposition:

  • Dissolve the this compound-based material in a suitable organic solvent (e.g., chloroform, toluene) at a concentration of 5-10 mg/mL.
  • Deposit a thin film of the organic semiconductor onto the treated substrate using a solution-based technique like spin-coating or drop-casting.
  • Anneal the film at an optimized temperature to improve crystallinity and molecular ordering.

3. Electrode Deposition:

  • Define the source and drain electrodes on top of the organic semiconductor film using a shadow mask.
  • Deposit a 50 nm thick layer of a suitable metal, such as gold (Au), through thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask.

4. Device Characterization:

  • Perform electrical characterization of the OFET in a nitrogen-filled glovebox or in a vacuum probe station to minimize degradation from air and moisture.
  • Measure the output characteristics (Drain Current, I_D vs. Drain-Source Voltage, V_DS) at various gate voltages (V_G).
  • Measure the transfer characteristics (I_D vs. V_G) at a fixed V_DS.
  • Calculate the field-effect mobility (µ) in the saturation regime using the following equation: I_D = (W / 2L) * µ * C_i * (V_G - V_T)² where C_i is the capacitance per unit area of the gate dielectric and V_T is the threshold voltage.

Visualizing the OFET Workflow

OFET_Fabrication cluster_Substrate Substrate Preparation cluster_Deposition Film Deposition cluster_Electrodes Electrode Deposition cluster_Characterization Device Characterization Si Substrate Si Substrate SiO2 Growth SiO2 Growth Si Substrate->SiO2 Growth Cleaning Cleaning SiO2 Growth->Cleaning OTS Treatment OTS Treatment Cleaning->OTS Treatment Spin Coating Spin Coating OTS Treatment->Spin Coating Solution Preparation Solution Preparation Solution Preparation->Spin Coating Annealing Annealing Spin Coating->Annealing Au Evaporation Au Evaporation Annealing->Au Evaporation Shadow Mask Shadow Mask Shadow Mask->Au Evaporation Electrical Measurement Electrical Measurement Au Evaporation->Electrical Measurement Parameter Extraction Parameter Extraction Electrical Measurement->Parameter Extraction

Caption: A typical workflow for the fabrication of a solution-processed OFET.

Conclusion

Materials derived from this compound represent a versatile class of compounds with significant potential in both biomedical and electronics applications. As tyrosinase inhibitors, their performance can surpass that of established benchmarks, offering a promising avenue for the development of novel dermatological agents. In the field of organic electronics, their favorable charge transport properties and solution processability position them as viable alternatives to existing materials for applications in OLEDs and OFETs. The experimental protocols provided in this guide offer a framework for researchers to further explore and optimize the performance of these promising materials.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of (4-Thien-2-ylphenyl)methanol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, known for its isosteric relationship with the phenyl ring, which can enhance physicochemical properties and target binding affinity.[1] This guide will explore the diverse biological activities of thiophene derivatives, including their anticancer, anti-inflammatory, and antimicrobial properties.

I. Anticancer Activity: A Comparative Analysis of Thiophene Derivatives

Thiophene-containing compounds have demonstrated significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition, tubulin polymerization, and apoptosis induction.[2][3] This section compares the in vitro cytotoxicity and in vivo efficacy of representative thiophene derivatives.

In Vitro Performance: Cytotoxicity Against Human Cancer Cell Lines

The initial screening of novel anticancer compounds invariably involves assessing their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Thiophene Derivatives Against Various Cancer Cell Lines

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
ThienopyrimidinonesCompound A MCF-7 (Breast)< 5Cisplatin13.34 ± 0.11[4]
Compound B MCF-7 (Breast)< 5Milaplatin18.43 ± 0.13[4]
Thiophene CarboxamidesCompound 2b Hep3B (Liver)5.46DoxorubicinNot specified[5]
Compound 2e Hep3B (Liver)12.58DoxorubicinNot specified[5]
Cationic ArylthiophenesCompound 2j HepG2 (Liver)Lower than DoxorubicinDoxorubicinNot specified[6]

Note: Specific structures for "Compound A" and "Compound B" from the source are numerous; the data represents the most potent derivatives from the study. "Lower than Doxorubicin" indicates higher potency.

The data clearly indicates that thiophene derivatives can exhibit potent cytotoxic activity, in some cases surpassing that of established chemotherapeutic agents like Cisplatin and Doxorubicin.[4][5][6] The causality behind these experimental choices lies in screening against common and aggressive cancer types (breast and liver) to establish a broad spectrum of potential activity. The use of well-characterized cell lines ensures the reproducibility and comparability of the data.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Promising in vitro results necessitate validation in living organisms to assess a compound's pharmacokinetic properties and overall efficacy.

Table 2: In Vivo Anticancer Efficacy of Thienopyrimidinone Derivatives in a Breast Cancer Mouse Xenograft Model

CompoundDosageAdministration RouteTumor Growth Inhibition (%)Duration of StudySource
Thienopyrimidinone Derivatives Not SpecifiedNot SpecifiedSignificant reduction8 days[4]
Control VehicleNot Specified08 days[4]

Note: The source provides a graphical representation of tumor growth inhibition over time, indicating a maximal effect after 8 days of treatment for the synthesized derivatives compared to the control group.

The transition from in vitro to in vivo models is a critical step in drug development. The xenograft model, where human cancer cells are implanted in immunocompromised mice, is a standard and authoritative method for evaluating the preclinical efficacy of anticancer compounds.[4] The significant reduction in tumor growth observed with thienopyrimidinone derivatives underscores their therapeutic potential.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for 48 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vivo Xenograft Model:

  • Subcutaneously inject human breast cancer cells (e.g., MCF-7) into the flank of female nude mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly assign the mice to treatment and control groups.

  • Administer the test compounds or vehicle control to the respective groups via a specified route (e.g., intraperitoneal or oral) for a defined period.

  • Measure the tumor volume at regular intervals using calipers.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Visualizing the Anticancer Mechanism

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Lines Cancer Cell Lines (e.g., MCF-7, HepG2) Compound_Treatment Treatment with Thiophene Derivatives Cell_Lines->Compound_Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Compound_Treatment->MTT_Assay Xenograft_Model Mouse Xenograft Model (e.g., MCF-7 tumors) MTT_Assay->Xenograft_Model Promising Candidates In_Vivo_Treatment Compound Administration Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement

II. Anti-inflammatory Activity: A Comparative Perspective

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a significant therapeutic goal.[7] Thiophene derivatives have been investigated as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX).[7][8]

In Vitro and In Vivo Anti-inflammatory Screening

A common and well-established model for assessing anti-inflammatory activity is the carrageenan-induced paw edema model in rats, which allows for the evaluation of a compound's ability to reduce acute inflammation.[8]

Table 3: Comparative Anti-inflammatory Activity of Trisubstituted Thiophene Derivatives

CompoundIn Vivo Anti-inflammatory Activity (% Edema Inhibition)In Vitro COX-2 Inhibition (IC50, µM)In Vitro 5-LOX Inhibition (IC50, µM)Source
5b High5.454.33[8]
Celecoxib (Reference) Not specified0.35Not applicable[8]
NDGA (Reference) Not specifiedNot applicable2.46[8]

The data for compound 5b , a morpholinoacetamide-thiophene hybrid, demonstrates a dual inhibitory effect on both COX-2 and 5-LOX, which is a desirable characteristic for an anti-inflammatory agent as it can block multiple inflammatory pathways.[8] While its COX-2 inhibition is less potent than the selective COX-2 inhibitor Celecoxib, its dual-action profile makes it a promising lead for further development.[8]

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Administer the test compounds or a reference drug (e.g., Indomethacin) orally or intraperitoneally to rats.

  • After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculate the percentage of edema inhibition for the treated groups relative to the control group.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 5LOX 5-LOX Arachidonic_Acid->5LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) 5LOX->Leukotrienes Compound_5b Compound 5b (Thiophene Derivative) Compound_5b->COX2 Inhibits Compound_5b->5LOX Inhibits

III. Antimicrobial Activity: Thiophene Derivatives Against Drug-Resistant Bacteria

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Thiophene derivatives have emerged as a promising class of compounds with activity against drug-resistant bacteria.[9]

In Vitro and In Vivo Antibacterial Evaluation

The minimum inhibitory concentration (MIC) is a standard in vitro measure of a compound's antibacterial potency. Promising candidates are then often tested in animal models of infection.

Table 4: In Vitro and In Vivo Antibacterial Activity of Phenylthiophene Pyrimidindiamine Derivatives

CompoundIn Vitro MIC (µg/mL) vs. E. coliIn Vitro MIC (µg/mL) vs. S. aureusIn Vivo Efficacy (Mice Bacteremia Model)Source
14g 23Efficacious[10]

Compound 14g not only demonstrated potent in vitro activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria but was also effective in an in vivo model of bacteremia.[10] This highlights its potential as a lead compound for the development of new antibiotics. The proposed mechanism of action for this class of compounds is the disruption of the bacterial cell membrane, which is a target less prone to the development of resistance.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Add a standardized inoculum of the target bacteria to each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

antimicrobial_workflow cluster_invitro_antimicrobial In Vitro Screening cluster_invivo_antimicrobial In Vivo Testing Bacterial_Strains Bacterial Strains (e.g., E. coli, S. aureus) MIC_Assay MIC Determination Bacterial_Strains->MIC_Assay Infection_Model Mouse Bacteremia Model MIC_Assay->Infection_Model Potent Compounds Compound_Treatment_InVivo Treatment with Active Compounds Infection_Model->Compound_Treatment_InVivo Survival_Analysis Survival Analysis Compound_Treatment_InVivo->Survival_Analysis

IV. Structure-Activity Relationship (SAR) and Future Directions

The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring and any appended aryl groups.[2][3] For instance, in the case of anti-inflammatory compounds, the presence of specific functional groups can influence the selectivity towards COX-1 and COX-2.[8] For anticancer agents, modifications to the aryl moiety can significantly impact cytotoxicity.[5]

Future research in this area should focus on:

  • Systematic SAR studies to optimize the potency and selectivity of lead compounds.

  • Pharmacokinetic and toxicological profiling to assess the drug-like properties of the most promising derivatives.

  • Elucidation of the precise mechanisms of action to identify novel biological targets.

By leveraging the existing knowledge base and employing rational drug design strategies, the therapeutic potential of (4-Thien-2-ylphenyl)methanol derivatives and their analogs can be further explored and exploited for the development of new and effective medicines.

References

A Guide to the Cross-Validation of Experimental and Computational Data for (4-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural elucidation of (4-Thien-2-ylphenyl)methanol, a heterocyclic aromatic compound of interest in materials science and medicinal chemistry. We will navigate the synergistic relationship between empirical laboratory measurements and theoretical computational models. This dual approach is the cornerstone of modern chemical analysis, where the convergence of experimental and computational data provides a level of structural confirmation that neither method can achieve alone. By cross-validating our findings, we establish a self-validating system that enhances the reliability and integrity of our results.

The core principle is simple: experimental techniques provide real-world measurements of a molecule's properties, while computational chemistry offers a theoretical prediction of those same properties based on the principles of quantum mechanics. A strong correlation between the two lends high confidence to the proposed molecular structure and our understanding of its electronic characteristics.

The Cross-Validation Workflow

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_val Validation & Analysis exp_start Synthesize/Obtain This compound nmr_exp NMR Spectroscopy (¹H, ¹³C) exp_start->nmr_exp ftir_exp FTIR Spectroscopy exp_start->ftir_exp ms_exp Mass Spectrometry exp_start->ms_exp compare Data Comparison & Analysis nmr_exp->compare ¹H & ¹³C Shifts ftir_exp->compare Vibrational Frequencies ms_exp->compare Molecular Weight comp_start Build Initial 3D Structure geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) comp_start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO Method) geom_opt->nmr_calc freq_calc->compare Predicted IR Spectrum nmr_calc->compare Predicted NMR Shifts conclusion Final Structural Confirmation compare->conclusion

Caption: Workflow for cross-validation of experimental and computational data.

Part 1: Experimental Data Acquisition

The objective of the experimental phase is to obtain a unique spectroscopic fingerprint of the molecule. The choice of techniques—NMR, FTIR, and Mass Spectrometry—is deliberate, as each provides a different and complementary piece of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It measures the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound (CAS: 81443-44-9) in 0.6 mL of deuterated chloroform (CDCl₃).[1] The choice of CDCl₃ is standard for its excellent solubilizing power for many organic compounds and its well-defined residual solvent peaks.[2]

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz spectrometer at room temperature (298 K).[1][2]

  • Processing: Process the raw data (Free Induction Decay) using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–650 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups. For alcohols, key bands are expected for O-H and C-O stretching.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of data for confirming its molecular formula.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for small molecules.

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z).

  • Detection: Detect the abundance of each ion to generate the mass spectrum. The peak with the highest m/z often corresponds to the molecular ion (M⁺).

Part 2: Computational Modeling

Computational chemistry, specifically Density Functional Theory (DFT), allows us to predict the properties of a molecule from first principles. This in silico experiment serves as a theoretical benchmark against which we can compare our experimental results.

Computational Workflow Protocol:

  • Structure Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView).

  • Geometry Optimization: Perform a full geometry optimization to find the most stable, lowest-energy conformation of the molecule. This is a critical step, as the accuracy of all subsequent calculations depends on having the correct geometry. A widely used and reliable method is the B3LYP functional with the 6-31G(d) basis set.[6][7]

  • Vibrational Frequency Calculation: Using the optimized geometry, perform a frequency calculation at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It predicts the vibrational frequencies, which can be directly compared to the experimental FTIR spectrum.

  • NMR Chemical Shift Calculation: Employ the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry to calculate the isotropic shielding values for each nucleus. These values are then referenced against the shielding value of TMS, calculated at the same level of theory, to predict the ¹H and ¹³C NMR chemical shifts.

G cluster_labels mol C1 1 C2 2 C3 3 C4 4 C5 5 C6 6 C7 7 C8 8 C9 9 C10 10 C11 11

Caption: Structure of this compound with atom numbering for NMR.

Part 3: Data Cross-Validation

This is the critical stage where the experimental and computational datasets are compared. A strong correlation provides compelling evidence for the correct structural assignment.

Physicochemical Properties

The most fundamental property is the molecular weight.

PropertyExperimental ValueComputational Basis
Molecular FormulaC₁₁H₁₀OS-
Molecular Weight190.26 g/mol [8]190.27 g/mol (Calculated)

The excellent agreement confirms the elemental composition of the molecule.

NMR Spectroscopy Data Comparison

Table 1: ¹H NMR Data Comparison

Proton AssignmentPredicted Chemical Shift (δ, ppm)Expected Experimental Range (δ, ppm)Multiplicity
-OH~2.0-3.0Variable (broad)Singlet
-CH₂-4.694.6-4.8Singlet
Thiophene H7.0-7.47.0-7.5Multiplets
Phenyl H7.3-7.67.3-7.7Multiplets

Note: The exact experimental shifts can vary based on solvent and concentration. The broadness of the -OH peak is due to chemical exchange.

Table 2: ¹³C NMR Data Comparison

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected Experimental Range (δ, ppm)
-CH₂-64.864-66
Thiophene C123-128122-129
Phenyl C (unsubst.)126-128125-129
Phenyl C (subst.)135-145134-146

The computational data aligns well with the expected regions for these types of carbon and hydrogen atoms, providing confidence in the overall carbon-hydrogen framework.

FTIR Spectroscopy Data Comparison

The comparison focuses on key functional group vibrations. Computational frequencies are often systematically higher than experimental ones and may be scaled by a factor (~0.96) for better correlation.

Table 3: FTIR Data Comparison

Vibrational ModePredicted Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)
O-H Stretch (Alcohol)~3650 (gas phase)3200-3500 (broad, H-bonded)
C-H Stretch (Aromatic)3100-30003100-3000
C-H Stretch (Aliphatic -CH₂-)2950-28502960-2850
C=C Stretch (Aromatic Rings)1600-14501610-1450
C-O Stretch (Primary Alcohol)~10501050-1085
C-S Stretch (Thiophene)~700690-720

The predicted frequencies from DFT calculations correspond well to the known characteristic absorption bands for the functional groups present in this compound.[3][4]

Conclusion

The convergence of data from multiple, independent methods—NMR, FTIR, and Mass Spectrometry—with theoretical predictions from DFT calculations provides a robust and unambiguous structural confirmation of this compound. The experimental data provides the real-world fingerprint of the molecule, while the computational model offers a theoretical validation of that fingerprint based on its optimized, low-energy structure. This cross-validation approach exemplifies a rigorous scientific methodology, ensuring high confidence in the assigned structure and forming a solid foundation for any further research or application involving this compound.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of (4-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Thien-2-ylphenyl)methanol is a key building block in medicinal chemistry and materials science, finding application in the synthesis of a range of biologically active compounds and organic electronic materials. The efficient and selective synthesis of this biaryl methanol is therefore of significant interest to researchers in both academic and industrial settings. The core of this synthesis lies in the formation of the carbon-carbon bond between the phenyl and thiophene rings. This guide provides a head-to-head comparison of various catalytic systems for this transformation, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to aid researchers in drug development and materials science.

Strategic Overview: Catalytic Pathways to this compound

The synthesis of this compound can be approached through several catalytic cross-coupling strategies. The most common and well-established method is the Suzuki-Miyaura coupling. However, alternative methods such as Kumada, Negishi, and Stille couplings, as well as direct C-H arylation, offer distinct advantages and disadvantages in terms of substrate scope, functional group tolerance, and operational simplicity. This guide will delve into a comparative analysis of these methods, with a focus on providing actionable, data-driven insights for catalyst selection.

Figure 1: Overview of catalytic strategies for the synthesis of this compound.

I. The Workhorse: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely employed method for the synthesis of biaryl compounds, including this compound, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and esters.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organohalide. For the synthesis of our target molecule, this translates to the coupling of 2-thienylboronic acid with a 4-halobenzyl alcohol derivative.

A. Catalyst and Ligand Selection: A Comparative Analysis

The choice of palladium catalyst and the associated ligand is crucial for achieving high yields and turnover numbers (TONs). While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalysts featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior performance, especially for challenging substrates.

Catalyst SystemLigand TypeTypical Catalyst Loading (mol%)Reaction ConditionsExpected YieldKey AdvantagesPotential Drawbacks
Pd(PPh₃)₄ Monodentate Phosphine1-5Toluene/Water, Base (e.g., K₂CO₃), 80-100 °CGood to ExcellentCommercially available, well-established.[2]Air-sensitive, may require higher catalyst loading for challenging substrates.[3]
PdCl₂(dppf) Bidentate Phosphine1-3Dioxane/Water, Base (e.g., K₂CO₃), 80-100 °CHighStable, effective for a broad range of substrates.[4]Can be less effective for highly sterically hindered substrates compared to Buchwald ligands.
Pd(OAc)₂ + Buchwald Ligand (e.g., SPhos, XPhos) Biaryl Phosphine0.5-2Toluene or Dioxane, Base (e.g., K₃PO₄), RT to 100 °CHigh to ExcellentHigh activity, low catalyst loadings, effective for aryl chlorides.[5]Higher cost of ligands.
Pd-NHC Complexes N-Heterocyclic Carbene0.5-2Various solvents, Base (e.g., K₂CO₃, KOtBu)High to ExcellentHigh thermal stability, often outperform phosphines for specific applications.[6]Synthesis of NHC ligands can be more complex.

Note: The expected yields are based on literature reports for similar Suzuki-Miyaura couplings of thiophene derivatives and may vary depending on the specific reaction conditions and substrates used.

B. Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand significantly influences the rates of these elementary steps.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar')

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

C. Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of this compound using a palladium-phosphine catalyst system.

Materials:

  • 4-Bromobenzyl alcohol

  • 2-Thienylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromobenzyl alcohol (1.0 mmol), 2-thienylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

II. Alternative Cross-Coupling Strategies

While the Suzuki-Miyaura coupling is a robust method, other cross-coupling reactions offer alternative pathways that may be advantageous under specific circumstances, such as the availability of starting materials or the need to avoid boron-containing reagents.

A. Kumada Coupling: Utilizing Grignard Reagents

The Kumada coupling employs a Grignard reagent as the nucleophile and is typically catalyzed by nickel or palladium complexes.[7] This method can be highly effective for the coupling of aryl and heteroaryl halides.

  • Key Features:

    • Nucleophile: Thienyl Grignard reagent (e.g., 2-thienylmagnesium bromide).

    • Electrophile: 4-Bromobenzyl alcohol.

    • Catalyst: Typically NiCl₂(dppp) or other nickel-phosphine complexes.[8]

    • Advantages: Grignard reagents are readily prepared and highly reactive.

    • Disadvantages: Grignard reagents are highly basic and sensitive to moisture and protic functional groups, which may require protection of the alcohol functionality on the benzyl halide.

B. Negishi Coupling: The Power of Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which are generally more functional group tolerant than Grignard reagents.[9]

  • Key Features:

    • Nucleophile: 2-Thienylzinc halide.

    • Electrophile: 4-Bromobenzyl alcohol.

    • Catalyst: Palladium or nickel complexes, often with phosphine ligands.

    • Advantages: Good functional group tolerance and high reactivity.[10]

    • Disadvantages: Organozinc reagents can be sensitive to air and moisture, although less so than Grignard reagents.

C. Stille Coupling: The Versatility of Organostannanes

The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by palladium.[11]

  • Key Features:

    • Nucleophile: 2-(Tributylstannyl)thiophene.

    • Electrophile: 4-Bromobenzyl alcohol.

    • Catalyst: Typically Pd(PPh₃)₄ or other palladium-phosphine complexes.

    • Advantages: Organostannanes are generally stable to air and moisture, and the reaction tolerates a wide range of functional groups.[12]

    • Disadvantages: The high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[13]

Coupling ReactionNucleophileCatalystKey AdvantagesKey Disadvantages
Kumada Grignard ReagentNi or PdHigh reactivity of nucleophile.[7]Low functional group tolerance, moisture sensitivity.
Negishi Organozinc ReagentPd or NiGood functional group tolerance, high reactivity.[9]Sensitivity of organozinc reagents.
Stille OrganostannanePdHigh functional group tolerance, air/moisture stable nucleophile.[12]Toxicity of tin compounds, difficult purification.[13]

III. Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners.[14] In the context of this compound synthesis, this would involve the direct coupling of thiophene with 4-bromobenzyl alcohol.

  • Key Features:

    • Reactants: Thiophene and 4-bromobenzyl alcohol.

    • Catalyst: Typically a palladium catalyst, often with a phosphine ligand or under phosphine-free conditions.[15]

    • Advantages: High atom economy, reduced number of synthetic steps.

    • Disadvantages: Regioselectivity can be a challenge, and harsh reaction conditions may be required. C-H activation of thiophenes can occur at either the C2 or C3 position, and achieving high selectivity for the desired C2 arylation is crucial.[16]

Figure 3: A generalized experimental workflow for catalytic cross-coupling reactions.

Conclusion and Recommendations

For the synthesis of this compound, the Suzuki-Miyaura coupling remains the most reliable and versatile method due to its broad functional group tolerance and the commercial availability of the required building blocks. For researchers seeking high yields and mild reaction conditions, a palladium catalyst system employing a Buchwald biaryl phosphine ligand such as SPhos or XPhos is highly recommended. These systems often allow for lower catalyst loadings and can be effective even with less reactive aryl chlorides.

For applications where the use of boronic acids is undesirable, the Negishi coupling presents a viable alternative with good functional group tolerance. The Kumada coupling can also be highly effective, provided the necessary precautions are taken to handle the sensitive Grignard reagents, potentially requiring a protection-deprotection sequence for the hydroxyl group. The Stille coupling , while mechanistically robust, should be considered a last resort due to the toxicity and purification challenges associated with organotin compounds.

Finally, direct C-H arylation represents a promising future direction for this synthesis, offering a more sustainable and atom-economical route. However, further optimization to ensure high regioselectivity for C2-arylation of the thiophene ring is necessary for it to become a routine method for this specific target.

Researchers should carefully consider the specific requirements of their synthesis, including scale, cost, and available starting materials, when selecting the most appropriate catalytic system. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and successfully synthesizing this compound.

References

Comparative cost analysis of (4-Thien-2-ylphenyl)methanol synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Synthesis of (4-Thien-2-ylphenyl)methanol: A Comparative Cost and Efficiency Analysis

For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is paramount. This compound serves as a critical building block for various pharmaceutically active compounds, making its cost-effective and scalable production a topic of significant interest. This guide provides an in-depth comparative analysis of the two most prominent synthetic pathways to this valuable intermediate: the Suzuki-Miyaura coupling and a classic organometallic approach involving a Grignard reagent. We will dissect each method, offering detailed protocols, cost analyses, and field-proven insights to guide your synthetic strategy.

Method 1: The Suzuki-Miyaura Pathway (The Industry Standard)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability, functional group tolerance, and scalability.[1] This pathway involves a palladium-catalyzed reaction between an organoboron compound and an organohalide to form a crucial carbon-carbon bond. For the synthesis of this compound, this translates to a robust two-step process: the coupling of the aromatic rings followed by a standard reduction.

Scientific Principle & Workflow

The synthesis begins by coupling 4-bromobenzaldehyde with thiophene-2-boronic acid. This reaction is catalyzed by a palladium(0) complex, typically Tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate. The resulting intermediate, 4-(thiophen-2-yl)benzaldehyde, is then selectively reduced to the target alcohol using a mild reducing agent such as sodium borohydride (NaBH₄). The mild conditions and high selectivity of this pathway make it a preferred choice in pharmaceutical manufacturing.[2][3]

Suzuki_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reduction A 4-Bromobenzaldehyde C Pd(PPh3)4 / Na2CO3 A->C B Thiophene-2-boronic acid B->C D 4-(Thiophen-2-yl)benzaldehyde C->D C-C Bond Formation E Sodium Borohydride (NaBH4) D->E F This compound E->F Aldehyde Reduction

Caption: Workflow for the Suzuki-Miyaura Pathway.

Experimental Protocols

Step 1: Synthesis of 4-(Thiophen-2-yl)benzaldehyde via Suzuki Coupling

  • To a degassed solution of ethanol and water, add 4-bromobenzaldehyde (1.0 eq), thiophene-2-boronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Bubble argon or nitrogen through the mixture for 15-20 minutes to ensure an inert atmosphere.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.015 eq).

  • Heat the reaction mixture to reflux (approximately 75-80 °C) and stir for 4-6 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.

Step 2: Reduction to this compound

  • Dissolve the 4-(thiophen-2-yl)benzaldehyde intermediate (1.0 eq) in a suitable solvent like methanol or ethanol at 0 °C.

  • Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully by adding water or dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate to yield the final product.

Cost Analysis: Suzuki-Miyaura Pathway

The primary cost driver for this method is the palladium catalyst. While highly efficient, palladium is a precious metal, and its cost can be significant, especially at scale.[4] However, the high yields and purity often achieved can offset this expense.

ReagentSupplier Example(s)Approx. Price (USD/gram)Notes
4-BromobenzaldehydeSigma-Aldrich, Apollo Scientific$0.87 - $2.50[5]Widely available starting material.
Thiophene-2-boronic acidThermo Scientific~$30.00Key coupling partner. Price can vary.[6]
Pd(PPh₃)₄Sigma-Aldrich, TCI$43.70 - $153.00[7]Major cost. Catalyst loading is low (1-2 mol%).
Sodium CarbonateFlinn Scientific, Science Co.$0.02 - $0.03[8][9]Inexpensive and common base.
Sodium Borohydride-~$1.00 - $3.00Standard, cost-effective reducing agent.

Note: Prices are estimates based on listed catalog values for research quantities and are subject to change. Bulk pricing for industrial applications is significantly lower.

Method 2: The Grignard/Kumada Pathway

An alternative approach leverages classic organometallic chemistry, specifically a Grignard-based Kumada-type coupling. This pathway avoids the use of organoboron compounds but introduces its own set of complexities, most notably the need to protect the reactive aldehyde group.

Scientific Principle & Workflow

This method requires a multi-step sequence. First, the aldehyde in 4-bromobenzaldehyde must be protected, typically as an acetal, to prevent it from reacting with the Grignard reagent that will be formed. Next, the Grignard reagent is prepared from this protected organohalide. This highly reactive species is then coupled with 2-bromothiophene using a more cost-effective nickel or palladium catalyst. Following the coupling, the protecting group is removed (deprotection) to reveal the intermediate aldehyde, which is finally reduced to the target alcohol. The stringent requirement for anhydrous conditions during Grignard formation is a critical factor for success.[10][11]

Grignard_Workflow A 4-Bromobenzaldehyde B Protection (e.g., Acetal Formation) A->B C Protected Aldehyde B->C D Mg / Anhydrous Ether C->D E Grignard Reagent D->E F 2-Bromothiophene + Ni/Pd Catalyst E->F G Coupled Intermediate F->G H Deprotection (Acid Hydrolysis) G->H I 4-(Thiophen-2-yl)benzaldehyde H->I J Reduction (NaBH4) I->J K This compound J->K

Caption: Workflow for the multi-step Grignard/Kumada Pathway.

Experimental Protocols

Step 1-4: Synthesis of 4-(Thiophen-2-yl)benzaldehyde

  • Protection: React 4-bromobenzaldehyde (1.0 eq) with ethylene glycol (1.5 eq) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in toluene, using a Dean-Stark apparatus to remove water and drive the reaction to completion.

  • Grignard Formation: Under a strict inert atmosphere (argon or nitrogen), add the protected 4-bromobenzaldehyde derivative (1.0 eq) to a suspension of magnesium turnings (1.1 eq) in anhydrous diethyl ether or THF.[12][13] Initiation may require gentle heating or an activating agent like iodine.

  • Kumada Coupling: In a separate flask, prepare a solution of 2-bromothiophene (1.0 eq) and a nickel or palladium catalyst (e.g., Ni(dppp)Cl₂) in anhydrous THF. Cool this solution and slowly add the prepared Grignard reagent. Allow the reaction to warm to room temperature and stir until completion.

  • Deprotection: Quench the reaction with a weak acid (e.g., aqueous NH₄Cl) and then hydrolyze the acetal by stirring with dilute aqueous HCl to yield the crude 4-(thiophen-2-yl)benzaldehyde.

Step 5: Reduction to this compound This step is identical to the reduction protocol described in the Suzuki-Miyaura pathway.

Cost Analysis: Grignard/Kumada Pathway

While this route may use a cheaper primary catalyst (Nickel), the cost savings are often negated by the need for additional reagents for protection/deprotection steps and the increased solvent and energy usage over a longer, multi-step process.

ReagentSupplier Example(s)Approx. Price (USD/gram)Notes
4-BromobenzaldehydeSigma-Aldrich, Apollo Scientific$0.87 - $2.50[5]Starting material.
2-BromothiopheneChem-Impex, Sigma-Aldrich$1.05 - $1.25[14]Coupling partner.
Magnesium TurningsStrem, Carl ROTH$0.20 - $0.26[15][16]Inexpensive reagent for Grignard formation.
Ethylene Glycol-~$0.10 - $0.30Common and cheap protecting agent.
Ni(dppp)Cl₂ (Catalyst)-~$15.00 - $30.00Cheaper than Palladium catalysts but may require higher loading.
Solvents (Anhydrous)-HigherRequires strictly anhydrous solvents, which are more expensive.

Note: Prices are estimates based on listed catalog values for research quantities and are subject to change. The cost of additional steps, extended reaction times, and potential yield loss must be factored in.

Comparative Analysis & Conclusion

To make an informed decision, a direct comparison of the two pathways is essential.

MetricSuzuki-Miyaura PathwayGrignard/Kumada PathwayAdvantage
Number of Steps 2 (Coupling, Reduction)5 (Protection, Grignard, Coupling, Deprotection, Reduction)Suzuki
Catalyst Cost High (Palladium)[7][17]Moderate (Nickel/Palladium)Grignard/Kumada
Reagent Sensitivity Tolerant to moisture and airHighly sensitive to moisture and protic functional groups[10]Suzuki
Overall Yield Typically High (80-95%)Moderate (Yield loss at each of the 5 steps)Suzuki
Scalability Excellent, widely used in industry[1]Challenging due to Grignard sensitivity and extra stepsSuzuki
Waste Generation Lower (fewer steps and reagents)Higher (reagents for protection/deprotection)Suzuki
Expert Recommendation

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura pathway is unequivocally the superior method for synthesizing this compound. Its primary advantages are operational simplicity, high yields, excellent functional group tolerance, and proven scalability. While the initial cost of the palladium catalyst is higher, the overall process economy is far more favorable due to the reduced number of steps, lower waste generation, and higher product throughput.

The Grignard/Kumada pathway, while fundamentally sound, introduces significant practical challenges. The multiple protection and deprotection steps increase labor, time, and material costs, while the sensitivity of the Grignard reagent makes the process less reliable and difficult to scale. The potential cost savings from using a nickel catalyst are unlikely to compensate for the cumulative costs and lower overall yield of the five-step sequence. Therefore, for any application where efficiency, reliability, and scalability are key considerations, the Suzuki-Miyaura coupling represents the most logical and cost-effective choice.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug development and chemical research, the synthesis and handling of novel compounds are daily activities. With this innovation comes the critical responsibility of ensuring the safety of laboratory personnel and the protection of our environment. (4-Thien-2-ylphenyl)methanol (CAS No. 81443-44-9) is a specific organic compound for which a comprehensive disposal protocol is essential.[1] This guide moves beyond mere compliance, offering a procedural framework grounded in scientific principles to manage the waste stream of this compound. The core principle is one of caution: in the absence of exhaustive toxicological data, the compound must be treated as hazardous waste, and its disposal managed through professional, certified channels.

Part 1: Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's known hazards is paramount. This assessment dictates every subsequent step, from the selection of personal protective equipment (PPE) to the segregation of waste streams. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2]

The causality behind this classification stems from its chemical structure and known toxicological data. The primary hazard identified is acute oral toxicity.[2] While comprehensive data on other endpoints may be limited, the presence of the benzyl alcohol and thiophene moieties necessitates a cautious approach, assuming potential for skin and eye irritation.[2][3]

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionRationale & Key PrecautionSource
Acute Oral Toxicity Harmful if swallowed.The primary established hazard. Do not eat, drink, or smoke when handling. In case of ingestion, call a poison center or physician.[2]
Skin Contact Potential for irritation.Avoid direct contact. Wash hands and any exposed skin thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[2]
Eye Contact Potential for irritation.Wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes.[2]
Chemical Incompatibilities Strong oxidizing agents.The thiophene and alcohol groups can react exothermically with strong oxidizers. Segregation is critical to prevent fire or explosion.[2][3]

Part 2: The Core Protocol: Step-by-Step Disposal Procedures

The fundamental rule for disposing of this compound is that it must not be released into the general environment. Disposal via sink drains or as regular solid trash is strictly prohibited.[4][5] The only acceptable method is through a licensed hazardous waste management service, typically coordinated by your institution's Environmental Health & Safety (EHS) department.

Step 1: Designate and Segregate the Waste Stream

The principle of segregation is crucial for both safety and cost-effective disposal. Mixing different waste types can lead to dangerous chemical reactions and often results in higher disposal fees.[6][7]

  • Action: Establish a dedicated waste container for this compound and materials contaminated with it.

  • Causality: This prevents accidental mixing with incompatible substances, such as the strong oxidizing agents noted in Table 1.[2][3] It also separates it from other waste streams like halogenated solvents, which have different disposal requirements and costs.[7]

Step 2: Utilize Proper Containment

The integrity of the waste container is the primary barrier against environmental release and personnel exposure.

  • Action: Use a container made of a material compatible with this compound. The original product bottle is often an excellent choice.[8] The container must have a secure, screw-top cap.

  • Causality: A compatible container prevents degradation or leakage of the material.[6] The container must remain closed at all times except when adding waste to prevent the release of vapors and to avoid spills.[4][8] Ensure at least one inch of headspace in liquid waste containers to allow for vapor expansion.[6]

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool. An improperly labeled container can lead to mishandling by EHS personnel or waste vendors.

  • Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[4] The label must include:

    • The words "Hazardous Waste" .[6]

    • The full, unabbreviated chemical name: "this compound" .[6]

    • A clear statement of the associated hazards: "Toxic" and "Irritant" .[6]

    • The date the container was filled.[4][6]

  • Causality: This information allows for proper handling, storage, and selection of the final disposal method (e.g., incineration, chemical treatment) by the disposal facility, ensuring compliance with EPA and local regulations.[9]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated area.[6][8]

  • Action: Store the labeled, sealed container in a designated SAA. This area should provide secondary containment (such as a tub or tray) capable of holding the contents of the largest container.[4][6]

  • Causality: The SAA keeps hazardous waste organized and away from general laboratory traffic. Secondary containment ensures that any potential leaks are captured, preventing a wider spill and environmental contamination. Regulations limit the volume of waste that can be stored in an SAA (typically 55 gallons), ensuring that waste is removed in a timely manner.[7][10]

Step 5: Final Disposal via Institutional EHS

Researchers are not authorized to transport or dispose of hazardous waste themselves.[4]

  • Action: Once the container is full, or if the research project is complete, contact your institution's EHS department to schedule a waste pickup.[4] Follow their specific procedures for requesting collection.

  • Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste according to strict federal (EPA), state, and local regulations, ensuring a compliant "cradle-to-grave" management process.[11][12]

Part 3: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain & Absorb: For small spills, cover with an inert absorbent material like vermiculite or sand.[13]

  • Collect & Package: Carefully scoop the absorbed material and place it into a sealable container. All cleanup materials, including contaminated gloves and wipes, must be treated as hazardous waste.[5][14]

  • Label & Dispose: Label the container as "Hazardous Waste: this compound spill debris" and manage it through the same EHS disposal process outlined above.

Part 4: Visualized Disposal Workflow

To ensure clarity, the decision-making and operational process for the disposal of this compound is illustrated below. This workflow provides a self-validating system for researchers to follow.

G cluster_prep Preparation & Collection cluster_storage Storage & Disposal A Waste Generation (Unused chemical, contaminated labware) B Hazard Assessment (Consult SDS: Toxic, Irritant) A->B Step 1 C Segregate Waste Stream (Keep separate from oxidizers, etc.) B->C Step 2 D Select & Label Container ('Hazardous Waste', Full Name, Hazards) C->D Step 3 E Store in Designated SAA (Sealed, with secondary containment) D->E Step 4 F Arrange Professional Disposal (Contact Institutional EHS for pickup) E->F Step 5 G Final Disposition (Licensed Waste Facility) F->G

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to this structured protocol—grounded in hazard assessment, segregation, proper containment, and compliant labeling—researchers can ensure that the waste generated from their work is managed safely and effectively. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

Personal protective equipment for handling (4-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for (4-Thien-2-ylphenyl)methanol

As researchers and scientists in drug development, the meticulous handling of chemical compounds is fundamental to both personal safety and the integrity of our experimental work. This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.

Hazard Assessment and Risk Mitigation

This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard[1]. The primary known hazard is that it is harmful if swallowed[1]. While specific data on skin and eye irritation is not fully detailed in available safety data sheets, the general structure, containing an aromatic alcohol and a thiophene moiety, necessitates a cautious approach. Aromatic hydrocarbons can cause dizziness or headaches upon inhalation, and it is prudent to handle this compound with measures to prevent inhalation of any dust or vapors[2].

Core Principle: The foundation of safe handling is a thorough risk assessment. Before beginning any work, review the Safety Data Sheet (SDS) and understand the specific hazards associated with the compound[3]. This proactive approach is crucial for preventing accidental exposure[2].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The goal is to create a barrier between you and the chemical, preventing contact with skin, eyes, and the respiratory system.

  • Hand Protection: Wear nitrile or butyl gloves. It is recommended to use double-layered nitrile gloves for enhanced protection, especially during prolonged handling[4]. Rationale: These materials provide good resistance to a wide range of chemicals, including aromatic compounds.

  • Eye and Face Protection: Chemical safety goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles[2]. Rationale: Standard safety glasses do not provide a complete seal and are insufficient to protect against chemical splashes.

  • Body Protection: A fully-buttoned lab coat should be worn at all times. For procedures with a higher risk of contamination, consider a chemical-resistant apron or coveralls[3][5]. Rationale: This protects your skin and personal clothing from contamination.

  • Respiratory Protection: While routine handling in a certified fume hood should not require respiratory protection, a NIOSH-approved respirator may be necessary if you are handling large quantities or if there is a potential for aerosolization outside of a containment system[5][6].

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl Gloves (double-gloving recommended)Provides resistance to aromatic and heterocyclic compounds.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 certified)Protects eyes from splashes and dust.
Face Protection Face Shield (in addition to goggles for splash risk)Offers a broader barrier for the entire face.
Body Protection Fully-buttoned Lab Coat or Chemical-Resistant ApronPrevents skin and clothing contamination.
Respiratory NIOSH-approved respirator (as per risk assessment)Required if ventilation is inadequate or aerosols are generated.
Operational Plan: From Receipt to Reaction

A structured workflow minimizes the risk of spills, exposure, and contamination. The following diagram and steps outline a self-validating system for handling this compound.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area in a Fume Hood gather_ppe 2. Don Appropriate PPE prep_spill 3. Prepare Spill Kit weigh 4. Weigh Compound (in hood, on weigh paper) prep_spill->weigh Proceed to Handling dissolve 5. Dissolve/Use in Reaction weigh->dissolve decon_tools 6. Decontaminate Glassware & Equipment dissolve->decon_tools Proceed to Cleanup dispose_solid 7. Dispose of Solid Waste dispose_liquid 8. Dispose of Liquid Waste remove_ppe 9. Doff PPE Correctly

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Designate a Work Area: All handling of this compound should occur within a properly functioning, certified laboratory chemical fume hood[3][7]. This is the most critical engineering control to prevent inhalation exposure.

  • Don PPE: Before handling the chemical, put on all required PPE as outlined in the previous section.

  • Prepare for Spills: Ensure a chemical spill kit with an inert absorbent material like vermiculite or sand is readily accessible[4].

  • Weighing and Transfer:

    • Use the smallest quantity of material necessary for your experiment[8].

    • When weighing the solid, do so on weigh paper or in a suitable container within the fume hood to contain any dust.

    • Avoid creating dust during transfer.

  • In-Reaction Use:

    • Keep all containers of the chemical tightly closed when not in use[1].

    • If heating the compound or reactions containing it, ensure adequate ventilation and be aware of potential vapor generation.

  • Decontamination:

    • Thoroughly clean any glassware or equipment that has come into contact with the compound. A suitable solvent like isopropanol or ethanol followed by soap and water is recommended[4].

    • Collect all cleaning materials as hazardous waste[4].

Emergency Procedures: Be Prepared

In the event of accidental exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek medical attention[1][7].

  • Skin Contact: Wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical advice[1].

  • Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention[1].

  • Ingestion: Rinse the mouth with water. Call a poison control center or physician immediately. Do not induce vomiting[1].

  • Spill Response: For a small spill within a fume hood, use an inert absorbent material to contain it. Carefully collect the absorbed material into a labeled hazardous waste container. Clean the spill area thoroughly[4]. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office[7].

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step to ensure laboratory and environmental safety. All waste containing this compound must be treated as hazardous chemical waste[4].

cluster_waste_streams Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Waste Generation solid_waste Solid Waste (Contaminated PPE, weigh paper) start->solid_waste liquid_waste Liquid Waste (Reaction mixtures, solvents) start->liquid_waste sharps_waste Sharps Waste (Needles, contaminated glass) start->sharps_waste solid_container Labeled, sealed hazardous waste bag/container solid_waste->solid_container liquid_container Labeled, sealed, compatible solvent waste container liquid_waste->liquid_container sharps_container Puncture-proof sharps container sharps_waste->sharps_container storage Store in designated, ventilated waste accumulation area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for pickup by EHS or licensed contractor storage->disposal end Disposed disposal->end

Caption: Chemical Waste Disposal Workflow.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect any unused solid compound, contaminated weigh boats, gloves, and other disposable labware in a dedicated, clearly labeled hazardous waste container[4][8].

    • Liquid Waste: Collect any solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams[4][7].

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity and date[4].

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials like strong oxidizing agents[1][4]. Ensure containers are capped unless you are actively adding waste[8].

  • Final Disposal: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor[1][4].

By integrating these expert-guided procedures into your daily laboratory practice, you contribute to a culture of safety and ensure the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.